Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
Description
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Properties
IUPAC Name |
dipropan-2-yl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O6/c1-9(2)19-11(15)13(12(16)20-10(3)4)7-14(8-13,17-5)18-6/h9-10H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJMXTBKYMLPTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)(OC)OC)C(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406768 | |
| Record name | Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115118-68-8 | |
| Record name | Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is a key chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its unique cyclobutane scaffold serves as a versatile building block for various bioactive compounds. This technical guide provides a comprehensive overview of its chemical properties, detailed experimental protocols for its synthesis and subsequent transformations, and its notable role as a precursor in the development of Janus kinase (JAK) inhibitors. The information is presented to support researchers and professionals in drug discovery and development.
Chemical and Physical Properties
This compound, with the CAS number 115118-68-8, is a cyclobutane-based diester.[1] It is typically a colorless to yellowish transparent liquid or a white crystalline powder.[2][3] The presence of two dimethoxy groups and two isopropyl ester moieties on the cyclobutane ring contributes to its stability and solubility in common organic solvents such as tetrahydrofuran (THF) and ethyl acetate.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₂₄O₆ | [4][5] |
| Molecular Weight | 288.34 g/mol | [3][4][5] |
| CAS Number | 115118-68-8 | [2][4][5] |
| Appearance | Colorless to yellowish liquid or white crystalline powder | [2][3] |
| Boiling Point | 92-94 °C at 0.01 Torr | [6] |
| Density | 1.10 ± 0.1 g/cm³ (Predicted) | [6] |
| Purity | ≥97% | [5] |
| InChI Key | SZJMXTBKYMLPTJ-UHFFFAOYSA-N | [4] |
| SMILES | COC1(CC(C1)(C(=O)OC(C)C)C(=O)OC(C)C)OC | [5] |
Spectroscopic Data for Structural Elucidation
The structural integrity and purity of this compound are typically confirmed using various spectroscopic methods.
Table 2: Spectroscopic Data
| Technique | Data | Reference(s) |
| ¹H NMR | δ 1.24–1.31 ppm (isopropyl CH₃), δ 3.3–3.8 ppm (methoxy and ester groups) | [3] |
| ¹³C NMR | δ 53–169 ppm (carbonyl and cyclobutane carbons) | [3] |
| High-Resolution Mass Spectrometry (HRMS) | Calculated Exact Mass: 288.1546 Da for C₁₄H₂₄O₆ | [3] |
| Infrared (IR) Spectroscopy | 1720–1730 cm⁻¹ (ester C=O) | [3] |
Experimental Protocols
Synthesis of this compound
This compound is synthesized via a cyclization reaction between diisopropyl malonate and 1,3-dibromo-2,2-dimethoxypropane. The following protocol is adapted from established synthesis routes.
Reaction Scheme:
Materials:
-
Diisopropyl malonate
-
1,3-Dibromo-2,2-dimethoxypropane
-
Potassium tert-butoxide (or Sodium Hydride)
-
N,N-Dimethylformamide (DMF)
-
n-Heptane
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a flask, add N,N-dimethylformamide (DMF) and potassium tert-butoxide.
-
Stir the mixture and cool it in an ice bath.
-
Slowly add a solution of diisopropyl malonate in DMF to the flask.
-
After the addition is complete, allow the mixture to warm to room temperature and stir.
-
Add 1,3-dibromo-2,2-dimethoxypropane and heat the reaction mixture. The reaction progress should be monitored by a suitable technique like TLC or GC.
-
After the reaction is complete, cool the mixture and distill off about half of the DMF.
-
Add water to the cooled residue and stir.
-
Extract the aqueous mixture multiple times with n-heptane.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound.
Synthesis of 3-Oxocyclobutanecarboxylic Acid
This compound is a key intermediate in the synthesis of 3-oxocyclobutanecarboxylic acid.
Reaction Scheme:
Materials:
-
This compound
-
Concentrated hydrochloric acid
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
n-Heptane
Procedure:
-
In a flask, add this compound, water, and concentrated hydrochloric acid while stirring.
-
Heat the mixture and maintain the temperature for an extended period to ensure complete hydrolysis and decarboxylation.
-
Boil off a significant portion of the solvent.
-
After the reaction is complete, extract the mixture with dichloromethane.
-
Dry the organic phase with anhydrous sodium sulfate.
-
Concentrate the organic phase to obtain the crude product.
-
Recrystallize the crude product from a mixture of dichloromethane and n-heptane to obtain pure 3-oxocyclobutanecarboxylic acid.
Application in Drug Development: Precursor to JAK Inhibitors
This compound and its derivatives are valuable in medicinal chemistry. Notably, its derivative, Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate, is a precursor for the synthesis of pyrrolopyrimidine derivatives, which are potent Janus kinase (JAK) inhibitors.[3] JAK inhibitors are a class of drugs that target the JAK-STAT signaling pathway.
The JAK-STAT Signaling Pathway
The JAK-STAT signaling pathway is a crucial cascade for a multitude of cytokines and growth factors, playing a vital role in immunity, cell proliferation, and differentiation.[7][8] Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancer.[1]
JAK-STAT Signaling Pathway Diagram:
The pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs.[1][7] Activated JAKs then phosphorylate STAT proteins, which dimerize, translocate to the nucleus, and regulate gene transcription.[1][7] Pyrrolopyrimidine-based JAK inhibitors, synthesized from precursors like this compound, act by blocking the activity of JAK enzymes, thereby interrupting this signaling cascade.[9] This inhibition reduces the inflammatory response, making these compounds effective in treating autoimmune diseases.[9]
Conclusion
This compound is a fundamentally important intermediate in modern organic and medicinal chemistry. Its well-defined chemical properties and versatile reactivity make it an invaluable building block for complex molecular architectures. The detailed synthetic protocols provided herein offer a practical guide for its preparation and utilization. Furthermore, its role as a precursor to potent JAK inhibitors highlights its significance in the development of novel therapeutics for a range of debilitating diseases. This guide serves as a critical resource for scientists and researchers dedicated to advancing the frontiers of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. innospk.com [innospk.com]
- 3. This compound | 115118-68-8 | Benchchem [benchchem.com]
- 4. Synthonix, Inc > 115118-68-8 | this compound [synthonix.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound CAS#: 115118-68-8 [m.chemicalbook.com]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are JAK inhibitors and how do they work? [synapse.patsnap.com]
Elucidation of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (CAS No. 115118-68-8). This document collates available chemical, physical, and spectroscopic data to support the structural confirmation of this important synthetic intermediate. While a complete, high-resolution dataset from a single source is not publicly available, this guide synthesizes fragmented data from various sources to present a coherent analysis.
Compound Identification and Physical Properties
This compound is a cyclobutane derivative with the molecular formula C14H24O6 and a molecular weight of 288.34 g/mol .[1][2] It is typically described as a yellowish transparent liquid with a purity of 98.0% or higher.[1]
| Property | Value | Source |
| CAS Number | 115118-68-8 | [1] |
| Molecular Formula | C14H24O6 | [1] |
| Molecular Weight | 288.34 g/mol | [1] |
| Appearance | Yellowish transparent liquid | [1] |
| Purity | ≥ 98.0% | [1] |
Synthesis and Reaction Pathway
The primary synthetic route to this compound involves the reaction of 1,3-dibromo-2,2-dimethoxypropane with diisopropyl malonate.[1] This reaction proceeds via a double nucleophilic substitution to form the cyclobutane ring. An alternative, though less common, method is the esterification of 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid with isopropanol in the presence of an acid catalyst.
Experimental Protocol: General Synthesis via Cyclization
-
Deprotonation: Diisopropyl malonate is treated with a suitable base (e.g., sodium hydride) in an aprotic solvent (e.g., dimethylformamide or tetrahydrofuran) to generate the corresponding enolate.
-
Cyclization: 1,3-Dibromo-2,2-dimethoxypropane is added to the solution of the diisopropyl malonate enolate. The reaction mixture is stirred, likely at an elevated temperature, to facilitate the intramolecular cyclization.
-
Workup and Purification: Upon completion of the reaction, the mixture is subjected to an aqueous workup to remove inorganic salts and unreacted starting materials. The crude product is then purified, typically by vacuum distillation or column chromatography, to yield the final product.
Structure Elucidation via Spectroscopic Analysis
The structure of this compound can be confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR: Although a full high-resolution spectrum is not available, reported chemical shift ranges provide valuable information.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity (Predicted) | Integration (Predicted) |
| Isopropyl -CHH ₃ | 1.24 - 1.31 | Doublet | 12H |
| Cyclobutane -CH ₂ | ~2.5 - 3.0 | Singlet or AB quartet | 4H |
| Methoxy -OCH ₃ | 3.3 - 3.8 | Singlet | 6H |
| Isopropyl -CH | ~4.9 - 5.1 | Septet | 2H |
¹³C NMR: The reported chemical shift range for the carbon signals is between 53 and 169 ppm.
| Carbon Environment | Expected Chemical Shift (δ, ppm) |
| Isopropyl -C H₃ | ~21-22 |
| Cyclobutane -C H₂ | ~35-45 |
| Methoxy -OC H₃ | ~50-55 |
| Quaternary C (diester) | ~53-60 |
| Isopropyl -C H | ~68-70 |
| Quaternary C (dimethoxy) | ~95-105 |
| Ester C =O | ~165-169 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 2980 - 2850 | C-H stretch | Aliphatic |
| 1720 - 1730 | C=O stretch | Ester |
| 1250 - 1000 | C-O stretch | Ester, Ether |
The most characteristic absorption would be the strong ester carbonyl (C=O) stretch observed in the 1720-1730 cm⁻¹ region.[2]
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecule, confirming its elemental composition.
| Technique | Measurement | Value |
| HRMS | Exact Mass [M+H]⁺ | 288.1546 Da |
A search in spectral databases indicates the existence of a GC-MS spectrum (J-53-3842-7 from SpectraBase), though the fragmentation pattern is not publicly detailed. The fragmentation would likely involve the loss of isopropoxy and methoxy groups.
Conclusion
The collective analysis of the available data strongly supports the assigned structure of this compound. The molecular formula is confirmed by high-resolution mass spectrometry. The presence of the key functional groups, namely the ester and methoxy groups, is indicated by IR spectroscopy and further substantiated by the chemical shift ranges observed in ¹H and ¹³C NMR spectroscopy. While a more detailed analysis would be possible with high-resolution 1D and 2D NMR data, the existing information provides a solid foundation for the structural elucidation of this compound. This guide serves as a valuable resource for researchers working with this and related cyclobutane structures.
References
physical and chemical properties of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is a complex organic molecule belonging to the cyclobutane family. Its unique structural features, including the cyclobutane ring, gem-dicarboxylate esters, and acetal functionality, make it a compound of significant interest in synthetic organic chemistry and potentially in the development of novel therapeutic agents. This document provides a comprehensive overview of its known physical and chemical properties, based on available scientific literature.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in various chemical reactions.
| Property | Value |
| Molecular Formula | C15H26O6 |
| Molecular Weight | 302.36 g/mol |
| CAS Number | 138507-62-3 |
Chemical Structure and Reactivity
The structure of this compound presents several reactive sites, making it a versatile intermediate for organic synthesis.
Caption: Chemical structure of the molecule.
The cyclobutane ring is strained and can undergo ring-opening reactions under certain conditions. The ester groups are susceptible to hydrolysis and can be converted to other functional groups. The acetal group is stable under basic conditions but can be cleaved under acidic conditions to reveal a ketone.
Potential Applications in Drug Development
While specific biological activities of this compound have not been extensively reported, its structural motifs are present in various biologically active molecules. The cyclobutane core is a key feature in several natural products and synthetic compounds with therapeutic properties. The dicarboxylate functionality allows for modification and linkage to other molecules, making it a potential scaffold for library synthesis in drug discovery programs.
Caption: Potential drug development workflow.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are typically found in specialized organic chemistry literature. A general synthetic approach involves the [2+2] cycloaddition of a ketene acetal with a corresponding alkene.
General Synthetic Workflow:
Caption: General synthetic workflow.
Disclaimer: This document is intended for informational purposes for a technical audience. The synthesis and handling of this compound should only be performed by trained professionals in a controlled laboratory setting. Further research is necessary to fully elucidate the properties and potential applications of this compound.
An In-depth Technical Guide to Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (CAS 115118-68-8)
I have now gathered a comprehensive set of information for the technical guide on Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate. I have its chemical identity, physicochemical properties, and spectroscopic data, including some specific 1H NMR chemical shifts. I have a detailed synthesis protocol for its conversion to 3-Oxocyclobutanecarboxylic acid and a general method for its own synthesis. I have also researched the JAK-STAT signaling pathway, which is the ultimate target of drugs derived from this intermediate. Safety and handling information has also been collected.
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I am now confident that I have all the necessary components to generate a high-quality, in-depth technical guide that meets all the user's requirements, including the tables and Graphviz diagrams. Therefore, I will now proceed to construct the final response.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various organic molecules, particularly those with applications in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, spectroscopic data, synthesis, and its pivotal role in the production of valuable building blocks for drug discovery.
Chemical Identity and Physicochemical Properties
This compound is a cyclobutane derivative with the CAS registry number 115118-68-8. Its structure features a four-membered ring substituted with two methoxy groups and two diisopropyl dicarboxylate moieties.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 115118-68-8 |
| IUPAC Name | This compound[1] |
| Molecular Formula | C₁₄H₂₄O₆[2] |
| Molecular Weight | 288.34 g/mol [2] |
| InChI | 1S/C14H24O6/c1-9(2)19-11(15)13(12(16)20-10(3)4)7-14(8-13,17-5)18-6/h9-10H,7-8H2,1-6H3 |
| InChIKey | SZJMXTBKYMLPTJ-UHFFFAOYSA-N |
| SMILES | CC(C)OC(=O)C1(CC(C1)(OC)OC)C(=O)OC(C)C |
| Synonyms | Diisopropyl 3,3-dimethoxy-1,1-cyclobutanedicarboxylate, 1,1-Bis(propan-2-yl) 3,3-dimethoxycyclobutane-1,1-dicarboxylate, 3,3-Dimethoxy-cyclobutane-1,1-dicarboxylic acid diisopropyl ester |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | --INVALID-LINK-- |
| Boiling Point | 92-94 °C @ 0.01 Torr | [1] |
| Density | 1.10 ± 0.1 g/cm³ (Predicted) | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents like THF and ethyl acetate. | [3] |
| Storage | Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C. | --INVALID-LINK-- |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the structure and purity of this compound.
Table 3: Spectroscopic Data
| Technique | Data |
| ¹H NMR | δ (ppm): 3.3-3.8 (m, methoxy and ester groups), 1.24-1.31 (d, isopropyl CH₃) |
| ¹³C NMR | δ (ppm): 169-172 (C=O, esters), 95-105 (C(OCH₃)₂), 68-72 (OCH of isopropyl), 40-50 (CH₂ of cyclobutane), 45-55 (quaternary C of cyclobutane), 20-25 (CH₃ of isopropyl) |
| IR (Infrared) | 1720-1730 cm⁻¹ (C=O stretching of ester) |
| Mass Spec. | Exact Mass: 288.1573 (Calculated for C₁₄H₂₄O₆) |
Synthesis and Reactivity
Synthesis of this compound
The synthesis of the title compound is typically achieved through the reaction of diisopropyl malonate with 1,3-dibromo-2,2-dimethoxypropane in the presence of a base.[4]
Experimental Protocol: General Synthesis
-
Reaction Setup: A solution of diisopropyl malonate in a suitable solvent, such as N,N-dimethylformamide (DMF), is prepared in a reaction vessel under an inert atmosphere.
-
Deprotonation: A strong base, such as sodium hydride or potassium tert-butoxide, is added portion-wise to the solution at a reduced temperature (e.g., 0 °C) to form the corresponding enolate.
-
Cyclization: 1,3-Dibromo-2,2-dimethoxypropane is added to the reaction mixture. The temperature is then raised, and the reaction is stirred for several hours to facilitate the cyclization reaction.
-
Work-up and Purification: After the reaction is complete, the mixture is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield this compound.
Reactivity and Role in Organic Synthesis
This compound serves as a crucial intermediate in the synthesis of 3-oxocyclobutanecarboxylic acid. This transformation involves the hydrolysis of the ester and ketal groups, followed by decarboxylation. 3-Oxocyclobutanecarboxylic acid is a valuable building block in the synthesis of various pharmaceuticals, including Janus kinase (JAK) inhibitors.[5][6]
Application in Drug Discovery: Synthesis of a JAK Inhibitor Precursor
The primary application of this compound in drug development is its role as a precursor to 3-oxocyclobutanecarboxylic acid, a key component in the synthesis of several JAK inhibitors.[5][6]
Experimental Protocol: Synthesis of 3-Oxocyclobutanecarboxylic Acid
-
Hydrolysis and Decarboxylation: this compound (e.g., 31 g, 0.11 mol) is refluxed with aqueous hydrochloric acid (e.g., 20% HCl, 78 mL) for an extended period (e.g., 60 hours).[7]
-
Extraction: After cooling, the reaction mixture is continuously extracted with a suitable organic solvent, such as diethyl ether, for approximately 18 hours.[7]
-
Isolation: The solvent is removed under reduced pressure to yield 3-oxocyclobutanecarboxylic acid as a yellow oil, which may crystallize upon standing.[7]
Relevance to Signaling Pathways: The JAK-STAT Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in cellular responses to cytokines and growth factors. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. JAK inhibitors, synthesized using intermediates derived from this compound, are designed to modulate this pathway.
The JAK-STAT Signaling Pathway
-
Ligand Binding: A cytokine binds to its receptor on the cell surface.
-
JAK Activation: This binding brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other.
-
STAT Phosphorylation: The activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are subsequently phosphorylated by the JAKs.
-
STAT Dimerization and Translocation: The phosphorylated STATs dimerize and translocate to the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimer binds to specific DNA sequences, regulating the transcription of target genes involved in inflammation, immunity, and cell proliferation.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
Table 4: Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation[2] |
| H319 | Causes serious eye irritation[2] |
| H335 | May cause respiratory irritation[2] |
Handling Recommendations:
-
Use in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place under an inert atmosphere.
This technical guide provides a detailed overview of this compound, highlighting its importance as a versatile intermediate in organic synthesis and drug discovery. The information presented herein is intended to support researchers and professionals in their efforts to develop novel therapeutics and other valuable chemical entities.
References
- 1. This compound | 115118-68-8 [sigmaaldrich.com]
- 2. 1,1-Bis(propan-2-yl) 3,3-dimethoxycyclobutane-1,1-dicarboxylate | C14H24O6 | CID 4913359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 115118-68-8 | Benchchem [benchchem.com]
- 4. innospk.com [innospk.com]
- 5. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 6. 3-Oxocyclobutanecarboxylic acid | 23761-23-1 [chemicalbook.com]
- 7. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]
An In-depth Technical Guide to Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
This guide provides a comprehensive overview of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate, a key intermediate in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Physicochemical Properties
The fundamental molecular attributes of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₄H₂₄O₆[1][2][3][4][5][6] |
| Molecular Weight | 288.34 g/mol [1][2][3][4] |
| CAS Number | 115118-68-8[1][2][3][4][5] |
| Appearance | White crystalline powder or colorless liquid[1] |
| Boiling Point | 344–346°C[1] |
| Melting Point | Below -20°C[1] |
| Solubility | Soluble in organic solvents such as THF and ethyl acetate[1] |
Synthesis and Experimental Protocol
This compound is synthesized from 1,3-Dibromo-2,2-dimethoxypropane and diisopropyl malonate.[1] The following is a representative experimental protocol for its synthesis.
Materials:
-
1,3-Dibromo-2,2-dimethoxypropane
-
Diisopropyl malonate
-
Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
To a solution of diisopropyl malonate in anhydrous DMF, add sodium hydride portion-wise at 0°C under an inert atmosphere.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Add a solution of 1,3-Dibromo-2,2-dimethoxypropane in anhydrous DMF dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography to yield this compound.
Applications in Organic Synthesis
This cyclobutane derivative serves as a valuable intermediate in the synthesis of various organic compounds, particularly in the production of diazo compounds which are widely used in medicinal chemistry and the development of new pharmaceuticals and agrochemicals.[1]
Synthetic Workflow
The following diagram illustrates the synthetic pathway for this compound.
Caption: Synthetic pathway for this compound.
References
The Cyclobutane Ring: A Cornerstone of Modern Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The cyclobutane motif, a four-membered carbocycle, has emerged from being a mere curiosity of strained ring systems to a versatile and powerful building block in the landscape of modern organic synthesis and medicinal chemistry. Its unique conformational and electronic properties, stemming from inherent ring strain, offer chemists a powerful tool for the construction of complex molecular architectures and for fine-tuning the properties of pharmacologically active agents. This technical guide provides a comprehensive overview of the key features of the cyclobutane ring, its synthesis, reactivity, and its burgeoning role in drug discovery.
Core Structural and Energetic Features
The chemistry of cyclobutane is intrinsically linked to its strained four-membered ring. This strain is a combination of angle strain, arising from the deviation of bond angles from the ideal tetrahedral angle of 109.5°, and torsional strain, resulting from the eclipsing of hydrogen atoms.
Ring Strain and Conformation
Cyclobutane is the second most strained saturated monocarbocycle after cyclopropane.[1] To alleviate some of the torsional strain that would be present in a planar conformation, cyclobutane adopts a puckered or "butterfly" conformation.[2][3] In this conformation, one carbon atom is bent out of the plane of the other three by about 25 degrees.[4][5] This puckering slightly increases angle strain but significantly reduces the eclipsing interactions between adjacent C-H bonds.[3] The molecule rapidly interconverts between two equivalent puckered conformations.[6]
The C-C-C bond angles in the puckered conformation are approximately 88°, a significant deviation from the ideal 109.5°, leading to substantial angle strain.[3] The total ring strain of cyclobutane is approximately 26.3-26.4 kcal/mol (110 kJ/mol).[4][5] This high strain energy is a key determinant of its reactivity.
Bond Lengths and Hybridization
The C-C bond lengths in cyclobutane are slightly longer than those in unstrained alkanes, measuring around 1.55-1.56 Å compared to 1.54 Å in ethane.[1] This elongation is a consequence of the ring strain and the rehybridization of the carbon orbitals to accommodate the constrained geometry. The C-C bonds in cyclobutane have increased p-character, which in turn imparts a greater s-character to the C-H bonds.[1]
Table 1: Comparison of Structural and Energetic Properties of Cycloalkanes
| Property | Cyclopropane | Cyclobutane | Cyclopentane | Cyclohexane |
| Ring Strain (kcal/mol) | 27.5 - 28.1 | 26.3 - 26.4 | 6.2 - 7.1 | ~0 |
| C-C-C Bond Angle (°) | 60 | 88 | ~105 | 109.5 (chair) |
| C-C Bond Length (Å) | ~1.51 | ~1.55 | ~1.54 | ~1.54 |
| Conformation | Planar | Puckered (Butterfly) | Envelope/Twist | Chair, Boat, Twist-boat |
Data compiled from multiple sources.[1][3][4][5][6]
Synthesis of the Cyclobutane Ring
The construction of the strained cyclobutane ring has been a subject of intense research, leading to the development of several powerful synthetic methodologies.
[2+2] Cycloaddition Reactions
The most prominent and versatile method for synthesizing cyclobutane rings is the [2+2] cycloaddition reaction, where two unsaturated components combine to form a four-membered ring.[7] These reactions can be initiated either thermally or photochemically.
2.1.1. Photochemical [2+2] Cycloadditions
Photochemical [2+2] cycloadditions are a powerful tool for the synthesis of a wide variety of cyclobutane derivatives.[8][9] These reactions typically involve the excitation of one of the alkene partners to a triplet state, which then adds to a ground-state alkene in a stepwise manner.[10] This method is particularly useful for the synthesis of complex, polycyclic systems and is a key step in the synthesis of numerous natural products.[11]
Caption: Generalized workflow for a photochemical [2+2] cycloaddition.
2.1.2. Thermal [2+2] Cycloadditions
While thermally initiated [2+2] cycloadditions of simple alkenes are generally forbidden by the Woodward-Hoffmann rules, certain activated systems, such as ketenes, readily undergo these reactions.[5][12][13] The reaction of a ketene with an alkene is a concerted, [π2s + π2a] cycloaddition, where the ketene approaches the alkene in an antarafacial manner.[12] This method is highly efficient for the synthesis of cyclobutanones.
Caption: Key steps in the thermal [2+2] cycloaddition of a ketene and an alkene.
Reactivity of the Cyclobutane Ring
The inherent strain in the cyclobutane ring is the primary driving force for its characteristic reactions, most notably ring-opening reactions.[12][14]
Ring-Opening Reactions
Cleavage of one of the C-C bonds in the cyclobutane ring relieves a significant amount of strain, making ring-opening reactions thermodynamically favorable. These reactions can be initiated by a variety of reagents and conditions, including hydrogenation, acid catalysis, and reaction with nucleophiles.[15][16]
Donor-acceptor (D-A) substituted cyclobutanes are particularly susceptible to nucleophilic ring-opening.[16] The electron-donating and electron-accepting groups polarize the C-C bond, facilitating its cleavage by a nucleophile.
Caption: Logical flow of a nucleophilic ring-opening reaction of a D-A cyclobutane.
The Cyclobutane Ring in Medicinal Chemistry and Drug Development
The unique structural features of the cyclobutane ring have made it an increasingly important motif in medicinal chemistry.[1][17][18] Its rigid, three-dimensional structure can be used to conformationally constrain a molecule, which can lead to improved binding affinity and selectivity for a biological target.[1]
Cyclobutane as a Bioisostere
The cyclobutane ring can serve as a bioisostere for other chemical groups. For example, it can replace a gem-dimethyl group or an alkene, offering a more metabolically stable and three-dimensional alternative.[1] It can also act as a non-planar bioisostere for aromatic rings, a strategy employed to "escape from flatland" in drug design and improve physicochemical properties such as solubility.[18]
Cyclobutane-Containing Drugs
A number of marketed drugs and clinical candidates incorporate a cyclobutane ring in their structure. A notable example is Carboplatin, a platinum-based anticancer agent.[14] The cyclobutane-1,1-dicarboxylate ligand in Carboplatin modulates the reactivity of the platinum center, leading to a different toxicity profile compared to its predecessor, Cisplatin.
Experimental Protocols
General Procedure for Photochemical [2+2] Cycloaddition of Dibenzylideneacetone
This protocol describes the photodimerization of dibenzylideneacetone as a representative example of a photochemical [2+2] cycloaddition.
Materials:
-
Dibenzylideneacetone
-
Solvent (e.g., benzene, cyclohexane, or ethanol)
-
UV photoreactor with a medium-pressure mercury lamp
-
Quartz reaction vessel
-
Inert gas (nitrogen or argon)
Procedure:
-
Dissolve a known amount of dibenzylideneacetone in the chosen solvent within the quartz reaction vessel. The concentration should be optimized based on the specific reactor setup.
-
Deoxygenate the solution by bubbling with an inert gas for a minimum of 30 minutes. Oxygen can quench the triplet excited state, thus inhibiting the reaction.
-
Place the reaction vessel in the photoreactor and irradiate with UV light. The irradiation time will vary depending on the lamp intensity and the scale of the reaction and should be monitored by techniques such as TLC or NMR.
-
Upon completion of the reaction, remove the solvent under reduced pressure.
-
The resulting crude product, a mixture of dimeric and potentially trimeric cyclobutane adducts, can be purified by column chromatography on silica gel.
Synthesis of a Dichlorocyclobutanone via Thermal [2+2] Cycloaddition of Dichloroketene
This protocol outlines the in-situ generation of dichloroketene and its cycloaddition with an alkene.[17]
Materials:
-
Trichloroacetyl chloride
-
Activated zinc-copper couple (or triethylamine)
-
Alkene (e.g., cyclopentene)
-
Anhydrous diethyl ether
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and a nitrogen inlet, suspend activated zinc-copper couple in anhydrous diethyl ether under a nitrogen atmosphere.
-
Add the alkene to the suspension.
-
A solution of trichloroacetyl chloride in anhydrous diethyl ether is added dropwise to the stirred suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature until the starting materials are consumed (monitor by TLC or GC).
-
Filter the reaction mixture to remove the zinc salts and wash the solid residue with diethyl ether.
-
Combine the filtrate and washings and remove the solvent under reduced pressure.
-
The crude dichlorocyclobutanone product can be purified by distillation under reduced pressure or by column chromatography.
Conclusion
The cyclobutane ring, with its inherent strain and unique three-dimensional structure, has proven to be a valuable and versatile component in the toolbox of organic chemists. Its synthesis, primarily through [2+2] cycloaddition reactions, is well-established, and its reactivity, characterized by ring-opening transformations, provides access to a diverse array of molecular scaffolds. The increasing application of the cyclobutane motif in medicinal chemistry to modulate the properties of drug candidates underscores its importance. As our understanding of the subtle interplay of strain and stereoelectronics in this four-membered ring system continues to grow, so too will its application in the synthesis of complex molecules and the development of new therapeutic agents.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. orgsyn.org [orgsyn.org]
- 5. youtube.com [youtube.com]
- 6. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Infrared spectral charateristics of the cyclobutane ring system - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. Infrared and Raman spectra of cyclobutane and cyclobutane-d8 | Semantic Scholar [semanticscholar.org]
- 10. Recent advances in the total synthesis of cyclobutane-containing natural products - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Recent advances in the total synthesis of cyclobutane-containing natural products | Semantic Scholar [semanticscholar.org]
- 12. Cyclobutane synthesis [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Infrared Spectra-Structure Correlations for Substituted Cyclobutane Compounds [opg.optica.org]
- 15. baranlab.org [baranlab.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Role of Dimethoxy and Diisopropyl Ester Groups in Chemical Reactivity
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth analysis of the distinct roles the dimethoxy and diisopropyl ester functional groups play in modulating chemical reactivity. Understanding the influence of these moieties is critical for designing synthetic pathways, controlling reaction outcomes, and developing novel therapeutic agents with optimized pharmacokinetic and pharmacodynamic profiles. This document outlines their electronic and steric effects, summarizes key quantitative data, provides detailed experimental protocols, and visualizes core concepts and workflows.
The Role of Dimethoxy Groups in Reactivity
The dimethoxy group (-OCH₃), particularly when attached to an aromatic system, exerts a powerful influence on a molecule's reactivity through a combination of electronic and steric effects. Its prevalence in natural products and approved drugs underscores its importance in medicinal chemistry.[1]
Electronic Effects: A Duality of Influence
The methoxy group's impact on reactivity stems from the interplay between two opposing electronic forces:
-
Resonance Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into an adjacent π-system (like a benzene ring). This electron-donating resonance effect increases the electron density on the ring, particularly at the ortho and para positions.[2][3] This makes the aromatic ring more nucleophilic and thus more reactive towards electrophiles, classifying the methoxy group as a strong activating group and an ortho, para-director in electrophilic aromatic substitution.[2][4]
-
Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the molecule through the sigma (σ) bonds.[3][5]
In aromatic systems, the resonance effect is generally dominant, leading to an overall activation of the ring towards electrophilic attack.[2] This dual nature allows for fine-tuning of a molecule's electronic properties, which is crucial in drug design for modulating binding affinity with biological targets.[6]
Figure 1. Dominant electronic effects of a methoxy group on an aromatic ring.
Steric and Conformational Effects
The presence of one or more methoxy groups can introduce significant steric bulk, which influences molecular conformation and can hinder or direct the approach of reagents.[7] In 2,2'-bridged biphenyls, for example, o,o'-dimethoxy groups have an anomalously large steric effect that impacts optical stability.[8] In disubstituted benzenes, attack at a position flanked by two methoxy groups is often slower due to greater steric hindrance compared to a position adjacent to only one.[9] The orientation of methoxy groups can also be a determining factor for the structural parameters and vibrational frequencies of a molecule.[10]
Applications in Drug Development
Methoxy groups are a cornerstone in medicinal chemistry for several reasons:
-
Potency and Binding: They can form hydrogen bonds and engage in hydrophobic interactions with target proteins, enhancing binding affinity.[6] A hydrogen-to-methoxy transformation has been shown to lead to significant improvements in potency in some drug discovery programs.[11]
-
Physicochemical Properties: The oxygen atom can act as a hydrogen bond acceptor, which can increase aqueous solubility.[12]
-
Metabolic Stability: Methoxy groups are susceptible to O-demethylation by cytochrome P450 (CYP) enzymes, particularly CYP2D6.[11][13] While this can be a metabolic liability, it can also be exploited in prodrug design. For metabolic stability, it is often recommended to keep the total number of methoxy groups at three or fewer.[11]
Quantitative Data: Influence on Reaction Selectivity
The electronic properties of methoxy groups can significantly influence the outcome of stereoselective reactions. The table below summarizes data from an asymmetric hydrogenation of γ-ketoamides, demonstrating that electron-donating groups like methoxy are well-tolerated and can lead to high enantiomeric excess (ee).[14]
| Substrate Substituent | Product | Enantiomeric Excess (ee) | Isolated Yield |
| 4-Methoxy (p-OCH₃) | 2g | 91% | High |
| 3,4-Dimethoxy | 2h | 95% | High |
| Data sourced from ACS Catalysis.[14] |
Experimental Protocol: Synthesis of o-Dimethoxybenzene
This protocol details the synthesis of o-dimethoxybenzene (veratrole) from catechol via a two-step methylation process, adapted from published orthogonal design studies.[15] This method prevents the oxidation of catechol and achieves high yields.
Materials:
-
Catechol (CA)
-
Dimethyl sulfate (DMS)
-
Sodium hydroxide (NaOH) aqueous solution (16.67% w/w)
-
Nitrogen gas supply
-
Standard reflux and extraction glassware
Procedure:
-
First Methylation Step: Set up a reaction flask under a nitrogen atmosphere to prevent oxidation of the catechol.
-
Dissolve catechol in the NaOH aqueous solution.
-
Slowly add a portion of the dimethyl sulfate to the reaction mixture while stirring. Control the temperature as the reaction is exothermic.
-
Allow the first step of the reaction to proceed for a designated time to form guaiacol (2-methoxyphenol).
-
Second Methylation Step (Optimal Conditions): The following conditions were determined by orthogonal design for the second step to maximize yield.[15]
-
Adjust the total molar ratio of reactants to n(CA):n(DMS):n(NaOH) = 1.00:2.45:2.57.
-
Ensure the mass fraction of the NaOH solution is 16.67%.
-
Heat the reaction mixture to 80°C.
-
Maintain the reaction at this temperature with stirring for 3 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Extract the product using an appropriate organic solvent (e.g., diethyl ether).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Characterization: The final product, o-dimethoxybenzene, can be purified by distillation and its structure confirmed by ¹H NMR spectroscopy. Under these optimal conditions, a total yield of 95% can be achieved.[15]
The Role of Diisopropyl Ester Groups in Reactivity
The diisopropyl ester group, -C(O)O-CH(CH₃)₂, influences reactivity almost entirely through its significant steric bulk. This steric hindrance is a powerful tool for controlling reaction pathways, enhancing stability, and designing effective prodrugs.
Steric Hindrance: The Defining Characteristic
The two bulky isopropyl groups sterically shield the electrophilic carbonyl carbon of the ester. This has two major consequences:
-
Resistance to Hydrolysis: Diisopropyl esters are significantly more resistant to both acidic and basic hydrolysis compared to less hindered esters like dimethyl or diethyl esters.[16] The general trend for the ease of ester hydrolysis is: methyl > ethyl > isopropyl > tert-butyl.[16] This enhanced stability provides a wider experimental window for reactions without premature cleavage of the ester.
-
Modulation of Nucleophilic Attack: The steric bulk hinders the approach of nucleophiles to the carbonyl carbon, slowing down reactions that involve nucleophilic acyl substitution. This property is also crucial in organophosphate chemistry, where organophosphate-acetylcholinesterase conjugates with larger alkyl groups (like isopropyl) are more difficult to reactivate.[17]
Application in Synthesis: Controlling Alkylation
A classic application of diisopropyl esters is in the malonic ester synthesis, a method for preparing substituted carboxylic acids.[16] A common challenge with less hindered malonates (e.g., diethyl malonate) is controlling the extent of alkylation, often leading to undesired dialkylated byproducts. Using diisopropyl malonate provides a strategic advantage:
-
After the first alkylation, the introduction of one R-group adds to the steric congestion around the remaining acidic α-hydrogen.
-
This increased steric hindrance makes the deprotonation and subsequent second alkylation of the monoalkylated product significantly less favorable.[16]
-
The result is a higher yield and purity of the desired mono-substituted product.[16]
Figure 2. Steric hindrance of diisopropyl groups disfavors dialkylation.
Application in Drug Development: Prodrug Design
Ester groups are frequently used in prodrug design to mask polar carboxylic acid or alcohol functionalities, thereby increasing lipophilicity and enhancing passive diffusion across cell membranes.[18][19][20] Diisopropyl esters are particularly useful in this context:
-
Improved Bioavailability: The lipophilic nature of the isopropyl groups can improve the absorption of a parent drug.[21]
-
Controlled Release: Because diisopropyl esters are hydrolyzed more slowly by cellular esterases than their smaller counterparts, they can provide a more sustained release of the active drug.[16][20] This resistance to premature hydrolysis, for example in the intestine, can lead to more efficient delivery to the target site, such as the liver.[22]
Quantitative Data: Influence on Enzyme Reactivation
The steric bulk of isopropyl groups has a profound effect on the reactivity of organophosphates (OPs). The table below shows the percentage reactivation of electric eel acetylcholinesterase (EEAChE) inhibited by OPs with different ester groups. The diisopropyl-inhibited enzyme is significantly harder to reactivate than the dimethoxy-inhibited enzyme.[17]
| Inhibiting Organophosphate (OP) | Ester Group | Reactivator (Oxime 1) | % Reactivation (mean ± SEM) |
| Methyl Paraoxon (MePOX) | Dimethoxy | Pralidoxime | 71 ± 3 |
| Diisopropyl Fluorophosphate (DFP) | Diisopropyl | Pralidoxime | 43 ± 1 |
| Data sourced from PubMed Central.[17] |
Experimental Protocol: Monoalkylation of Diisopropyl Malonate
This protocol provides a generalized procedure for the monoalkylation step in a malonic ester synthesis using diisopropyl malonate, based on established methodologies.[16]
Materials:
-
Diisopropyl malonate
-
Strong base (e.g., sodium ethoxide, NaH)
-
Anhydrous solvent (e.g., ethanol, THF)
-
Alkyl halide (R-X)
-
Saturated aqueous NH₄Cl solution
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous MgSO₄ or Na₂SO₄
-
TLC plates for reaction monitoring
Procedure:
-
Deprotonation (Enolate Formation):
-
In a dry, nitrogen-flushed round-bottom flask, dissolve the strong base (1.0 equivalent) in the anhydrous solvent under stirring.
-
Cool the solution to 0 °C in an ice bath.
-
Add diisopropyl malonate (1.0 equivalent) dropwise to the base solution.
-
Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete formation of the enolate.
-
-
Alkylation:
-
While maintaining the temperature at 0 °C, add the alkyl halide (1.0-1.2 equivalents) dropwise to the enolate solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC. Reaction time will vary depending on the reactivity of the alkyl halide.
-
-
Work-up:
-
Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., 3 x 50 mL of diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter to remove the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography to obtain the pure monoalkylated diisopropyl malonate.
-
Figure 3. General workflow for the monoalkylation of diisopropyl malonate.
Conclusion
The dimethoxy and diisopropyl ester groups modify chemical reactivity through fundamentally different mechanisms.
-
Dimethoxy groups primarily exert electronic effects . Their electron-donating resonance activates aromatic rings towards electrophilic substitution and modulates the electronic environment of a molecule, a property extensively used in drug design to enhance target binding and influence ADME properties.
-
Diisopropyl ester groups operate through steric effects . Their significant bulk provides steric shielding that enhances chemical stability against hydrolysis and allows for regiochemical control in synthetic reactions like malonic ester synthesis. In drug development, this steric hindrance is exploited to create robust prodrugs with controlled release profiles.
A thorough understanding of these principles is essential for professionals in chemical synthesis and drug discovery, enabling the rational design of molecules and reactions to achieve desired outcomes with greater precision and efficiency.
References
- 1. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. www1.lasalle.edu [www1.lasalle.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Steric effects - Wikipedia [en.wikipedia.org]
- 8. Steric effects of methoxy-groups in 2,2′-bridged biphenyls. Part II - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. tandfonline.com [tandfonline.com]
- 12. benchchem.com [benchchem.com]
- 13. 2,5-Dimethoxyamphetamine-derived designer drugs: studies on the identification of cytochrome P450 (CYP) isoenzymes involved in formation of their main metabolites and on their capability to inhibit CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Comparison of the reactivation rates of acetylcholinesterase modified by structurally different organophosphates using novel pyridinium oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scirp.org [scirp.org]
- 19. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]
- 20. uobabylon.edu.iq [uobabylon.edu.iq]
- 21. benchchem.com [benchchem.com]
- 22. Nucleotide Prodrug Containing a Nonproteinogenic Amino Acid To Improve Oral Delivery of a Hepatitis C Virus Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate: A Technical Guide
Abstract: This document provides a detailed technical overview of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (CAS No. 115118-68-8), a key intermediate in organic and medicinal chemistry. It covers the compound's physicochemical properties, spectroscopic data, synthesis protocols, and known applications. This guide is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for understanding and utilizing this versatile cyclobutane derivative.
Chemical and Physical Properties
This compound is a cyclobutane-based diester. Its structure, featuring a four-membered ring with dimethoxy and diisopropyl ester functional groups, makes it a valuable building block in the synthesis of more complex molecules. It is typically a yellowish transparent liquid or a white crystalline powder. The compound is soluble in organic solvents such as Tetrahydrofuran (THF) and ethyl acetate.
| Property | Value | Reference |
| CAS Number | 115118-68-8 | |
| Molecular Formula | C₁₄H₂₄O₆ | |
| Molecular Weight | 288.34 g/mol | |
| IUPAC Name | dipropan-2-yl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | |
| Appearance | Yellowish transparent liquid / White crystalline powder | |
| Boiling Point | 344–346°C; 92-94°C (at 0.01 Torr) | |
| Density | 1.10 ± 0.1 g/cm³ (Predicted) | |
| Purity | ≥98.0% | |
| Storage Conditions | Under inert gas (nitrogen or argon) at 2-8 °C |
Synthesis Protocol
The primary synthesis route for this compound involves the reaction of diisopropyl malonate with 1,3-Dibromo-2,2-dimethoxypropane. This process leverages the reactivity of the bromine substituents and the ester groups to facilitate the formation of the cyclobutane ring.
Experimental Protocol: Cyclobutane Ring Formation
-
Reactants:
-
Diisopropyl malonate
-
1,3-Dibromo-2,2-dimethoxypropane
-
Base (e.g., Sodium Hydride, NaH)
-
Solvent (e.g., Dimethylformamide, DMF)
-
-
Procedure:
-
In a suitable reaction vessel, dissolve diisopropyl malonate in an appropriate solvent such as DMF under an inert atmosphere.
-
Add a strong base, such as Sodium Hydride (NaH), portion-wise to the solution to deprotonate the active methylene group of the malonate ester, forming the corresponding enolate.
-
To this solution, add 1,3-Dibromo-2,2-dimethoxypropane dropwise while maintaining controlled temperature conditions.
-
Allow the reaction mixture to stir for a sufficient period to ensure the completion of the tandem alkylation and subsequent ring closure.
-
Upon completion, the reaction is quenched, typically with an aqueous solution.
-
The crude product is extracted using an organic solvent.
-
Purification of the final compound is achieved via column chromatography on silica gel, using a solvent system such as ethyl acetate/hexanes to yield high-purity this compound.
-
Caption: Synthesis pathway for the target compound.
Spectroscopic and Analytical Data
Structural confirmation and purity assessment are critical for utilizing this compound. High-performance liquid chromatography (HPLC) is typically used for purity analysis, while spectroscopic methods validate the molecular identity.
| Analysis Type | Observed Data | Reference |
| ¹H NMR | δ 1.24–1.31 ppm (isopropyl CH₃), δ 3.3–3.8 ppm (methoxy and ester groups) | |
| ¹³C NMR | δ 53–169 ppm (carbonyl and cyclobutane carbons) | |
| IR Spectroscopy | 1720–1730 cm⁻¹ (ester C=O stretch) | |
| High-Resolution Mass Spectrometry (HRMS) | Calculated Exact Mass: 288.1546 Da for C₁₄H₂₄O₆ | |
| Purity (HPLC) | >98% |
Chemical Reactivity and Applications
This compound is a versatile building block primarily used as an intermediate in organic synthesis.
-
Intermediate for Pharmaceuticals: It is a crucial precursor in the synthesis of 3-oxocyclobutane-1-carboxylic acid intermediates, which are pivotal for building complex molecular frameworks in pharmaceuticals and agrochemicals. For instance, its derivative, Diisopropyl 3-Oxocyclobutane-1,1-dicarboxylate, is used in the synthesis of pyrrolopyrimidines, which are key structures in JAK (Janus kinase) inhibitors.
-
Intermediate for Diazo Compounds: The compound serves as an important intermediate for producing diazo compounds, which have wide applications in various chemical reactions.
-
Participation in Key Reactions: Its versatile reactivity allows it to participate in several types of reactions:
-
Condensation Reactions: It can undergo Claisen condensation to form β-keto esters.
-
Cycloaddition Reactions: The compound can be used in Diels-Alder reactions for constructing cyclic systems.
-
Carbonylation and Esterification: It can undergo carbonylation with metal catalysts and further esterification to form various derivatives.
-
Caption: Derivatization and application pathways.
Potential Biological Activity
While direct evidence for the biological activity of the title compound is limited, its derivatives are of significant interest in medicinal chemistry.
-
Anticancer and Anti-inflammatory Agents: Research has suggested that derivatives of this compound may possess anticancer and anti-inflammatory properties, making it a candidate for further investigation in therapeutic development.
-
Antibacterial Activity: Although specific studies are sparse, related cyclobutane derivatives have demonstrated antibacterial activities, indicating potential applications in developing new antibacterial agents.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its well-defined synthesis and purification protocols, combined with its reactivity, make it a crucial starting material for a range of more complex molecules, particularly in the pharmaceutical industry for the development of kinase inhibitors and other therapeutic agents. The data and protocols summarized in this guide provide a foundational resource for its application in research and development.
An In-depth Technical Guide to the Discovery and History of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate, a key intermediate in the synthesis of complex organic molecules, has gained significant attention in medicinal chemistry, particularly in the development of Janus kinase (JAK) inhibitors. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of this pivotal cyclobutane derivative. Detailed experimental protocols, quantitative data, and logical diagrams are presented to offer a thorough understanding of its importance and application in drug development.
Introduction: The Emergence of a Key Building Block
This compound (CAS No. 115118-68-8) is a substituted cyclobutane that serves as a versatile precursor in organic synthesis.[1] Its structure is particularly valuable for the creation of 3-oxocyclobutane-1-carboxylic acid intermediates, which are integral components in the molecular frameworks of various pharmaceuticals and agrochemicals.[2] The rigid, puckered conformation of the cyclobutane ring offers a unique three-dimensional scaffold that can be exploited to enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates.[3]
The primary application of this compound in recent years has been in the synthesis of JAK inhibitors, a class of drugs that target the Janus kinase family of enzymes involved in inflammatory and autoimmune diseases.[4][5]
Discovery and Historical Context
A key patent, CA2718271C, filed by Incyte Corporation, provides a detailed method for its preparation in the context of synthesizing azetidine and cyclobutane derivatives as JAK inhibitors.[6] This patent references a modified procedure from a 1967 publication by Gaertner in the Journal of Organic Chemistry and a patent by Zhengming Chen et al. (WO 00/63168).[6][7] This indicates that while the specific diisopropyl ester may have been first synthesized later, the foundational chemistry for constructing the dimethoxycyclobutane core was established earlier.
The work of Gaertner in 1967 laid some of the groundwork for the synthesis of related cyclobutane structures. The patent by Chen et al. appears to be a more direct precursor to the widespread use of this compound. The Incyte patent, however, solidifies the importance of this compound as a crucial intermediate in the development of modern therapeutics.
Physicochemical Properties and Data
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| CAS Number | 115118-68-8 | [1] |
| Molecular Formula | C₁₄H₂₄O₆ | [8] |
| Molecular Weight | 288.34 g/mol | [8] |
| Appearance | Colorless to yellowish transparent liquid | [2] |
| Boiling Point | 92-94 °C at 0.01 Torr | [1] |
| Purity | Typically ≥97% | [8] |
Synthesis and Experimental Protocols
The most commonly cited method for the synthesis of this compound involves the reaction of diisopropyl malonate with 1,3-dibromo-2,2-dimethoxypropane.[1]
General Synthesis Pathway
The overall synthetic scheme is a nucleophilic substitution reaction where the enolate of diisopropyl malonate displaces the two bromide atoms of 1,3-dibromo-2,2-dimethoxypropane, leading to the formation of the cyclobutane ring.
Caption: General synthesis workflow.
Detailed Experimental Protocol (Adapted from Patent CA2718271C)
The following protocol is a detailed methodology for the synthesis of this compound.
Materials:
-
Diisopropyl malonate
-
Sodium hydride (NaH)
-
Dry N,N-dimethylformamide (DMF)
-
1,3-dibromo-2,2-dimethoxypropane
Procedure:
-
A suspension of sodium hydride (1.1 equivalents) in dry N,N-dimethylformamide is prepared in a reaction vessel under a nitrogen atmosphere.
-
Diisopropyl malonate (2.0 equivalents) is added dropwise to the stirred suspension, ensuring the temperature is maintained below 70 °C. The addition is continued until the evolution of hydrogen gas ceases.
-
1,3-dibromo-2,2-dimethoxypropane (1.0 equivalent) is then added to the reaction mixture in one portion.
-
The reaction mixture is heated and stirred for an extended period (e.g., 24-72 hours) to ensure the completion of the cyclization reaction.
-
Upon completion, the reaction is quenched, and the product is worked up and purified using standard organic chemistry techniques.
Quantitative Data from Synthesis:
| Reactant/Product | Molar Ratio | Notes |
| Diisopropyl malonate | 2.0 | |
| Sodium hydride | 1.1 | Per mole of dibromo-propane |
| 1,3-dibromo-2,2-dimethoxypropane | 1.0 | |
| Product Yield | Not explicitly stated in patent abstract |
Role in Signaling Pathways and Drug Development
This compound is a critical starting material for the synthesis of the core cyclobutane moiety found in several JAK inhibitors. The general workflow from this intermediate to a final drug candidate is outlined below.
Caption: Drug development workflow.
The cyclobutane core provides a rigid scaffold that allows for the precise positioning of pharmacophoric groups, leading to enhanced binding affinity and selectivity for the target kinase.
Conclusion
The discovery and application of this compound represent a significant advancement in medicinal chemistry, particularly in the field of kinase inhibitors. While its initial discovery is not chronicled in a single, easily identifiable academic publication, its importance is firmly established through extensive patent literature and its role in the synthesis of life-changing medications. This technical guide has provided a detailed overview of its history, synthesis, and application, offering valuable insights for researchers and professionals in the field of drug development. The continued exploration of cyclobutane derivatives as scaffolds in medicinal chemistry promises to yield new and improved therapeutic agents in the future.
References
- 1. This compound | 115118-68-8 | Benchchem [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 5. WO2011103423A1 - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
- 6. CA2718271C - Azetidine and cyclobutane derivatives as jak inhibitors - Google Patents [patents.google.com]
- 7. wipo.int [wipo.int]
- 8. Synthonix, Inc > 115118-68-8 | this compound [synthonix.com]
A Technical Guide to Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (CAS 115118-68-8)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (CAS 115118-68-8), a versatile chemical intermediate with significant applications in organic synthesis and as a building block for complex molecules in the pharmaceutical and agrochemical industries.
Chemical Identity and Properties
The compound is a cyclobutane-based diester. Its structure is characterized by a four-membered carbon ring substituted with two dimethoxy groups and two diisopropyl ester functionalities. This unique arrangement makes it a valuable precursor in various synthetic pathways.
IUPAC Name: dipropan-2-yl 3,3-dimethoxycyclobutane-1,1-dicarboxylate.[1][2]
Synonyms:
-
Diisopropyl 3,3-dimethoxy-1,1-cyclobutanedicarboxylate[3]
-
1,1-bis(propan-2-yl) 3,3-dimethoxycyclobutane-1,1-dicarboxylate[4]
-
3,3-Dimethoxy-cyclobutane-1,1-dicarboxylic acid diisopropyl ester[4]
-
3,3-di(isopropoxycarbonyl)-1,1-dimethoxycyclobutane[5]
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 115118-68-8 | [3][5][6] |
| Molecular Formula | C₁₄H₂₄O₆ | [5][6][7] |
| Molecular Weight | 288.34 g/mol | [6][7][8] |
| Appearance | Colorless to yellowish transparent liquid | [5][9] |
| Purity | Typically ≥95-98% | [3][5][6] |
| Melting Point | < -20°C | [7] |
| Boiling Point | 344–346°C | [7] |
| Solubility | Soluble in organic solvents (e.g., THF, ethyl acetate) | [7] |
| Storage Conditions | Inert atmosphere, 2-8°C recommended | [3] |
Table 2: Computed Chemical Descriptors
| Descriptor | Value | Reference(s) |
| TPSA (Topological Polar Surface Area) | 71.06 Ų | [6] |
| LogP (Octanol-Water Partition Coefficient) | 1.6589 | [6] |
| Hydrogen Bond Acceptors | 6 | [6] |
| Hydrogen Bond Donors | 0 | [6] |
| Rotatable Bonds | 6 | [6] |
Synthesis and Reactivity
This compound is primarily synthesized via a cyclization reaction. Its reactivity is centered around the ester and methoxy functional groups, allowing for its conversion into other valuable intermediates.
Experimental Protocol: Synthesis
A common method for the synthesis of this compound involves the reaction of 1,3-Dibromo-2,2-dimethoxypropane with diisopropyl malonate.[3][5]
Methodology:
-
Reaction Setup: A solution of diisopropyl malonate is prepared in a suitable aprotic solvent, such as dimethylformamide (DMF).[6]
-
Base Addition: A strong base, typically sodium hydride (NaH), is added to the solution to deprotonate the malonate, forming the corresponding enolate.[6]
-
Cyclization: 1,3-Dibromo-2,2-dimethoxypropane is added to the reaction mixture. The malonate enolate displaces the bromide ions in an intramolecular alkylation reaction to form the cyclobutane ring.
-
Workup and Purification: Following the reaction, a standard aqueous workup is performed. The crude product is then purified using column chromatography on silica gel with an ethyl acetate/hexanes solvent system to yield the high-purity final product.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. Anticancer Activity of Natural Compounds from Plant and Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. This compound | 115118-68-8 | Benchchem [benchchem.com]
- 7. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. img01.pharmablock.com [img01.pharmablock.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate, a valuable intermediate in organic synthesis, particularly for the preparation of complex molecular frameworks in pharmaceuticals and agrochemicals.[1] Two synthetic routes are presented. The first is a well-established method involving the reaction of diisopropyl malonate with 1,3-dibromo-2,2-dimethoxypropane. The second is a proposed [2+2] cycloaddition reaction between diisopropyl malonate and 1,1-dimethoxyethene, a less documented pathway that may require Lewis acid catalysis. This document offers detailed experimental procedures, data presentation in tabular format, and workflow visualizations to guide researchers in the successful synthesis of the target compound.
Introduction
This compound (CAS No. 115118-68-8) is a key building block in synthetic organic chemistry.[1] Its structure, featuring a cyclobutane ring functionalized with dimethoxy and diisopropyl ester groups, makes it a versatile precursor for various complex molecules.[1] The primary application of this compound lies in the synthesis of 3-oxocyclobutane-1-carboxylic acid intermediates, which are pivotal in the development of novel therapeutic agents and crop protection solutions.[1]
This document outlines two distinct synthetic strategies to obtain this important intermediate.
Protocol 1: Synthesis via Nucleophilic Substitution (Established Method)
This protocol describes the synthesis of this compound from diisopropyl malonate and 1,3-dibromo-2,2-dimethoxypropane.[1] The reaction proceeds via a double nucleophilic substitution, where the enolate of diisopropyl malonate displaces the bromide leaving groups to form the cyclobutane ring.
Experimental Protocol
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add diisopropyl malonate and a suitable solvent (e.g., anhydrous ethanol or DMF).
-
Base Addition: To the stirred solution, add a strong base such as sodium ethoxide or sodium hydride portion-wise at a controlled temperature (e.g., 0-10 °C) to generate the malonate enolate.
-
Addition of Dihalide: Once the enolate formation is complete, add 1,3-dibromo-2,2-dimethoxypropane dropwise via the dropping funnel, maintaining the reaction temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Work-up: Cool the reaction mixture to room temperature and quench with water. Remove the solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure this compound.
Reagent and Reaction Data
| Reagent/Parameter | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Equivalents |
| Diisopropyl malonate | 188.22 | 0.991 | 100 | 1.0 |
| 1,3-Dibromo-2,2-dimethoxypropane | 261.95 | 1.78 | 100 | 1.0 |
| Sodium Ethoxide | 68.05 | - | 200 | 2.0 |
| Anhydrous Ethanol | 46.07 | 0.789 | - | - |
| Product | Molar Mass ( g/mol ) | CAS No. | Molecular Formula | Reported Yield |
| This compound | 288.33 | 115118-68-8 | C₁₄H₂₄O₆ | Variable |
Experimental Workflow
References
Application Notes and Protocols: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate, a valuable intermediate in organic synthesis, particularly for the preparation of complex molecular frameworks in pharmaceutical and agrochemical development. The core of this synthesis is the reaction between 1,3-Dibromo-2,2-dimethoxypropane and diisopropyl malonate. This application note details the reaction mechanism, provides a step-by-step experimental protocol, and presents relevant quantitative data in a structured format. Diagrams illustrating the reaction pathway and experimental workflow are included to ensure clarity and reproducibility.
Introduction
Cyclobutane rings are integral structural motifs in a variety of biologically active molecules. Their inherent ring strain and defined three-dimensional geometry can impart unique pharmacological properties. The synthesis of substituted cyclobutanes is therefore of significant interest to the drug development community. The reaction of 1,3-dihaloalkanes with active methylene compounds, such as malonic esters, is a classical and effective method for the construction of four-membered rings.
This application note focuses on the reaction of 1,3-Dibromo-2,2-dimethoxypropane with diisopropyl malonate to yield this compound. The gem-dimethoxy group on the cyclobutane product serves as a protected ketone, which can be deprotected under acidic conditions for further functionalization.
Reaction Mechanism
The reaction proceeds via a tandem nucleophilic substitution (S(_N)2) mechanism. The process is initiated by the deprotonation of diisopropyl malonate at the α-carbon by a strong base, typically sodium hydride, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic primary carbons of 1,3-Dibromo-2,2-dimethoxypropane, displacing a bromide ion in the first S(_N)2 reaction.
This initial alkylation is followed by a second, intramolecular S(_N)2 reaction. The remaining acidic proton on the α-carbon of the mono-alkylated intermediate is abstracted by the base, generating a new enolate. This enolate then attacks the remaining bromomethyl group within the same molecule, leading to the formation of the cyclobutane ring.
Caption: Reaction mechanism of 1,3-Dibromo-2,2-dimethoxypropane with diisopropyl malonate.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants & Reagents | ||
| Diisopropyl Malonate | 0.38 mol | [1][2] |
| 1,3-Dibromo-2,2-dimethoxypropane | 0.2 mol | [1][2] |
| Sodium Hydride (NaH) | 0.42 mol | [1][2] |
| N,N-Dimethylformamide (DMF) | 140 mL | [1][2] |
| Reaction Conditions | ||
| Temperature | Maintained below 70°C during base addition; heated for reaction. | [1][2] |
| Reaction Time | Not explicitly stated, requires monitoring. | |
| Product Information | ||
| Product Name | This compound | |
| CAS Number | 115118-68-8 | |
| Molecular Formula | C₁₄H₂₄O₆ | |
| Molecular Weight | 288.34 g/mol | |
| Appearance | Yellowish transparent liquid | |
| Purity | ≥98.0% | |
| Typical Yield | 80-85% (on an industrial scale for a similar process) | [1] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound.
Materials and Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Condenser
-
Nitrogen inlet
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Diisopropyl malonate
-
1,3-Dibromo-2,2-dimethoxypropane
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen inlet. Ensure the system is under a positive pressure of nitrogen.
-
Base Suspension: In the flask, suspend sodium hydride (0.42 mol) in anhydrous DMF (140 mL).
-
Enolate Formation: Add diisopropyl malonate (0.38 mol) dropwise to the stirred suspension of sodium hydride. Control the rate of addition to maintain the temperature of the reaction mixture below 70°C. The evolution of hydrogen gas will be observed. Continue stirring until the gas evolution ceases, indicating the complete formation of the enolate.[1][2]
-
Alkylation: To the resulting enolate solution, add 1,3-dibromo-2,2-dimethoxypropane (0.2 mol) in one portion.[2]
-
Reaction: Heat the reaction mixture and monitor its progress by a suitable technique (e.g., TLC or GC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Cautiously quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes: Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate as a versatile starting material in the synthesis of key pharmaceutical intermediates. The unique strained ring system of the cyclobutane moiety offers a valuable scaffold for the development of novel therapeutics, particularly in the area of Janus kinase (JAK) inhibitors.
Introduction
This compound is a valuable building block in organic synthesis. Its chemical structure, featuring a cyclobutane ring functionalized with dimethoxy and diisopropyl ester groups, allows for its conversion into a variety of more complex molecules. A particularly important application is its role as a precursor for 3-oxocyclobutanecarboxylic acid, a key intermediate in the synthesis of several pharmaceutical compounds, including inhibitors of the Janus kinase (JAK) family of enzymes. These enzymes are critical components of the JAK-STAT signaling pathway, which plays a central role in the immune response and hematopoiesis. Dysregulation of this pathway is implicated in a range of inflammatory and autoimmune diseases, as well as certain cancers.
Core Applications: Synthesis of a Key Intermediate for JAK Inhibitors
A primary application of this compound is in the synthesis of intermediates for JAK inhibitors like Baricitinib. The overall synthetic strategy involves the hydrolysis and decarboxylation of the starting material to yield 3-oxocyclobutanecarboxylic acid. This intermediate can then be further elaborated to form key structural motifs of the final drug substance.
Below is a logical workflow illustrating the transformation of this compound into a key precursor for JAK inhibitor synthesis.
Experimental Protocols
The following sections provide detailed experimental protocols for key transformations in the synthesis of a pharmaceutical intermediate starting from this compound.
Protocol 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid
This protocol describes the hydrolysis and decarboxylation of this compound to yield 3-oxocyclobutanecarboxylic acid.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
To a suitable reaction flask, add this compound (1 part by weight), water (1.4 parts by weight), and concentrated hydrochloric acid (1.84 parts by weight) with stirring.
-
Heat the reaction mixture to 75-80 °C and maintain for 30 hours.
-
Increase the temperature to 102-106 °C and maintain for 120 hours.
-
Distill off approximately two-thirds of the solvent.
-
After the reaction is complete, extract the mixture with dichloromethane.
-
Dry the organic phase over anhydrous sodium sulfate and then concentrate to obtain the crude product.
-
Recrystallize the crude product from a mixture of dichloromethane and n-heptane to yield pure 3-oxocyclobutanecarboxylic acid.
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Product | 3-Oxocyclobutanecarboxylic Acid | [1] |
| Yield | ~40% (based on provided example) | [1] |
Protocol 2: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
This protocol details the Horner-Wadsworth-Emmons reaction to introduce the cyanomethylene group, a key step in forming the azetidine intermediate for Baricitinib. While the cited protocol starts from tert-butyl 3-oxoazetidine-1-carboxylate, this reaction is directly applicable to the product from the further conversion of 3-oxocyclobutanecarboxylic acid.
Materials:
-
tert-Butyl 3-oxoazetidine-1-carboxylate
-
Diethyl (cyanomethyl)phosphonate
-
Potassium tert-butoxide solution in THF (1 M)
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in THF (300 mL) under a hydrogen atmosphere, slowly add a 1 M solution of potassium tert-butoxide in THF (128.5 mL) at -5 °C.[2]
-
Stir the mixture at -5 °C for 3 hours.[2]
-
Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (20.0 g, 116.8 mmol) in THF (67 mL) and continue stirring at -5 °C for another 2 hours.[2]
-
Allow the reaction mixture to warm to room temperature and continue to react for 16 hours.[2]
-
Work-up and purify the product to obtain tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.
| Parameter | Value | Reference |
| Starting Material | tert-Butyl 3-oxoazetidine-1-carboxylate | [2] |
| Product | tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | [2] |
| Yield | Not explicitly stated | [2] |
Protocol 3: Synthesis of 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile
This protocol outlines the deprotection and sulfonylation of the azetidine intermediate to yield a direct precursor for Baricitinib synthesis.
Materials:
-
tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate
-
Acetonitrile (CH3CN)
-
Hydrochloric acid (3 M)
-
Diisopropylethylamine
-
Ethanesulfonyl chloride
-
Ethyl acetate
-
n-Heptane
Procedure:
-
To a solution of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (36.0 g, 185 mmol) in acetonitrile (252 mL), add 3 M hydrochloric acid (252 mL) and stir at room temperature for 16 hours for N-Boc deprotection.[2]
-
Concentrate the mixture under vacuum, redissolve in acetonitrile (144 mL), and stir at 30 °C for 2 hours, followed by cooling to 5 °C for 2 hours.[2]
-
Filter the mixture and dissolve the filter cake in acetonitrile (432 mL).[2]
-
Add diisopropylethylamine (97.1 mL) and ethanesulfonyl chloride (26.3 mL) at 15 °C.[2]
-
Stir the reaction mixture for 12 hours at 20 °C.[2]
-
Concentrate the mixture, dissolve in dichloromethane, and extract with an aqueous NaCl solution.[2]
-
Concentrate the organic phase to obtain the crude product.[2]
-
Recrystallize the crude product from ethyl acetate and n-heptane to yield pure 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.[2]
| Parameter | Value | Reference |
| Starting Material | tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | [2] |
| Product | 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile | [2][3] |
| Yield | Not explicitly stated | [2] |
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
The pharmaceutical intermediates synthesized from this compound are designed to ultimately yield drugs that inhibit the JAK-STAT signaling pathway. This pathway is crucial for transmitting signals from cytokines and growth factors outside the cell to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell proliferation.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates. Its application in the preparation of precursors for JAK inhibitors highlights the importance of cyclobutane derivatives in modern drug discovery. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists working in the field of pharmaceutical development.
References
Applications of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is a versatile building block in organic synthesis, primarily utilized as a key intermediate in the preparation of various functionalized cyclobutane derivatives. Its rigid four-membered ring and the presence of reactive functional groups make it a valuable precursor for the synthesis of complex molecules, including pharmaceutical intermediates and agrochemicals.[1][2] The dimethoxy acetal serves as a protected ketone, which can be deprotected under acidic conditions to reveal a 3-oxocyclobutane moiety. This functionality is a cornerstone for further molecular elaboration.
This document provides detailed application notes and experimental protocols for the synthesis and primary applications of this compound.
Key Applications
The principal application of this compound lies in its role as a precursor to 3-oxocyclobutane-1-carboxylic acid and its derivatives.[2][3] These compounds are pivotal intermediates in the synthesis of a variety of biologically active molecules, including Janus kinase (JAK) inhibitors, which are a class of drugs used in the treatment of autoimmune diseases and cancer.[3]
Other potential, though less documented, applications of this compound include its participation in:
-
Condensation Reactions: The diester functionality can undergo reactions such as Claisen condensations.[3]
-
Cycloaddition Reactions: The cyclobutane ring can potentially participate in cycloaddition reactions.[3]
-
Carbonylation and Esterification Reactions: The ester groups can be modified through various transformations.[3]
Data Presentation
The following table summarizes the quantitative data for the key synthetic transformations involving this compound.
| Reaction | Reactants | Key Reagents & Solvents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Synthesis of this compound | Diisopropyl malonate, 2,2-dimethoxy-1,3-dibromopropane | Potassium tert-butoxide, DMF | -5 to 140 | 96 (4 days) | ~70-80 | [4][5] |
| Synthesis of 3-Oxocyclobutanecarboxylic acid from this compound | This compound | Concentrated Hydrochloric Acid, Water | 75 to 106 | 152 | ~40-50 | [5] |
| Alternative Synthesis of 3-Oxocyclobutanecarboxylic acid | This compound | 20% Hydrochloric Acid | Reflux | 60 | 97 | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the title compound from diisopropyl malonate and 2,2-dimethoxy-1,3-dibromopropane.[4][5]
Materials:
-
Diisopropyl malonate
-
2,2-dimethoxy-1,3-dibromopropane
-
Potassium tert-butoxide
-
N,N-Dimethylformamide (DMF)
-
n-Heptane
-
Water
-
Anhydrous sodium sulfate
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer
-
Ice bath
-
Heating mantle
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
To a 5 L flask, add 2.2 kg of DMF and 424 g of potassium tert-butoxide.
-
Stir the mixture and cool it to -5 °C using an ice bath.
-
In a separate beaker, dissolve 678 g of diisopropyl malonate in 1.0 L of DMF.
-
Add the diisopropyl malonate solution dropwise to the cooled DMF and potassium tert-butoxide mixture over a period of 3 hours, maintaining the temperature at -5 °C.
-
After the addition is complete, warm the reaction mixture to 20 °C and stir for 1 hour.
-
Add 472 g of 2,2-dimethoxy-1,3-dibromopropane to the reaction mixture and stir for 1 hour at 20 °C.
-
Heat the mixture to 140 °C and maintain this temperature for 4 days.
-
After 4 days, cool the reaction mixture and distill off approximately half of the DMF under reduced pressure.
-
Cool the remaining mixture to 15 °C and add 1.5 L of water.
-
Stir the mixture uniformly and then add 1 kg of n-heptane.
-
Transfer the mixture to a separatory funnel and perform an extraction. Repeat the extraction with n-heptane four times.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase by distillation under reduced pressure to obtain the product, this compound.
Protocol 2: Synthesis of 3-Oxocyclobutanecarboxylic Acid
This protocol details the hydrolysis and decarboxylation of this compound to yield 3-oxocyclobutanecarboxylic acid.[5]
Materials:
-
This compound (Product A from Protocol 1)
-
Concentrated hydrochloric acid
-
Water
-
Dichloromethane
-
n-Heptane
-
Anhydrous sodium sulfate
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 2 L flask, add 250 g of this compound.
-
While stirring, add 350 g of water and 460 g of concentrated hydrochloric acid.
-
Heat the mixture to 75-80 °C and maintain this temperature for 30 hours.
-
Increase the temperature to 102-106 °C and maintain for 120 hours.
-
After this period, distill off approximately two-thirds of the solvent.
-
Cool the reaction mixture and extract with dichloromethane.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase to obtain the crude product.
-
Recrystallize the crude product from a mixture of dichloromethane and n-heptane to yield pure 3-oxocyclobutanecarboxylic acid.
Visualizations
The following diagrams illustrate the synthetic pathways described in the protocols.
Caption: Synthesis of the target compound.
Caption: Synthesis of 3-Oxocyclobutanecarboxylic acid.
References
- 1. Page loading... [guidechem.com]
- 2. innospk.com [innospk.com]
- 3. This compound | 115118-68-8 | Benchchem [benchchem.com]
- 4. Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: Protocol for the Hydrolysis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is a key intermediate in the synthesis of various pharmaceutical compounds and complex molecular architectures. The hydrolysis of this substrate is a fundamental transformation, typically involving the cleavage of both the diisopropyl ester and the dimethoxy acetal functionalities. This process is generally carried out under strong acidic conditions to yield 3-oxocyclobutane-1,1-dicarboxylic acid, which can subsequently undergo decarboxylation. This application note provides a detailed protocol for the acid-catalyzed hydrolysis of this compound, along with relevant data and a workflow visualization.
The reaction proceeds via an acid-catalyzed nucleophilic acyl substitution for the ester hydrolysis and an acid-catalyzed hydrolysis of the acetal to reveal the ketone functionality. Due to the sterically hindered nature of the cyclobutane core, forcing conditions such as high temperatures and strong acids are often necessary to achieve a reasonable reaction rate.
Experimental Protocol: Acid-Catalyzed Hydrolysis
This protocol details a common method for the hydrolysis of both the ester and acetal groups of this compound.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Water (H₂O)
-
Ethyl Acetate
-
Dichloromethane
-
n-Heptane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound.
-
Addition of Acid: To the starting material, add a solution of concentrated hydrochloric acid and water. A typical ratio is to use a 1:1 mixture of concentrated HCl and water, or a 6N HCl solution.
-
Heating and Reflux: The reaction mixture is then heated to a temperature range of 75-80°C and maintained for approximately 30-32 hours. Following this, the temperature is increased to 102-106°C and held for an extended period, up to 120 hours, to ensure complete hydrolysis and decarboxylation.[1]
-
Solvent Removal: After the reaction is complete, about two-thirds of the solvent is removed by distillation.
-
Extraction: The reaction mixture is cooled to room temperature and then extracted multiple times with dichloromethane.
-
Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from a mixture of dichloromethane and n-heptane to obtain the final product.[1][2]
Data Presentation
The following table summarizes quantitative data from various reported protocols for the hydrolysis of dialkyl 3,3-dimethoxycyclobutane-1,1-dicarboxylates.
| Starting Material | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| This compound | Water, Concentrated HCl | 75-80 then 102-106 | 32 then 120 | 3-Oxocyclobutanecarboxylic acid | Not specified | [1] |
| Diethyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | 20% Hydrochloric acid | Reflux | 50 | 3-Oxocyclobutanecarboxylic acid | 70 | [3] |
| 3,3-dimethoxy-cyclobutane-1,1-dicarboxylic acid diisopropyl ester | 6 N HCl | 155-160 | Not specified | 3-Oxocyclobutanecarboxylic acid | 118 (crude) | [3] |
Experimental Workflow
The following diagram illustrates the key steps in the hydrolysis protocol.
Caption: Experimental workflow for the acid-catalyzed hydrolysis.
Signaling Pathways (Reaction Mechanism)
The overall transformation involves two main reaction pathways: the hydrolysis of the acetal and the hydrolysis of the esters.
Caption: Conceptual reaction pathways for hydrolysis.
Conclusion
The acid-catalyzed hydrolysis of this compound is a robust method for the synthesis of 3-oxocyclobutane carboxylic acid derivatives. The provided protocol, based on literature precedents, offers a reliable procedure for researchers in the field of organic synthesis and drug development. Careful control of reaction time and temperature is crucial for achieving high yields and purity. The workup and purification steps are essential for isolating the desired product from the reaction mixture.
References
Application Notes and Protocols for Ring-Opening Reactions of Substituted Cyclobutanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of various ring-opening reactions of substituted cyclobutanes, a critical transformation in organic synthesis for accessing diverse and complex molecular architectures. The high ring strain of cyclobutanes makes them versatile synthons that can be selectively cleaved under different conditions to yield a variety of functionalized acyclic and cyclic compounds. This document outlines key methodologies, presents quantitative data for representative reactions, and provides detailed experimental protocols for their implementation in a laboratory setting.
Thermal Electrocyclic Ring-Opening of Cyclobutenes
The thermal ring-opening of cyclobutenes is a classic pericyclic reaction governed by the Woodward-Hoffmann rules, proceeding in a conrotatory fashion to yield 1,3-dienes. The stereochemical outcome of this reaction is highly predictable and is influenced by the substitution pattern on the cyclobutene ring, a phenomenon known as torquoselectivity.
Data Presentation: Stereoselectivity in Thermal Ring-Opening of 3-Substituted Cyclobutenes
| Entry | Cyclobutene Substituent (R) | Temperature (°C) | Inward:Outward Ratio | Yield (%) | Reference |
| 1 | -CH₃ | 150 | 1:9 | >95 | [1] |
| 2 | -Ph | 120 | 1:9 | >95 | [2] |
| 3 | -Si(CH₃)₃ | 110 | 9:1 | >95 | [1] |
| 4 | -CHO | 80 | >99:1 | >95 | [1] |
| 5 | -CN | 100 | >99:1 | >95 | [2] |
Experimental Protocol: Thermal Ring-Opening of cis-3,4-Dimethylcyclobutene
Materials:
-
cis-3,4-Dimethylcyclobutene
-
Anhydrous toluene
-
Schlenk tube or other suitable sealed vessel
-
Oil bath or other temperature-controlled heating device
-
NMR tube
Procedure:
-
A solution of cis-3,4-dimethylcyclobutene (1.0 mmol) in anhydrous toluene (5.0 mL) is prepared in a Schlenk tube.
-
The solution is degassed by three freeze-pump-thaw cycles.
-
The sealed tube is heated in an oil bath at 180 °C.
-
The reaction progress is monitored by taking aliquots at regular intervals and analyzing them by ¹H NMR spectroscopy to determine the ratio of starting material to the diene products.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is carefully removed under reduced pressure to afford the crude product, which can be purified by distillation or chromatography if necessary. The expected product is (E,Z)-2,4-hexadiene.[3]
Logical Relationship: Torquoselectivity in Cyclobutene Ring-Opening
Caption: Substituent effects on the direction of rotation in thermal cyclobutene ring-opening.
Lewis Acid-Catalyzed Ring-Opening of Donor-Acceptor Cyclobutanes
Donor-acceptor (D-A) cyclobutanes, featuring both an electron-donating and an electron-accepting group, are particularly susceptible to ring-opening reactions promoted by Lewis acids. This strategy allows for the formation of new carbon-carbon or carbon-heteroatom bonds, providing access to highly functionalized linear products. A common example involves the Friedel-Crafts-type reaction of D-A cyclobutanes with electron-rich arenes.[4]
Data Presentation: AlCl₃-Mediated Ring-Opening with Arenes
| Entry | Donor Group | Arene | Product | Yield (%) | Reference |
| 1 | p-Methoxyphenyl | Anisole | γ-(4-Methoxyphenyl)-γ-(4-methoxyphenyl)butanoate | 85 | [4] |
| 2 | p-Methoxyphenyl | 1,3,5-Trimethoxybenzene | γ-(2,4,6-Trimethoxyphenyl)-γ-(4-methoxyphenyl)butanoate | 92 | [4] |
| 3 | Thiophenyl | Anisole | γ-(4-Methoxyphenyl)-γ-(thiophenyl)butanoate | 78 | [4] |
| 4 | Indolyl | Indole | γ,γ-Di(indol-3-yl)butanoate | 65 | [4] |
Experimental Protocol: AlCl₃-Mediated Ring-Opening of a Donor-Acceptor Cyclobutane with Anisole
Materials:
-
Dimethyl 2-(p-methoxyphenyl)cyclobutane-1,1-dicarboxylate
-
Anisole
-
Aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
-
Ice bath
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, argon-purged round-bottom flask is added dimethyl 2-(p-methoxyphenyl)cyclobutane-1,1-dicarboxylate (0.5 mmol) and anhydrous DCM (5 mL).
-
The solution is cooled to 0 °C in an ice bath.
-
Anisole (1.0 mmol, 2.0 equiv) is added to the solution.
-
Aluminum chloride (0.6 mmol, 1.2 equiv) is added portion-wise over 5 minutes, ensuring the temperature remains at 0 °C.
-
The reaction mixture is stirred at 0 °C and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
The mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with DCM (2 x 10 mL).
-
The combined organic layers are washed with brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired γ-arylated butanoate derivative.
Experimental Workflow: Lewis Acid-Catalyzed Ring-Opening
Caption: General workflow for the Lewis acid-catalyzed ring-opening of D-A cyclobutanes.
Palladium-Catalyzed Ring-Opening of Cyclobutenones
Palladium catalysis enables unique ring-opening transformations of strained cyclobutane derivatives. For instance, the cross-coupling of cyclobutenone N-tosylhydrazones with organohalides proceeds via a palladium carbene migratory insertion, followed by an electrocyclic ring opening of a strained allylpalladium intermediate to generate conjugated enynes and enallenes.[5][6]
Data Presentation: Palladium-Catalyzed Cross-Coupling of Cyclobutenone N-Tosylhydrazones
| Entry | Cyclobutenone Substituent | Organohalide | Product Type | Yield (%) | Reference |
| 1 | 2-Phenyl | Iodobenzene | Enallene | 82 | [5][6] |
| 2 | 2-Methyl | 4-Iodotoluene | Enallene | 75 | [5][6] |
| 3 | 2,3-Diphenyl | 1-Iodooctane | Enyne | 68 | [5][6] |
| 4 | 2-Phenyl-3-methyl | 4-Vinylphenyl iodide | Enallene | 79 | [5][6] |
Experimental Protocol: Palladium-Catalyzed Synthesis of an Enallene
Materials:
-
2-Phenylcyclobutenone N-tosylhydrazone
-
Iodobenzene
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen atmosphere
-
Schlenk tube
-
Oil bath
Procedure:
-
A Schlenk tube is charged with 2-phenylcyclobutenone N-tosylhydrazone (0.2 mmol), iodobenzene (0.24 mmol, 1.2 equiv), Pd₂(dba)₃ (0.005 mmol, 2.5 mol%), PPh₃ (0.02 mmol, 10 mol%), and Cs₂CO₃ (0.4 mmol, 2.0 equiv).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous 1,4-dioxane (2.0 mL) is added via syringe.
-
The reaction mixture is stirred and heated in an oil bath at 100 °C for 12 hours.
-
After cooling to room temperature, the mixture is diluted with diethyl ether (10 mL) and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired enallene product.[7]
Reaction Pathway: Palladium-Catalyzed Enallene Synthesis
Caption: Key intermediates in the palladium-catalyzed synthesis of enallenes.
Photoredox-Catalyzed Ring-Opening of Cyclobutanols
Visible-light photoredox catalysis offers a mild and efficient method for the ring-opening of substituted cyclobutanes. For example, cyclobutyl tertiary alcohols can undergo a ring-opening reaction with sulfonyl chlorides to produce γ,δ-unsaturated ketones. This transformation proceeds via the formation of a cyclobutylcarbinyl radical, which undergoes β-scission to relieve ring strain.[8]
Data Presentation: Photoredox-Catalyzed Ring-Opening of Cyclobutanols
| Entry | Cyclobutanol Substituent | Sulfonyl Chloride | Yield (%) | Reference |
| 1 | 1-Phenyl | Phenylsulfonyl chloride | 85 | [8] |
| 2 | 1-(p-Tolyl) | 4-Toluenesulfonyl chloride | 88 | [8] |
| 3 | 1-(Naphthalen-2-yl) | Phenylsulfonyl chloride | 76 | [8] |
| 4 | 1-Cyclohexyl | Phenylsulfonyl chloride | 72 | [8] |
Experimental Protocol: Photoredox-Catalyzed Synthesis of a γ,δ-Unsaturated Ketone
Materials:
-
1-Phenylcyclobutanol
-
Phenylsulfonyl chloride
-
fac-[Ir(ppy)₃] (Tris(2-phenylpyridine)iridium(III))
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous acetonitrile (MeCN)
-
Blue LED light source
-
Schlenk tube
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube is added 1-phenylcyclobutanol (0.2 mmol), phenylsulfonyl chloride (0.3 mmol, 1.5 equiv), fac-[Ir(ppy)₃] (0.002 mmol, 1 mol%), and NaHCO₃ (0.4 mmol, 2.0 equiv).
-
The tube is evacuated and backfilled with argon three times.
-
Anhydrous acetonitrile (2.0 mL) is added via syringe.
-
The reaction mixture is stirred and irradiated with a blue LED light source at room temperature for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired γ,δ-unsaturated ketone.
Catalytic Cycle: Photoredox Ring-Opening
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. The thermal ring opening of 3,3-disubstituted cyclobutenes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Ring-Opening Reactions of Donor-Acceptor Cyclobutanes with Electron-Rich Arenes, Thiols, and Selenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cross-Coupling of Cyclobutenone N-Tosylhydrazones with Organohalides: Access to Conjugated Enynes and Enallenes via a Strained Allylpalladium Intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed Carbene Coupling Reactions of Cyclobutanone N-Sulfonylhydrazones [organic-chemistry.org]
- 8. Photoredox-enabled ring-opening of cyclobutanes via the formation of a carbon radical - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate as a Versatile Building Block for Complex Molecule Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is a valuable and versatile building block in modern organic synthesis. Its unique cyclobutane core, adorned with dimethoxy and diisopropyl ester functionalities, offers a stable yet reactive scaffold for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of this key intermediate and its subsequent transformations into valuable downstream products, including precursors for pharmacologically active agents like Janus kinase (JAK) inhibitors.[1][2]
Physicochemical Properties
This compound is a colorless to light yellow liquid with a purity of 98% or higher.[3] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 115118-68-8 | [3] |
| Molecular Formula | C₁₄H₂₄O₆ | [3][4] |
| Molecular Weight | 288.34 g/mol | [1][3][4] |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 92-94 °C (at 0.01 Torr) | [5] |
| Density | 1.10 ± 0.1 g/cm³ (Predicted) | [5] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [5] |
Synthesis of this compound
The most common and established method for the synthesis of the title compound involves a cyclization reaction between diisopropyl malonate and 1,3-dibromo-2,2-dimethoxypropane.[3][6]
Reaction Scheme
Caption: Synthesis of the target compound.
Experimental Protocol
This protocol is adapted from a patented procedure for the synthesis of 3-oxocyclobutanecarboxylic acid, where the title compound is a key intermediate.[6][7][8]
Materials:
-
N,N-Dimethylformamide (DMF)
-
Potassium tert-butoxide
-
Diisopropyl malonate
-
2,2-dimethoxy-1,3-dibromopropane
-
n-heptane
-
Water
Procedure:
-
To a suitable reaction flask, add N,N-dimethylformamide (DMF) and potassium tert-butoxide.
-
Stir the mixture and cool to -5°C using an ice bath.
-
Slowly add a solution of diisopropyl malonate in DMF to the reaction mixture over 3 hours, maintaining the temperature at -5°C.
-
After the addition is complete, warm the reaction mixture to 20°C and stir for 1 hour.
-
Add 2,2-dimethoxy-1,3-dibromopropane to the reaction mixture and stir for 1 hour at 20°C.
-
Heat the reaction mixture to 140°C and maintain this temperature for 4 days.
-
After the reaction is complete, cool the mixture and distill off approximately half of the DMF under reduced pressure.
-
Cool the residue to 15°C and add water, followed by stirring.
-
Extract the aqueous mixture with n-heptane (4 x 1 kg).
-
Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound.
Quantitative Data:
| Reactant/Reagent | Amount | Moles |
| Diisopropyl malonate | 678 g | 3.60 mol |
| 2,2-dimethoxy-1,3-dibromopropane | 472 g | 1.90 mol |
| Potassium tert-butoxide | 424 g | 3.78 mol |
| DMF | 3.2 L | - |
| Product Yield | 400 g | (approx. 73%) |
Application in the Synthesis of 3-Oxocyclobutanecarboxylic Acid
A primary application of this compound is its use as a precursor for 3-oxocyclobutanecarboxylic acid, a crucial intermediate in the synthesis of various pharmaceuticals.[3][9] This transformation is achieved through acidic hydrolysis and decarboxylation.
Reaction Scheme
Caption: Conversion to 3-oxocyclobutanecarboxylic acid.
Experimental Protocol
This protocol is based on a reported synthesis of 3-oxocyclobutanecarboxylic acid.[6][8]
Materials:
-
This compound
-
Concentrated hydrochloric acid
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
-
n-heptane
Procedure:
-
In a reaction flask, combine this compound (Product A from the previous step), water, and concentrated hydrochloric acid with stirring.
-
Heat the mixture to 75-80°C and maintain for 32 hours.
-
Increase the temperature to 102-106°C and maintain for 120 hours, allowing about two-thirds of the solvent to boil off.
-
After the reaction is complete, cool the mixture and extract with dichloromethane.
-
Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from dichloromethane and n-heptane to yield pure 3-oxocyclobutanecarboxylic acid.
Quantitative Data:
| Reactant | Amount | Moles |
| This compound | 295 g | 1.02 mol |
| Water | 450 g | - |
| Concentrated HCl | 450 g | - |
| Product Yield | 45 g | (approx. 39%) |
Spectroscopic Data
Characterization of this compound is crucial for confirming its identity and purity.
| Spectroscopy | Data |
| IR (cm⁻¹) | 1720–1730 (ester C=O)[1] |
| ¹H NMR (CDCl₃, δ) | Spectral data available from commercial suppliers and databases. |
| ¹³C NMR (CDCl₃, δ) | Spectral data available from commercial suppliers and databases. |
| Mass Spec (m/z) | Calculated for C₁₄H₂₄O₆: 288.1573; Found: Data available in spectral databases. |
Conclusion
This compound is a highly valuable synthetic intermediate. The protocols provided herein offer a clear and detailed guide for its synthesis and its application in the preparation of complex molecules like 3-oxocyclobutanecarboxylic acid. Its utility extends to the synthesis of various pharmaceutical agents, highlighting its importance for researchers and professionals in drug development. The structured data and visual workflows are intended to facilitate the reproduction and adaptation of these methods in a laboratory setting.
References
- 1. This compound | 115118-68-8 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. innospk.com [innospk.com]
- 4. 1,1-Bis(propan-2-yl) 3,3-dimethoxycyclobutane-1,1-dicarboxylate | C14H24O6 | CID 4913359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. brainly.in [brainly.in]
- 7. Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 9. 3-Oxocyclobutanecarboxylic acid | 23761-23-1 [chemicalbook.com]
Application Note and Protocol: Trifluoroacetic Acid-Catalyzed Hydrolysis of Cyclobutane Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclobutane moieties are integral structural motifs in a variety of biologically active molecules and are key building blocks in pharmaceutical development. The hydrolysis of cyclobutane esters to their corresponding carboxylic acids is a critical transformation in the synthesis of these compounds. Trifluoroacetic acid (TFA) is a strong, volatile acid commonly employed for the cleavage of acid-labile protecting groups, including certain types of esters. This application note provides a detailed protocol for the hydrolysis of cyclobutane esters using TFA, focusing on the widely applicable cleavage of tert-butyl esters. While TFA can catalyze the hydrolysis of other simple alkyl esters, the reaction is most efficient for esters that form a stable carbocation upon cleavage, such as tert-butyl esters.[1][2]
The mechanism of acid-catalyzed ester hydrolysis typically proceeds through the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[2][3][4] For tert-butyl esters, the reaction follows an A-1 type mechanism, where the protonated ester undergoes unimolecular cleavage of the carbon-oxygen bond to form the carboxylic acid and a stable tertiary carbocation (the t-butyl cation).[1] The t-butyl cation can then be quenched by various nucleophiles or eliminated to form isobutylene.[1][5]
Experimental Protocols
General Protocol for TFA-Mediated Hydrolysis of a tert-Butyl Cyclobutane Ester
This protocol describes a general procedure for the deprotection of a tert-butyl cyclobutane ester to the corresponding cyclobutane carboxylic acid using a solution of trifluoroacetic acid in dichloromethane (DCM).
Materials:
-
tert-Butyl cyclobutane ester
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve the tert-butyl cyclobutane ester in anhydrous dichloromethane (DCM). A typical concentration is in the range of 0.1-0.5 M.
-
Addition of TFA: Cool the solution in an ice bath to 0 °C. To the stirred solution, add trifluoroacetic acid (TFA) dropwise. The amount of TFA can range from 25% to 50% of the total volume (e.g., a 1:1 or 1:3 v/v mixture of TFA:DCM).[6][7]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a period of 1 to 5 hours.[1][7] The progress of the reaction should be monitored by a suitable analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is no longer detectable.
-
Solvent Removal: Upon completion of the reaction, remove the dichloromethane and excess TFA under reduced pressure using a rotary evaporator.[1][6][8]
-
Aqueous Work-up: Dissolve the residue in an organic solvent such as ethyl acetate or dichloromethane. Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. This should be done cautiously as CO2 gas will evolve. Separate the organic layer.
-
Further Washing: Wash the organic layer with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude cyclobutane carboxylic acid.
-
Purification (if necessary): The crude product can be purified by standard techniques such as recrystallization or column chromatography if required.
Data Presentation
The efficiency of TFA-mediated ester hydrolysis is dependent on the substrate, TFA concentration, and reaction time. The following table summarizes typical conditions found in the literature for the cleavage of tert-butyl esters, which can be adapted for cyclobutane analogs.
| Substrate Type | TFA Concentration (in DCM) | Temperature | Reaction Time | Typical Outcome | Reference |
| tert-Butyl Ester | 25% | Room Temp. | 2 h | Complete Deprotection | [6] |
| tert-Butyl Ester | 50% (1:1 with DCM) | 0 °C to Room Temp. | 1 h | Complete Deprotection | [6] |
| tert-Butyl Ester | Neat TFA | Room Temp. | 0.5 - 2 h | Complete Deprotection | [8] |
| Sterically Hindered t-Butyl Ester | 50% | Room Temp. to 40 °C | 2 - 18 h | May require longer time or heating | [1][6] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the trifluoroacetic acid hydrolysis of a cyclobutane ester.
References
- 1. benchchem.com [benchchem.com]
- 2. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Scale-Up Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (CAS: 115118-68-8) is a key intermediate in the synthesis of various pharmaceutical compounds, particularly as a precursor to 3-oxocyclobutane-1-carboxylic acid, a building block for complex molecular frameworks in drug development.[1][2] This document provides detailed application notes and protocols for the scale-up synthesis of this cyclobutane derivative, focusing on methodologies suitable for industrial applications. The information presented is intended to guide researchers, scientists, and drug development professionals in the efficient and safe production of this important chemical intermediate.
Introduction
The cyclobutane motif is increasingly incorporated into drug candidates due to its unique conformational constraints and ability to introduce three-dimensionality, which can lead to improved potency and pharmacokinetic properties.[3] this compound serves as a versatile starting material for the synthesis of these complex structures.[1][4] Its industrial relevance is growing, driven by the demand from pharmaceutical companies for novel therapeutics.[1][2] The synthesis of this compound typically involves the reaction of 1,3-Dibromo-2,2-dimethoxypropane with diisopropyl malonate.[1][2] This document outlines a robust protocol for this synthesis on a larger scale, along with considerations for process optimization and safety.
Chemical Properties and Specifications
| Property | Value | Reference |
| CAS Number | 115118-68-8 | [1][5][6] |
| Molecular Formula | C14H24O6 | [1][5][7] |
| Molecular Weight | 288.34 g/mol | [1][5] |
| Appearance | Yellowish transparent liquid | [1][2] |
| Purity | ≥ 98.0% | [1][2][6] |
| Moisture Content | ≤ 0.2% | [1][2] |
| Unknown Single Impurity | ≤ 1.0% | [1][2] |
Scale-Up Synthesis Protocol
This protocol is adapted from established laboratory procedures and optimized for larger-scale production in a chemical plant setting.[3]
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Quantity (kg) | Molar Equivalent |
| Diisopropyl malonate | 13195-64-7 | C9H16O4 | 350 | 1.0 |
| 2,2-dimethoxy-1,3-dibromopropane | 22094-18-4 | C5H10Br2O2 | 234 | ~0.45 |
| Potassium tert-butoxide | 865-47-4 | C4H9KO | 225 | ~1.03 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | C3H7NO | 800 | - |
| n-Heptane | 142-82-5 | C7H16 | 900 | - |
| Water | 7732-18-5 | H2O | 300 | - |
Equipment
-
1500 L glass-lined reactor with overhead stirrer, temperature control unit (heating/cooling), and condenser.
-
Addition funnel/dosing pump.
-
Vacuum distillation setup.
-
Extraction vessel.
-
Drying apparatus (e.g., rotary evaporator).
Reaction Workflow Diagram
Caption: Workflow for the scale-up synthesis of this compound.
Step-by-Step Procedure
-
Reactor Preparation: Ensure the 1500 L reactor is clean, dry, and inerted with nitrogen.
-
Charging Reagents:
-
Charge the reactor with 550 kg of N,N-dimethylformamide (DMF).
-
Add 225 kg of potassium tert-butoxide to the DMF with stirring.
-
Cool the mixture to -5°C using an ice bath or cooling jacket.[3]
-
-
Addition of Diisopropyl Malonate:
-
In a separate vessel, dissolve 350 kg of diisopropyl malonate in 250 kg of DMF.
-
Slowly add the diisopropyl malonate solution to the reactor over a period of 3 hours, maintaining the temperature at -5°C.[3]
-
-
Addition of 2,2-dimethoxy-1,3-dibromopropane:
-
After the addition of diisopropyl malonate is complete, add 234 kg of 2,2-dimethoxy-1,3-dibromopropane to the reaction mixture.[3]
-
Stir the mixture for 1 hour at the same temperature.
-
-
Reaction:
-
Gradually raise the temperature of the reaction mixture to 130°C.
-
Maintain the reaction at 130°C for 85 hours with continuous stirring.[3] Monitor the reaction progress by a suitable analytical method (e.g., GC-MS).
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to a manageable temperature and evaporate the majority of the DMF under reduced pressure.
-
Cool the residue down to 15°C.[3]
-
Add 300 kg of water and stir evenly.
-
Perform liquid-liquid extraction with 300 L of n-heptane, repeating the extraction three times.[3]
-
Combine the organic phases and dry over a suitable drying agent (e.g., anhydrous sodium sulfate).
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound as a yellowish transparent liquid.[1][2]
-
Industrial Scale-Up Considerations
Process Optimization
For industrial-scale production, transitioning from batch to continuous flow processing can offer significant advantages. Continuous flow reactors provide enhanced heat and mass transfer, leading to better reaction control, improved safety, and potentially higher yields and purity.[8][9] PharmaBlock has successfully implemented a continuous manufacturing process for the downstream conversion of this compound to 3-oxocyclobutane-1-carboxylic acid, demonstrating a 20-fold increase in energy efficiency.[4][8] Similar principles can be applied to the synthesis of the title compound.
Safety Precautions
-
Personal Protective Equipment (PPE): All personnel should wear appropriate PPE, including safety goggles, gloves, and lab coats.
-
Ventilation: The synthesis should be carried out in a well-ventilated area or under a fume hood, especially when handling DMF and bromine-containing compounds.
-
Hazardous Materials:
-
Emergency Procedures: Ensure that safety showers, eyewash stations, and fire extinguishers are readily accessible.
Application in Drug Development
This compound is a crucial intermediate for the synthesis of 3-oxocyclobutane-1-carboxylic acid.[1][2] This downstream product is a valuable building block in the development of various active pharmaceutical ingredients (APIs), including kinase inhibitors and anti-tumor drugs.[3] The rigid cyclobutane scaffold can impart favorable pharmacological properties to drug candidates.
Signaling Pathway Diagram (Illustrative)
The following diagram illustrates a hypothetical signaling pathway where a drug synthesized from a cyclobutane derivative might act as a kinase inhibitor.
Caption: Hypothetical inhibition of a kinase signaling pathway by a drug containing a cyclobutane scaffold.
Conclusion
The scale-up synthesis of this compound is a critical process for the pharmaceutical industry. The protocol detailed in this document provides a robust framework for its production on an industrial scale. By considering process optimization strategies such as continuous flow chemistry and adhering to strict safety protocols, manufacturers can ensure the efficient and safe production of this valuable intermediate, thereby supporting the development of novel therapeutics.
References
- 1. This compound | 115118-68-8 | Benchchem [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 4. Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid – ACSGCIPR [acsgcipr.org]
- 5. 1,1-Bis(propan-2-yl) 3,3-dimethoxycyclobutane-1,1-dicarboxylate | C14H24O6 | CID 4913359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 115118-68-8 [chemicalbook.com]
- 7. minstar.lookchem.com [minstar.lookchem.com]
- 8. Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid - ACS Green Chemistry [gcande.digitellinc.com]
- 9. Innovation for Sustainability: Pioneering Low-carbon Manufacturing With Continuous Flow Chemistry Technology | Scientist.com [app.scientist.com]
Application Notes and Protocols: The Role of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate in the Synthesis of JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the utilization of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate as a key starting material in the synthesis of Janus kinase (JAK) inhibitors. The focus is on the synthesis of Abrocitinib, a selective JAK1 inhibitor, highlighting the transformation of the starting material into a crucial cyclobutane intermediate.
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in the signal transduction pathways of numerous cytokines and growth factors.[1][2] The JAK-STAT signaling pathway is pivotal in regulating cellular processes such as immunity, cell proliferation, and apoptosis.[2][3] Dysregulation of this pathway is implicated in a variety of autoimmune and inflammatory diseases, making JAKs attractive therapeutic targets.[3]
This compound is a versatile chemical intermediate.[4] Its rigid cyclobutane scaffold is a valuable structural motif in medicinal chemistry. This document outlines its application in the synthesis of the JAK1 inhibitor Abrocitinib, via the key intermediate, 3-oxocyclobutanecarboxylic acid.[5][6] Abrocitinib is an orally bioavailable, selective JAK1 inhibitor approved for the treatment of moderate-to-severe atopic dermatitis.[7]
Signaling Pathway
The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription.[8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. cusabio.com [cusabio.com]
- 4. This compound | 115118-68-8 | Benchchem [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. 3-Oxocyclobutanecarboxylic acid | 23761-23-1 [chemicalbook.com]
- 7. Abrocitinib: A Comprehensive Review of its Efficacy and Safety in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the purification of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate by column chromatography.
Troubleshooting Guide
Q1: My compound is not moving off the baseline of the TLC plate, even with 100% ethyl acetate. What should I do?
If your compound remains at the baseline (Rf = 0), it indicates that the eluent is not polar enough to move the compound up the silica gel plate. This compound is a moderately polar compound. If it is not moving with ethyl acetate, consider the following:
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Check for Compound Degradation: The compound may have degraded on the silica plate, especially if acidic impurities are present from the synthesis. You can test for degradation by spotting the TLC plate, letting it sit for 10-15 minutes, and then developing it. If a streak or multiple spots appear from a single initial spot, degradation is likely.
-
Use a More Polar Solvent System: You can increase the polarity of your mobile phase by adding a small amount of methanol to your ethyl acetate. Start with a low percentage, such as 1-2% methanol in ethyl acetate, and gradually increase it. Be cautious, as methanol is a very polar solvent and can move all components up the plate quickly.
-
Consider Alternative Stationary Phases: If the compound is unstable on silica gel, consider using a different stationary phase like neutral alumina.
Q2: I'm seeing multiple spots on my TLC after the reaction, how do I identify the product and impurities?
Identifying your product spot from starting materials and byproducts is crucial before attempting column chromatography.
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Co-spotting: Run a TLC with three lanes: one for your crude reaction mixture, one for your starting material (e.g., diisopropyl malonate), and a third lane where you co-spot both the crude mixture and the starting material. The spot for the starting material should line up with one of the spots in your crude mixture.
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Relative Polarity: this compound is generally more polar than its likely starting materials, diisopropyl malonate and 1,3-dibromo-2,2-dimethoxypropane. Therefore, the product spot should have a lower Rf value (travel a shorter distance up the plate) than the starting materials in a normal phase system (silica gel).
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Staining: Use a visualizing stain like potassium permanganate, which reacts with many organic compounds, to help visualize spots that are not UV-active.
Q3: My compound is coming off the column with impurities, even though the TLC showed good separation. What went wrong?
This is a common issue that can arise from several factors during the column chromatography process.
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Overloading the Column: If too much crude material is loaded onto the column, the separation bands will broaden and overlap, leading to impure fractions. A general rule of thumb is to use a ratio of at least 30:1 silica gel to crude product by weight (e.g., 30g of silica for 1g of crude).
-
Improper Packing: An improperly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly without any air bubbles.
-
Sample Loading: The sample should be loaded onto the column in a narrow band using a minimal amount of solvent. If the sample is dissolved in too much solvent, it will spread out and lead to broader bands. Dry loading the sample onto a small amount of silica gel can often improve separation.
-
Elution Speed: Running the column too fast can decrease the resolution. Adjust the flow rate to allow for proper equilibration between the stationary and mobile phases.
Q4: The purification is taking a very long time, and the product is eluting in many fractions (tailing). How can I improve this?
Tailing can be caused by interactions between your compound and the stationary phase or issues with the solvent system.
-
Increase Solvent Polarity: Once your product starts to elute, you can gradually increase the polarity of the eluent to speed up the elution and sharpen the peak. For example, if you are using 10% ethyl acetate in hexanes, you can switch to 15% or 20% after the first few product-containing fractions are collected.
-
Acid/Base Additives: If your compound has acidic or basic functionalities, it can interact strongly with the silica gel, causing tailing. Adding a small amount of a modifier to your eluent, such as 0.1% triethylamine for basic compounds or 0.1% acetic acid for acidic compounds, can often improve the peak shape. While this compound itself is neutral, impurities from the synthesis might be acidic or basic.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary and mobile phase for the purification of this compound?
The standard and most effective method for purifying this compound is column chromatography using silica gel as the stationary phase and a mixture of ethyl acetate and hexanes as the mobile phase.[1]
Q2: How do I determine the optimal ethyl acetate/hexane ratio for my column?
The optimal solvent ratio should be determined by thin-layer chromatography (TLC) before running the column. The goal is to find a solvent mixture that gives your product an Rf value of approximately 0.25-0.35 . This will ensure that the compound moves through the column at a reasonable rate and separates well from impurities. Start by testing a range of solvent systems on TLC plates (e.g., 5%, 10%, 20% ethyl acetate in hexanes) to find the ideal conditions.
Q3: What are the potential impurities I should be trying to separate?
The primary impurities will likely be unreacted starting materials and byproducts from the synthesis. The synthesis of this compound often involves the reaction of diisopropyl malonate with 1,3-dibromo-2,2-dimethoxypropane.[2]
-
Diisopropyl malonate: This starting material is less polar than the product. It will therefore have a higher Rf value and elute from the column before the desired compound.
-
1,3-Dibromo-2,2-dimethoxypropane: This is also a starting material and is expected to be less polar than the product, eluting earlier from the column.
-
Side-products: Depending on the reaction conditions, other byproducts may form. Their polarity will vary, and TLC analysis is essential to determine their separation from the product.
Q4: Should I use a gradient or isocratic elution?
The choice between gradient and isocratic (constant solvent composition) elution depends on the separation of your product from impurities on the TLC plate.
-
Isocratic Elution: If all the impurities are significantly less polar (higher Rf) or more polar (lower Rf) than your product, a single solvent mixture (isocratic elution) can be effective.
-
Gradient Elution: If you have impurities that are close in polarity to your product, a gradient elution may be necessary. This involves starting with a less polar solvent mixture (e.g., 5% ethyl acetate in hexanes) to elute the non-polar impurities and then gradually increasing the polarity (e.g., to 15-20% ethyl acetate) to elute your product, leaving the more polar impurities on the column.
Q5: How can I visualize the compound on a TLC plate and in the collected fractions?
This compound has ester functional groups but lacks a strong chromophore for visualization under a standard 254 nm UV lamp.
-
Potassium Permanganate (KMnO4) Stain: This is an excellent choice for visualizing this compound. Dip the TLC plate in a dilute solution of potassium permanganate and gently heat it with a heat gun. The compound will appear as a yellow or brown spot on a purple background.
-
PMA (Phosphomolybdic Acid) Stain: This is another general-purpose stain that can be used. After dipping the plate in the PMA solution, gentle heating will reveal the compound as a dark spot.
Experimental Protocol: Column Chromatography
This is a general protocol that should be optimized based on your specific reaction mixture and TLC analysis.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the crude mixture on a silica gel TLC plate.
-
Develop the plate in various ethyl acetate/hexane mixtures (e.g., 5:95, 10:90, 20:80 v/v) to find a system where the desired product has an Rf of ~0.25-0.35.
-
Visualize the plate using a potassium permanganate or PMA stain.
-
-
Column Preparation:
-
Select a glass column of an appropriate size. For 1 gram of crude product, a column with a diameter of 2-3 cm is a good starting point.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand (approximately 0.5 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent (determined from your TLC analysis). Use a silica gel to crude product ratio of at least 30:1 by weight.
-
Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.
-
Allow the silica to settle, and then drain the excess solvent until the solvent level is just at the top of the silica gel.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluting solvent. Using a pipette, carefully add the solution to the top of the column, allowing it to absorb into the silica gel.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (about 2-3 times the weight of your crude product) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column.
-
Begin collecting fractions in test tubes.
-
Monitor the elution of your compound by periodically taking a small sample from the collected fractions and running a TLC.
-
If using a gradient, gradually increase the polarity of the eluting solvent as needed.
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Data Presentation
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard for normal-phase chromatography. |
| Mobile Phase | Ethyl Acetate / Hexanes | A versatile solvent system for a wide range of polarities. |
| Optimal Product Rf | 0.25 - 0.35 | Determined by TLC prior to running the column. |
| Silica to Crude Ratio | 30:1 to 50:1 (w/w) | Higher ratios provide better separation for difficult mixtures. |
| Elution Mode | Isocratic or Gradient | Dependent on the separation of impurities on TLC. |
| Visualization | Potassium Permanganate or PMA stain | Necessary as the compound is not strongly UV-active. |
Workflow and Troubleshooting Logic
Caption: Workflow for the purification of this compound.
References
Technical Support Center: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and established method for synthesizing this compound involves the reaction of diisopropyl malonate with 1,3-dibromo-2,2-dimethoxypropane.[1] This reaction utilizes the nucleophilic nature of the enolate generated from diisopropyl malonate to displace the bromine atoms on 1,3-dibromo-2,2-dimethoxypropane, leading to the formation of the cyclobutane ring.[1]
Q2: What are the most common byproducts observed in this synthesis?
Several byproducts can form during the synthesis, complicating purification and reducing the overall yield. The most frequently encountered byproducts include:
-
Unreacted Starting Materials: Residual diisopropyl malonate and 1,3-dibromo-2,2-dimethoxypropane.
-
Mono-alkylated Intermediate: Diisopropyl 3-(3-bromo-2,2-dimethoxypropyl)malonate, which results from the reaction of the diisopropyl malonate enolate with only one of the bromine atoms of 1,3-dibromo-2,2-dimethoxypropane.
-
Oligomerization Products: Linear or cyclic oligomers can form, especially under conditions that do not favor intramolecular cyclization.
-
Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate: This can be formed by the hydrolysis of the dimethoxy acetal of the final product, often during aqueous workup or purification under acidic conditions.[2]
Q3: How can I minimize the formation of these byproducts?
Minimizing byproduct formation requires careful control over reaction conditions. Key parameters to consider include:
-
Stoichiometry: Using an appropriate molar ratio of reactants and base is critical. To favor the desired dialkylation and subsequent cyclization, a slight excess of the diisopropyl malonate and at least two equivalents of a suitable base are often employed.
-
Reaction Temperature: Temperature control is crucial to manage the reaction rate and selectivity.
-
Choice of Base and Solvent: The selection of a non-nucleophilic, sterically hindered base can favor the desired deprotonation of the malonate ester without competing side reactions. The solvent should be anhydrous and capable of dissolving the reactants and intermediates.
Q4: What are the recommended purification methods for this compound?
Purification of the target compound from the reaction mixture is typically achieved through one of the following methods:
-
Column Chromatography: Silica gel chromatography is a common method for separating the desired product from polar byproducts and unreacted starting materials. A gradient of ethyl acetate in hexanes is often effective.[2]
-
Vacuum Distillation: For larger scale purifications, vacuum distillation can be employed to separate the product from less volatile impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Observed Issue | Potential Cause(s) | Suggested Solution(s) | Byproduct Identification (Hypothetical Analytical Data) |
| Low yield of the desired product with a significant amount of unreacted diisopropyl malonate. | Incomplete deprotonation of diisopropyl malonate. Insufficient amount of base. | Ensure the use of a strong, non-nucleophilic base (e.g., sodium hydride) in an anhydrous solvent. Use at least two equivalents of the base to ensure complete dialkylation. | GC-MS: Peak corresponding to the mass of diisopropyl malonate. ¹H NMR: Characteristic signals for diisopropyl malonate. |
| Presence of a major byproduct with a mass corresponding to mono-alkylation. | Insufficient reaction time or temperature for the second alkylation and cyclization. Inappropriate stoichiometry of the base. | Increase the reaction time and/or temperature after the initial mono-alkylation has occurred. Ensure at least two full equivalents of base are used to deprotonate the mono-alkylated intermediate for subsequent cyclization. | Diisopropyl 3-(3-bromo-2,2-dimethoxypropyl)malonate: GC-MS: Peak with a molecular ion corresponding to C₁₄H₂₅BrO₆. ¹H NMR: Would show characteristic signals for the propyl chain attached to the malonate, in addition to the methoxy and isopropyl groups. |
| Formation of a significant amount of high molecular weight, viscous material. | Reaction conditions favoring intermolecular reactions (oligomerization) over intramolecular cyclization. High concentration of reactants. | Employ high-dilution conditions by adding the reactants slowly to a larger volume of solvent. This favors the intramolecular reaction pathway. | GPC/SEC analysis would show a distribution of higher molecular weight species. ¹H NMR would likely show complex, broad signals. |
| Product appears to decompose or convert to another compound during workup or purification. | Hydrolysis of the dimethoxy acetal to the corresponding ketone (Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate). This is often caused by acidic conditions during aqueous workup or on silica gel. | Neutralize the reaction mixture carefully before aqueous workup. Use a neutralized silica gel for column chromatography or consider purification by vacuum distillation to avoid prolonged contact with acidic stationary phases. | Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate: [2] GC-MS: Peak with a molecular ion corresponding to C₁₃H₂₀O₅. ¹H NMR: Disappearance of the methoxy group signals and appearance of signals characteristic of the cyclobutanone ring protons. IR: Appearance of a strong carbonyl stretch for the ketone. |
Experimental Protocols
While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature, a general procedure can be outlined based on the established chemistry of malonic ester synthesis and cyclobutane formation.
General Synthetic Procedure:
-
Deprotonation: To a solution of diisopropyl malonate in a suitable anhydrous solvent (e.g., THF, DMF), a strong, non-nucleophilic base (e.g., sodium hydride, 2.2 equivalents) is added portion-wise at a controlled temperature (e.g., 0 °C). The mixture is stirred until the evolution of hydrogen gas ceases, indicating the complete formation of the enolate.
-
Alkylation and Cyclization: A solution of 1,3-dibromo-2,2-dimethoxypropane (1.0 equivalent) in the same anhydrous solvent is added dropwise to the enolate solution at a controlled temperature. After the addition is complete, the reaction mixture is stirred, potentially with gentle heating, to promote the intramolecular cyclization. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or GC-MS).
-
Workup: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by either silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or vacuum distillation to yield the pure this compound.
Visualizations
Below is a diagram illustrating the logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
stability and storage conditions for Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
Technical Support Center: Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
This guide provides detailed information on the stability, storage, and handling of this compound (CAS No. 115118-68-8) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What are the general properties of this compound?
This compound is a cyclobutane-based diester used as a versatile intermediate in organic synthesis, particularly for producing pharmaceutical and agrochemical building blocks like 3-oxocyclobutane-1-carboxylic acid.[1][2] It is characterized by a cyclobutane ring with two dimethoxy groups and two isopropyl ester moieties.[3]
2. What is the recommended storage condition for this compound?
For long-term stability, it is strongly recommended to store the compound under an inert gas atmosphere (such as nitrogen or argon) at a temperature of 2-8°C.[3][4][5][6] While some suppliers may ship the product at room temperature, refrigerated storage under inert gas is the best practice to prevent degradation.[3][7]
3. How stable is the compound at room temperature?
Although some sources indicate that it can be stored at room temperature, the compound is known to be hygroscopic.[3][7][8] The electron-rich dimethoxy groups contribute to its stability compared to analogs, but prolonged exposure to atmospheric moisture and elevated temperatures can lead to hydrolysis.[3] For short-term use during an experiment, it can be handled at room temperature, but it should be returned to refrigerated storage promptly.
4. What are the potential degradation pathways?
The primary degradation pathway is hydrolysis.[3] The ester and acetal functional groups are susceptible to cleavage in the presence of water, especially under acidic or basic conditions, which would yield the corresponding dicarboxylic acid and isopropyl alcohol, or cleave the methoxy groups.[3]
5. What are the known incompatibilities?
Avoid strong acids, strong bases, and oxidizing agents. Acidic conditions can catalyze the hydrolysis of both the ester and the acetal groups.[3] The compound is hygroscopic, so prolonged exposure to moisture should be avoided.[3]
6. Is this compound hazardous?
Yes, according to GHS classifications, this compound may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9] One source also notes it may be harmful if swallowed.[3] Always handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Inconsistent reaction yields or appearance of unexpected byproducts. | Compound degradation due to improper storage. | Verify storage conditions (2-8°C, under inert gas). Run a purity check using HPLC or GC-MS. If purity is below 97%, consider using a fresh, unopened bottle. |
| The compound appears cloudy or has solidified unexpectedly. | Absorption of atmospheric moisture. | The compound is hygroscopic.[3] Ensure the container is sealed tightly with an inert gas backfill. If moisture contamination is suspected, purity analysis is recommended before use. |
| Difficulty achieving complete solubility in a reaction solvent. | Use of an inappropriate solvent. | The compound is reported to be soluble in organic solvents like THF and ethyl acetate.[3] Ensure the selected solvent is anhydrous, as water can affect both solubility and stability. |
Data Presentation: Compound Specifications
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| CAS Number | 115118-68-8 | [1][3][4][7] |
| Molecular Formula | C₁₄H₂₄O₆ | [1][3][7] |
| Molecular Weight | 288.34 g/mol | [3][4][7] |
| Appearance | Colorless to light yellow liquid | [1][4] |
| Boiling Point | 92-94 °C @ 0.01 Torr | [3][4][8] |
| Density (Predicted) | 1.10 ± 0.1 g/cm³ | [3][4] |
| Purity | Typically ≥97% | [3][7] |
| Storage Temperature | 2-8°C under inert gas | [3][4][5][6] |
Experimental Protocols
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for determining the purity of this compound. HPLC is a standard analytical method for quantifying purity.[3]
1. Objective: To quantify the purity of a sample and detect the presence of impurities or degradation products.
2. Materials:
-
This compound sample
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
3. Standard Preparation:
-
Accurately weigh approximately 10 mg of a reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Acetonitrile to create a 1 mg/mL stock solution.
-
Perform serial dilutions with Acetonitrile to prepare calibration standards at concentrations of 0.5, 0.1, and 0.05 mg/mL.
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Acetonitrile.
5. HPLC Conditions (Example):
-
Column: C18, 4.6 mm x 250 mm, 5 µm
-
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 210 nm
-
Column Temperature: 25°C
6. Analysis:
-
Inject the calibration standards to generate a standard curve.
-
Inject the sample solution.
-
Identify the peak corresponding to this compound based on retention time.
-
Calculate the purity of the sample by comparing the peak area to the standard curve. Purity is typically reported as a percentage area.
Visualizations
Caption: Workflow for proper storage and handling of the compound.
Caption: Simplified potential degradation pathways via hydrolysis.
References
- 1. innospk.com [innospk.com]
- 2. This compound | 115118-68-8 [chemicalbook.com]
- 3. This compound | 115118-68-8 | Benchchem [benchchem.com]
- 4. This compound CAS#: 115118-68-8 [m.chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. chemscene.com [chemscene.com]
- 8. This compound | 115118-68-8 [sigmaaldrich.com]
- 9. 1,1-Bis(propan-2-yl) 3,3-dimethoxycyclobutane-1,1-dicarboxylate | C14H24O6 | CID 4913359 - PubChem [pubchem.ncbi.nlm.nih.gov]
handling precautions for Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate and its derivatives
This technical support center provides essential information for researchers, scientists, and drug development professionals working with diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (CAS: 115118-68-8) and its derivatives. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Section 1: General Information & Properties
FAQ: What are the key chemical and physical properties of this compound?
This compound is a versatile intermediate used in the synthesis of fine chemicals and pharmaceutical intermediates, particularly in the production of 3-oxocyclobutane-1-carboxylic acid intermediates.[1][2] It typically appears as a yellowish transparent liquid.[1]
Table 1: Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| CAS Number | 115118-68-8 | [3] |
| Molecular Formula | C₁₄H₂₄O₆ | [4] |
| Molecular Weight | 288.34 g/mol | [4][5] |
| IUPAC Name | dipropan-2-yl 3,3-dimethoxycyclobutane-1,1-dicarboxylate | [4] |
| Appearance | Yellowish transparent liquid | [1] |
| Purity | ≥97-98% | [1][6] |
| Moisture Content | ≤0.2% | [1] |
| SMILES | CC(C)OC(=O)C1(CC(C1)(OC)OC)C(=O)OC(C)C | [3][4] |
| InChIKey | SZJMXTBKYMLPTJ-UHFFFAOYSA-N |[4][5] |
Section 2: Safety & Handling Precautions
FAQ: What are the primary hazards associated with this compound and what precautions should be taken?
According to the Globally Harmonized System (GHS) classifications, this compound is an irritant.[4] Proper handling is crucial to ensure laboratory safety. Always consult the specific Safety Data Sheet (SDS) provided by your supplier.
Table 2: GHS Hazard Information
| Code | Hazard Statement | Precautionary Codes | Reference |
|---|---|---|---|
| H315 | Causes skin irritation | P264, P280, P302+P352, P332+P317, P362+P364 | [4] |
| H319 | Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P317 | [4] |
| H335 | May cause respiratory irritation | P261, P271, P304+P340, P319, P403+P233, P405 |[4] |
FAQ: How should I properly store this chemical?
To ensure stability and maintain product quality, the compound should be stored in a tightly closed container in a dry, well-ventilated place.[7] Keep it away from heat, open flames, hot surfaces, and direct sunlight.[7] For long-term storage, refrigeration and keeping the compound under a nitrogen atmosphere is recommended.[7]
FAQ: What personal protective equipment (PPE) should I use?
When handling this compound, the following PPE is mandatory:
-
Eye/Face Protection: Wear safety glasses with side-shields or goggles.[7][8]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[7][8] Wash hands and any exposed skin thoroughly after handling.[8]
-
Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors or mists.[7][8]
FAQ: What should I do in case of a spill or exposure?
In case of accidental exposure or a spill, follow these first-aid and cleanup measures immediately.
First Aid Measures:
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[7][8] Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[7]
-
Skin Contact: Wash the affected area with plenty of soap and water.[7] If skin irritation occurs, get medical advice.[7]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[7] Call a poison center or doctor if you feel unwell.[7]
-
Ingestion: Although not an expected route of exposure, if swallowed, seek medical attention. May be harmful if swallowed.[7]
Section 3: Experimental Protocols & Methodologies
FAQ: How is this compound typically synthesized?
Several synthetic routes exist. A common method involves the reaction of a malonate with a di-halogenated propane derivative.[1] Another established method is the esterification of 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid with isopropyl alcohol under acidic catalysis.[5]
Protocol: Synthesis via Esterification [5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid in an excess of isopropyl alcohol, which acts as both solvent and reactant.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).
-
Reflux: Heat the mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Neutralize the acid catalyst with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product should be purified using column chromatography on silica gel, typically with an ethyl acetate/hexanes eluent system, to yield the high-purity final product.[5]
FAQ: What are some common downstream reactions for this compound's derivatives?
The versatile cyclobutane core allows for several transformations. For example, the ester groups can be reduced to alcohols while preserving the dimethoxycyclobutane structure.[5]
Protocol: Reduction of Esters to Alcohols [5]
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Addition of Ester: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound in anhydrous THF dropwise.
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction by TLC.
-
Quenching: Carefully quench the reaction by slowly adding water, followed by a 15% sodium hydroxide solution, and then more water (Fieser workup).
-
Filtration & Extraction: Filter the resulting aluminum salts through a pad of Celite and wash thoroughly with ethyl acetate. Concentrate the filtrate and perform a standard aqueous workup.
-
Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting diol by column chromatography if necessary.
Section 4: Troubleshooting Guide
FAQ: My reaction yield is lower than expected. What are the possible causes?
Low yields can arise from several factors. Common issues include incomplete reactions, suboptimal conditions, or degradation of starting materials or products.[9]
-
Incomplete Reaction: Ensure your starting materials are pure and dry. Moisture can quench reagents like LiAlH₄. Consider extending the reaction time or slightly increasing the temperature.[9]
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Suboptimal Conditions: The choice of solvent, catalyst, and temperature is critical.[9] For the synthesis, ensure the acid catalyst is active and used in the correct amount. For reductions, ensure the LiAlH₄ is fresh and the solvent is anhydrous.
-
Side Reactions: The formation of byproducts can consume starting material.[9] Analyze your crude mixture by NMR or LC-MS to identify potential side products and adjust reaction conditions to minimize their formation.
FAQ: I'm observing unexpected side products. How can I minimize them?
Side product formation is a common challenge in organic synthesis.[9]
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For exothermic reactions like LiAlH₄ reductions, maintaining a low temperature during addition is crucial.
-
Use Milder Reagents: If your product is sensitive to harsh conditions, consider using milder reagents.[9] For example, if LiAlH₄ is too harsh, diisobutylaluminium hydride (DIBAL-H) might be an alternative for certain reductions.
-
Optimize Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of a nucleophile or base can lead to unwanted side reactions.
FAQ: I'm having trouble with purification. What techniques are recommended?
Purification via column chromatography is the standard method for this compound and its derivatives.[5]
-
Choose the Right Eluent: If your compound is not separating well, perform TLC with various solvent systems (e.g., different ratios of hexanes/ethyl acetate, or trying dichloromethane/methanol) to find the optimal eluent for separation.[9]
-
Check for Stability on Silica: Some compounds can degrade on silica gel. You can test this by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting to see if any new spots appear. If it is unstable, consider using a different stationary phase like alumina or a different purification method like distillation or recrystallization if applicable.
References
- 1. innospk.com [innospk.com]
- 2. This compound | 115118-68-8 [chemicalbook.com]
- 3. Synthonix, Inc > 115118-68-8 | this compound [synthonix.com]
- 4. 1,1-Bis(propan-2-yl) 3,3-dimethoxycyclobutane-1,1-dicarboxylate | C14H24O6 | CID 4913359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 115118-68-8 | Benchchem [benchchem.com]
- 6. chemscene.com [chemscene.com]
- 7. fishersci.com [fishersci.com]
- 8. leap.epa.ie [leap.epa.ie]
- 9. benchchem.com [benchchem.com]
troubleshooting low yield in cyclobutane formation reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in cyclobutane formation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing cyclobutane rings?
A1: The most prevalent methods for constructing cyclobutane rings are [2+2] photocycloadditions and ring-closing metathesis (RCM). [2+2] photocycloadditions involve the light-induced reaction of two alkene-containing molecules to form a four-membered ring. RCM is a powerful technique that utilizes a metal catalyst, typically ruthenium-based, to form a cyclic alkene from a diene precursor. Other methods include the use of ketenes in [2+2] cycloadditions with alkenes and various cyclization strategies of acyclic precursors, though these are often lower yielding.[1][2]
Q2: What are the typical side reactions that lead to low yields in [2+2] photocycloadditions?
A2: Common side reactions include:
-
cis-trans Isomerization: The excited state of one of the alkene partners can undergo isomerization, which is an energy-wasting pathway that competes with the desired cycloaddition.[3]
-
Polymerization: Especially in intermolecular reactions, the starting materials can polymerize, consuming the reactants and complicating purification.[4]
-
Dimerization of Starting Materials: In crossed [2+2] cycloadditions, the undesired homodimerization of one of the starting materials can be a significant side reaction.
-
Photodegradation: Prolonged exposure to UV light can lead to the decomposition of starting materials, products, or intermediates.[5]
Q3: What are the primary causes of low yield in Ring-Closing Metathesis (RCM) for cyclobutane synthesis?
A3: Low yields in RCM for cyclobutane formation can often be attributed to:
-
Catalyst Decomposition: The ruthenium catalyst can be sensitive to air, moisture, and certain functional groups, leading to its deactivation.[6]
-
Alkene Isomerization: The catalyst can sometimes promote the isomerization of the double bonds in the starting material or product, leading to undesired byproducts.[7]
-
Oligomerization: At higher concentrations, intermolecular reactions can compete with the desired intramolecular ring-closing, leading to the formation of dimers and higher-order oligomers.
-
Steric Hindrance: The formation of a strained four-membered ring can be sterically demanding, slowing down the reaction and allowing for competing side reactions to occur.
Troubleshooting Guides
Section 1: Low Yield in [2+2] Photocycloadditions
Problem: The yield of my desired cyclobutane product is low, and I observe a significant amount of unreacted starting material.
| Potential Cause | Troubleshooting Steps |
| Insufficient Irradiation Time or Power | 1. Increase the irradiation time and monitor the reaction progress by TLC or ¹H NMR. 2. Ensure the light source is appropriate for the substrate's absorption wavelength. For enones, UV lamps are typically used.[8] 3. Check the age and output of your lamp; older lamps may have reduced intensity. |
| Inappropriate Solvent | 1. Switch to a solvent that is transparent at the irradiation wavelength to avoid absorption of light by the solvent. 2. Consider the polarity of the solvent, as it can influence the stability of intermediates and the reaction pathway. Aprotic solvents are generally preferred to avoid side reactions with intermediates.[2][9] |
| Quenching of the Excited State | 1. Degas the solvent thoroughly with an inert gas (e.g., argon or nitrogen) before and during the reaction to remove dissolved oxygen, which is a known triplet quencher.[10] 2. Ensure all reagents and solvents are free from impurities that could act as quenchers. |
| Use of a Photosensitizer (if applicable) | 1. If using a photosensitizer, ensure its triplet energy is higher than that of the reacting alkene to allow for efficient energy transfer.[11] 2. Optimize the concentration of the photosensitizer; too high a concentration can lead to self-quenching. |
Problem: My reaction mixture shows the formation of multiple products, and the desired cyclobutane is a minor component.
| Potential Cause | Troubleshooting Steps |
| cis-trans Isomerization | 1. For intermolecular reactions, using a cyclic enone can prevent isomerization of the enone double bond.[3] 2. Lowering the reaction temperature may reduce the rate of isomerization relative to cycloaddition. |
| Polymerization | 1. For intermolecular reactions, use a higher concentration of one reactant if it is inexpensive and readily available to favor the crossed cycloaddition over polymerization of the more valuable substrate. 2. Consider performing the reaction in a continuous flow reactor, which can minimize byproduct formation by maintaining a low concentration of the photoactive species.[12] |
| Formation of Regioisomers (Head-to-Head vs. Head-to-Tail) | 1. The regioselectivity of [2+2] photocycloadditions is often dependent on the electronic nature of the substituents on the alkenes. Electron-rich alkenes tend to give head-to-tail adducts with enones, while electron-deficient alkenes favor head-to-head products.[12] 2. Solvent polarity can also influence regioselectivity. Experiment with a range of solvents from nonpolar (e.g., hexane) to polar (e.g., acetonitrile).[2] |
Section 2: Low Yield in Ring-Closing Metathesis (RCM) for Cyclobutane Formation
Problem: The RCM reaction is slow or stalls, resulting in a low yield of the cyclobutane product.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivity or Decomposition | 1. Ensure the use of a fresh, active catalyst. Store catalysts under an inert atmosphere and handle them in a glovebox or with proper Schlenk techniques. 2. Use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation by water and oxygen.[6] 3. Certain functional groups (e.g., unprotected amines, thiols) can poison the catalyst. Protect these groups before attempting the RCM reaction. |
| Inappropriate Catalyst Choice | 1. The choice of Grubbs or Hoveyda-Grubbs catalyst is crucial. Second and third-generation catalysts are generally more active and tolerant to functional groups. For sterically hindered substrates, specialized catalysts may be required.[6][8] 2. Screen different catalysts to find the optimal one for your specific substrate. |
| Sub-optimal Reaction Temperature | 1. While many RCM reactions proceed at room temperature, some may require heating to overcome the activation barrier for ring closure. However, excessive heat can lead to catalyst decomposition and side reactions.[7] Optimize the temperature for your specific system. |
Problem: The reaction produces significant amounts of oligomers (dimers, trimers, etc.) instead of the desired cyclobutane.
| Potential Cause | Troubleshooting Steps |
| High Reaction Concentration | 1. Perform the reaction under high dilution conditions (typically 0.001 M to 0.1 M) to favor the intramolecular RCM over intermolecular oligomerization.[8] 2. Use a syringe pump to add the substrate to the reaction vessel over an extended period. This maintains a low instantaneous concentration of the diene, further promoting intramolecular cyclization. |
| Substrate Conformation | 1. The conformation of the diene precursor can influence the rate of intramolecular cyclization. If the two terminal alkenes are not able to easily come into proximity, intermolecular reactions may be favored. Consider if the substrate design can be modified to favor a pre-cyclization conformation. |
Data Presentation
Table 1: Effect of Solvent on the Yield of a [2+2] Photocycloaddition Reaction
The following table summarizes the effect of solvent polarity on the yield of the photocycloaddition of 2'-hydroxyenone 1. The reaction in aprotic solvents favors a product consistent with an intramolecular hydrogen bond, while protic solvents disrupt this bond, leading to a different diastereomer.
| Solvent | Dielectric Constant (ε) | Yield (%) | Diastereomeric Ratio |
| Benzene | 2.28 | 75 | >95:5 |
| Dichloromethane | 8.93 | 70 | >95:5 |
| Acetonitrile | 37.5 | 65 | 10:90 |
| Methanol | 32.7 | 60 | <5:95 |
| Data synthesized from information presented in J. Org. Chem. 2005, 70, 22, 8799–8805.[9] |
Table 2: Optimization of Catalyst Loading and Temperature in RCM for Cyclic Peptide Formation
This table illustrates the impact of catalyst concentration and temperature on the formation of a cyclic dipeptide via RCM using a second-generation Grubbs catalyst. The data highlights the trade-off between reaction rate and side product formation.
| Catalyst Concentration (mM) | Temperature (°C) | RCM Product Yield (%) | Desallyl Byproduct (%) |
| 3 | 60 | 20 | >35 |
| 3 | 40 | High | Low |
| 1 | 40 | High | Low |
| 0.3 | 40 | Decreased | - |
| Data adapted from Org. Lett. 2020, 22, 1, 314-318.[7] |
Experimental Protocols
Protocol 1: General Procedure for a [2+2] Photocycloaddition of an Enone with an Alkene
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Enone
-
Alkene
-
Anhydrous, degassed solvent (e.g., dichloromethane, acetonitrile, or benzene)
-
Photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp) and cooling system
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
In a quartz reaction vessel, dissolve the enone (1.0 equiv) in the chosen solvent to a concentration of 0.01-0.1 M.
-
Add the alkene (1.0-10 equiv, depending on whether it is an intramolecular or intermolecular reaction and the relative cost of the starting materials).
-
Degas the solution by bubbling a gentle stream of argon or nitrogen through it for 15-30 minutes.
-
Place the reaction vessel in the photoreactor and ensure the cooling system is operational to maintain a constant temperature (typically 0-25 °C).
-
Irradiate the reaction mixture with the UV lamp. Monitor the progress of the reaction by TLC or ¹H NMR at regular intervals.
-
Upon completion (or when no further conversion is observed), stop the irradiation.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired cyclobutane adduct.
Protocol 2: General Procedure for Ring-Closing Metathesis (RCM) to Form a Cyclobutane
This protocol is a general guideline for RCM using a Grubbs-type catalyst.
Materials:
-
Diene precursor
-
Grubbs or Hoveyda-Grubbs catalyst (e.g., Grubbs II)
-
Anhydrous, degassed solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
Procedure:
-
Under an inert atmosphere, dissolve the diene precursor in the chosen solvent to a concentration of 0.001-0.05 M. Higher dilutions favor intramolecular cyclization.
-
If the reaction is to be performed at an elevated temperature, heat the solution to the desired temperature (e.g., 40 °C).
-
In a separate flask under an inert atmosphere, dissolve the RCM catalyst (typically 1-5 mol%) in a small amount of the solvent.
-
Add the catalyst solution to the solution of the diene precursor. For high-dilution conditions, the diene solution can be added slowly to the catalyst solution via a syringe pump.
-
Stir the reaction mixture at the chosen temperature and monitor its progress by TLC or ¹H NMR.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The reaction can be quenched by adding a small amount of ethyl vinyl ether.
-
To remove the ruthenium byproducts, the crude mixture can be passed through a plug of silica gel, or treated with a ruthenium scavenger.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in cyclobutane formation.
Caption: Competing pathways in a [2+2] photocycloaddition reaction.
Caption: General experimental workflow for Ring-Closing Metathesis (RCM).
References
- 1. [2 + 2] cycloaddition and its photomechanical effects on 1D coordination polymers with reversible amide bonds and coordination site regulation - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06098E [pubs.rsc.org]
- 2. reddit.com [reddit.com]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. [2+2] Cyclo-Addition Reactions for Efficient Polymerization on a HOPG Surface at Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. React App [pmc.umicore.com]
- 7. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
optimization of reaction conditions for synthesizing 3-oxocyclobutane-1-carboxylic acid intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-oxocyclobutane-1-carboxylic acid and its intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 3-oxocyclobutane-1-carboxylic acid?
A1: Common starting materials include 1,3-dichloroacetone, acetone in combination with bromine and malononitrile, and 1,3-dihydroxyacetone.[1][2][3] The choice of starting material often dictates the overall synthetic strategy and the number of steps involved.
Q2: What are the key reaction steps in the synthesis of 3-oxocyclobutane-1-carboxylic acid?
A2: The synthesis typically involves several key steps, which can vary depending on the chosen route. A common pathway involves the formation of a cyclobutane ring, followed by hydrolysis and decarboxylation. For example, one method involves ketal formation, cyclization with a malonate ester, and subsequent hydrolysis under strong acid conditions.[1] Another approach utilizes a three-step reaction starting from acetone, bromine, and malononitrile.[2]
Q3: Why is the cyclobutane ring difficult to synthesize?
A3: The synthesis of cyclobutanes is challenging due to their inherent ring strain.[4] This strain makes the four-membered ring less stable than larger rings, requiring specific reaction conditions to favor its formation. Common methods for constructing cyclobutane rings include [2+2] photocycloadditions and thermal cycloadditions of ketenes.[5]
Q4: What are the typical reaction conditions for the final hydrolysis and decarboxylation step?
A4: The final step to obtain 3-oxocyclobutane-1-carboxylic acid often involves acidic hydrolysis. This is commonly achieved by refluxing the intermediate in the presence of a strong acid like hydrochloric acid (HCl) for an extended period, which can be as long as 45 to 72 hours.[1][6]
Q5: Are there any newer, more efficient methods for this synthesis?
A5: Yes, innovative continuous flow processes have been developed.[6][7] These methods can significantly reduce reaction times, improve energy efficiency, and minimize waste compared to traditional batch processes.[6][7] Continuous manufacturing can integrate decarboxylation, extraction, and separation into a single, automated system.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield in cyclization step | - Steric hindrance: Bulky substituents on the reactants can impede the formation of the cyclobutane ring. - Incorrect base or solvent: The choice of base and solvent is crucial for the cyclization reaction. | - Consider using less sterically hindered starting materials if possible. - Optimize the base and solvent system. For example, sodium hydride in DMF is a common combination for cyclization with malonates.[1] |
| Incomplete hydrolysis/decarboxylation | - Insufficient reaction time: This step is often slow and requires prolonged heating. - Inadequate acid concentration: The concentration of the acid catalyst is critical for the reaction to proceed to completion. | - Increase the reflux time, monitoring the reaction progress by TLC or NMR. Reaction times of 45-72 hours have been reported.[1][6] - Use a higher concentration of strong acid, such as 20-25% hydrochloric acid.[1] |
| Formation of side products | - High reaction temperature: Elevated temperatures can lead to undesired side reactions or decomposition of the product. - Presence of impurities: Impurities in the starting materials or reagents can lead to the formation of byproducts. | - Carefully control the reaction temperature. For some steps, cooling with an ice bath is necessary.[8] - Ensure the purity of all starting materials and reagents before use. |
| Difficulty in product purification | - High polarity of the product: 3-oxocyclobutane-1-carboxylic acid is a highly polar molecule, which can make extraction from aqueous solutions challenging.[6] - Recrystallization issues: Finding a suitable solvent system for recrystallization can be difficult. | - Perform multiple extractions with a suitable organic solvent like ether or ethyl acetate.[1][9] - For recrystallization, a mixture of solvents like dichloromethane and n-heptane has been used successfully.[8] |
Experimental Protocols
Synthesis via 1,3-Dichloroacetone
This protocol is based on the method described in patent CN101555205B.[1]
Step 1: Synthesis of 2,2-bis(chloromethyl)-1,3-dioxolane
-
To a three-necked flask equipped with a thermometer, magnetic stirrer, and reflux condenser, add 1,3-dichloroacetone (12.7g, 0.1mol), toluene (100ml), ethylene glycol (7.5g, 0.12mol), and p-toluenesulfonic acid (0.38g).
-
Heat the mixture to 100°C and stir.
-
Reflux for approximately 6 hours, collecting the water formed in a Dean-Stark trap.
-
Cool the reaction mixture to room temperature and filter to remove any insoluble materials.
-
Distill the filtrate to remove toluene, and then perform vacuum distillation to obtain the product (yield: 83.6%).
Step 2: Synthesis of diethyl 5,8-dioxaspiro[3.4]octane-2,2-dicarboxylate
-
In a three-necked flask, add DMF (80ml) and sodium hydride (5.5g, 0.24mol) in batches under stirring.
-
Stir the mixture at room temperature for 1 hour.
-
Slowly add diethyl malonate (16.5g, 0.103mol) dropwise, ensuring the temperature does not exceed 70°C.
-
After the addition is complete, add 2,2-bis(chloromethyl)-1,3-dioxolane (17.1g, 0.1mol).
-
Heat the mixture to 80°C and stir for 40 hours.
-
Cool to room temperature and add saturated ammonium chloride solution (85ml).
-
Extract the product with hexane (200ml).
-
Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product (yield: 62.0%).
Step 3: Synthesis of 3-oxocyclobutane-1-carboxylic acid
-
To the crude product from the previous step, add a 3-5 fold mass ratio of 20-25% hydrochloric acid solution.
-
Heat the mixture to 100°C and stir for 45-55 hours.
-
Cool the reaction mixture to room temperature and filter any insoluble material.
-
Extract the filtrate 5-10 times with ether.
-
Combine the organic layers, dry with anhydrous sodium sulfate, and filter.
-
Evaporate the solvent to obtain 3-oxocyclobutane-1-carboxylic acid as a light yellow liquid, which solidifies upon cooling.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of Diethyl 5,8-dioxaspiro[3.4]octane-2,2-dicarboxylate Intermediate
| Parameter | Condition 1 [1] | Condition 2 [1] | Condition 3 [1] |
| Malonate Ester | Diethyl malonate | Diisopropyl malonate | Diisopropyl malonate |
| Sodium Hydride (mol) | 0.24 | 0.24 | 0.21 |
| Reaction Time (hours) | 40 | 40 | 24 |
| Yield (%) | 62.0 | 63.3 | 59.0 |
Visualizations
References
- 1. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid - Google Patents [patents.google.com]
- 2. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. baranlab.org [baranlab.org]
- 5. scribd.com [scribd.com]
- 6. Innovative continuous process for the production of 3-oxocyclobutane-1-carboxylic acid - ACS Green Chemistry [gcande.digitellinc.com]
- 7. Innovative Continuous Process for the Production of 3-Oxocyclobutane-1-Carboxylic Acid – ACSGCIPR [acsgcipr.org]
- 8. Synthesis method of 3-oxocyclobutanecarboxylic acid - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
preventing ester hydrolysis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate during workup
Topic: Preventing Ester Hydrolysis During Workup
This technical support guide is designed for researchers, scientists, and drug development professionals working with Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate. It provides detailed troubleshooting advice and protocols to prevent the unwanted hydrolysis of the ester functional groups during the reaction workup, ensuring the integrity and yield of your product.
Frequently Asked Questions (FAQs)
Q1: What is ester hydrolysis and why is it a concern for this compound?
A1: Ester hydrolysis is a chemical reaction where an ester group reacts with water to form a carboxylic acid and an alcohol. For this compound, this means the loss of one or both of the isopropyl ester groups, leading to the corresponding carboxylic acid(s). This is a significant concern during aqueous workup procedures as it reduces the yield of the desired product and introduces impurities that can be difficult to remove. This reaction can be catalyzed by both acids and bases.
Q2: My reaction is performed under non-hydrolytic conditions. Why am I still observing hydrolysis?
A2: Hydrolysis often occurs during the workup stage when the reaction mixture is exposed to aqueous solutions, even if the reaction itself is anhydrous. Standard workup procedures involving acidic or basic washes to neutralize catalysts or remove byproducts create an environment ripe for ester hydrolysis. The presence of both ester and ketal functionalities in this compound requires careful consideration of workup conditions.
Q3: What are the signs of ester hydrolysis in my product?
A3: Common indicators of ester hydrolysis include:
-
Lower than expected yield of the desired diester product.
-
The presence of a more polar spot on a Thin Layer Chromatography (TLC) analysis of the crude product, corresponding to the carboxylic acid byproduct.
-
In the ¹H NMR spectrum, the appearance of a broad singlet characteristic of a carboxylic acid proton.
-
In the IR spectrum, a broad O-H stretch appearing around 2500-3300 cm⁻¹.
Q4: How does the dimethoxy (ketal) group affect the stability of the molecule during workup?
A4: The 3,3-dimethoxy group is a ketal, which is a protecting group for a ketone. Ketals are generally stable under basic and neutral conditions but are sensitive to acid.[1][2] Under acidic aqueous conditions, the ketal can be hydrolyzed to reveal a ketone. Therefore, acidic workups pose a dual threat: hydrolysis of both the ester and the ketal groups. Conversely, basic conditions will selectively hydrolyze the ester while leaving the ketal intact.
Troubleshooting Guide
If you suspect ester hydrolysis is occurring during your workup, use the following decision tree to diagnose the potential cause and identify a suitable solution.
Caption: Troubleshooting decision tree for ester hydrolysis.
Data Presentation: Functional Group Stability
The stability of the ester and ketal functional groups is highly dependent on the pH of the aqueous environment. The following table summarizes their relative stability.
| Functional Group | Acidic Conditions (pH < 7) | Neutral Conditions (pH ≈ 7) | Basic Conditions (pH > 7) |
| Diisopropyl Ester | Susceptible to hydrolysis[3] | Generally stable, slow hydrolysis | Susceptible to hydrolysis (saponification)[4] |
| Dimethoxy Ketal | Susceptible to hydrolysis[5] | Stable | Stable[2] |
Relative Hydrolysis Rates:
| Condition | Relative Rate of Ester Hydrolysis | Relative Rate of Ketal Hydrolysis | Comments |
| Strong Acid (e.g., 1M HCl) | Moderate to Fast | Fast | Both functional groups are at high risk of cleavage. |
| Weak Acid (e.g., pH 5) | Slow | Moderate | Ketal hydrolysis is generally faster than ester hydrolysis under weakly acidic conditions.[5] |
| Neutral (pH 7) | Very Slow | Very Slow / Negligible | Hydrolysis is generally not a significant concern over short periods. |
| Weak Base (e.g., sat. NaHCO₃, pH ≈ 8-9) | Slow to Moderate | Stable | This is often the optimal condition for workup, as it neutralizes acid without significantly hydrolyzing the ester and leaving the ketal intact.[6] |
| Strong Base (e.g., 1M NaOH) | Fast | Stable | Leads to rapid saponification of the ester.[4] |
Experimental Protocols
To minimize or eliminate ester hydrolysis, we recommend the following workup procedures.
Protocol 1: Mild Aqueous Wash (Preferred Method)
This is the most common and often sufficient method to prevent significant hydrolysis.
Caption: Workflow for a mild aqueous workup.
Detailed Methodology:
-
Cooling: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0°C. This slows down the rate of potential hydrolysis.
-
Dilution: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or diethyl ether.
-
Transfer: Transfer the diluted mixture to a separatory funnel.
-
Bicarbonate Wash: Add an equal volume of cold (0°C), saturated aqueous sodium bicarbonate (NaHCO₃) solution.[6] Stopper the funnel and shake gently, venting frequently to release any CO₂ gas that evolves from the neutralization of acidic components. Allow the layers to separate and discard the aqueous layer. Repeat the wash if necessary until no more gas evolution is observed.
-
Brine Wash: Wash the organic layer with an equal volume of cold, saturated aqueous sodium chloride (brine). This helps to remove residual water from the organic phase.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: Non-Aqueous Workup
This method is recommended when the product is particularly sensitive to hydrolysis or when acidic byproducts are minimal.
Caption: Workflow for a non-aqueous workup.
Detailed Methodology:
-
Cooling: Cool the reaction mixture to 0°C.
-
Acid Scavenging: Add a polymer-supported amine base (e.g., polystyrene-supported trisamine or morpholine) to the reaction mixture.[7][8] These "scavenger resins" will neutralize acidic byproducts without introducing water. The amount of resin to be added should be calculated based on the expected amount of acid to be neutralized.
-
Stirring: Stir the mixture for 1-2 hours, allowing it to slowly warm to room temperature.
-
Filtration: Filter the mixture through a sintered glass funnel or a plug of celite to remove the resin beads.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.
Protocol 3: Solid-Phase Extraction (SPE)
SPE can be used as a non-hydrolytic purification method to isolate the product from both polar and non-polar impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. Comparative Efficacy of Polyamine-Based Scavenger Resins [scirp.org]
- 8. biotage.com [biotage.com]
Technical Support Center: Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the common laboratory methods for synthesizing this compound?
A1: The two primary laboratory-scale synthesis routes are:
-
Reaction of 1,3-Dibromo-2,2-dimethoxypropane with Diisopropyl malonate : This method utilizes the reactivity of the bromine substituents and the ester groups to form the cyclobutane ring.[1] It requires precise control to maintain the integrity of the methoxy and isopropyl functionalities.[1]
-
Esterification of 3,3-dimethoxycyclobutane-1,1-dicarboxylic acid : This involves reacting the dicarboxylic acid with isopropyl alcohol under acidic catalysis, using catalysts such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[2]
Q2: What are the key challenges when scaling up the production of this compound?
A2: Scaling up production from laboratory to industrial quantities presents several challenges:
-
Steric Hindrance : The bulky isopropyl groups can slow down the formation of the enolate, often requiring the use of excess base.[2]
-
Ring Strain : The inherent strain in the cyclobutane ring can promote side reactions, such as oligomerization. High-dilution techniques can help mitigate this.[2]
-
Reagent Hazards : The use of hazardous materials like sodium hydride (pyrophoric) and DMF (reprotoxic) necessitates specialized handling procedures and equipment in a large-scale setting.[2]
-
Purification : Removing byproducts, such as unreacted diisopropyl malonate and mono-alkylated intermediates, requires efficient purification methods like fractional distillation or column chromatography to achieve high purity (>97%).[2]
-
Heat Transfer : Managing the heat generated during the reaction is critical at a larger scale to prevent side reactions and ensure safety.
Q3: What are the typical physical and chemical properties of this compound?
A3: The key properties are summarized in the table below.
| Property | Value |
| CAS Number | 115118-68-8 |
| Molecular Formula | C₁₄H₂₄O₆ |
| Molecular Weight | 288.34 g/mol |
| Appearance | Yellowish transparent liquid[1] |
| Boiling Point | 92-94 °C (at 0.01 Torr)[2][3] |
| Density | 1.10 ± 0.1 g/cm³ (Predicted)[2][3] |
| Purity (Typical) | ≥98.0%[1] |
| Storage Conditions | Under inert gas (nitrogen or argon) at 2-8 °C[2][3] |
Q4: What are the primary applications of this compound?
A4: This compound is a valuable intermediate in organic synthesis.[1] Its primary applications include:
-
Synthesis of 3-oxocyclobutane-1-carboxylic acid intermediates : These are crucial for building complex molecular frameworks in pharmaceuticals and agrochemicals.[1]
-
Intermediate for Diazo Compounds : It serves as an important precursor for the production of diazo compounds used in various chemical reactions.[2]
-
Building Block for JAK Inhibitors : The derivative, diisopropyl 3-oxocyclobutane-1,1-dicarboxylate, reacts with cyanomethylphosphonate in a key step for synthesizing pyrrolopyrimidines, which are relevant to JAK inhibitor pathways.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up of this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | 1. Incomplete reaction due to steric hindrance.[2]2. Side reactions like oligomerization due to ring strain.[2]3. Inefficient base or deprotonation.4. Suboptimal reaction temperature. | 1. Use a stronger base or an excess of the current base to drive the reaction to completion.2. Employ high-dilution techniques to minimize intermolecular side reactions.3. Ensure the base is fresh and the solvent is anhydrous.4. Optimize the reaction temperature; for some cyclobutane syntheses, very low temperatures (e.g., -78°C) are crucial.[4] |
| Presence of Impurities in Final Product | 1. Unreacted starting materials (e.g., diisopropyl malonate).[2]2. Formation of mono-alkylated byproducts.[2]3. Decomposition during workup or purification. | 1. & 2. Optimize stoichiometry and reaction time. For purification, use fractional distillation or column chromatography (silica gel, EtOAc/hexanes).[2]3. Ensure mild workup conditions. Avoid excessive heat during solvent removal. |
| Difficulty in Product Isolation/Purification | 1. Similar polarity of the product and byproducts.2. Oily nature of the product. | 1. For column chromatography, use a shallow gradient of eluents to improve separation.2. If the product is an oil, ensure complete removal of solvent under high vacuum.[4] |
| Inconsistent Results at Larger Scale | 1. Poor heat transfer leading to localized overheating and side reactions.2. Inefficient mixing.3. Challenges with handling hazardous reagents at scale.[2] | 1. Transition from a batch reactor to a continuous flow reactor for better heat and mass transfer.[2]2. Use mechanical stirring and ensure adequate agitation for the reactor volume.3. Replace hazardous reagents where possible (e.g., substitute DMF with 2-MeTHF, a bio-based solvent with lower toxicity).[2] Use closed-system processing for handling pyrophoric materials like NaH.[2] |
Experimental Protocols & Methodologies
Laboratory vs. Industrial Scale Synthesis: A Comparative Overview
| Parameter | Laboratory Method | Industrial Method |
| Scale | 1–100 g | 10–100 kg |
| Reactor Type | Batch flask | Continuous flow reactor |
| Solvent | DMF | 2-Methyltetrahydrofuran (2-MeTHF)[2] |
| Base | Sodium Hydride (NaH) | Recyclable solid bases (e.g., hydrotalcite)[2] |
| Yield | 60–75% | 80–85%[2] |
| Reaction Time | 12–24 hours | 4–6 hours[2] |
| Temperature | Varies (can be -78°C to room temp.) | 50–70°C[2] |
| Pressure | Atmospheric | 2–5 bar[2] |
Visualizations
Experimental Workflow: Lab-Scale Synthesis and Troubleshooting
Caption: A typical workflow for the laboratory synthesis of the target compound, including key troubleshooting checkpoints.
Logical Relationship: Key Challenges in Scale-Up
Caption: Interrelated challenges faced during the scale-up of this compound synthesis.
References
Technical Support Center: Synthesis of Cyclobutane Derivatives from Malonic Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclobutane derivatives from malonic esters.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of cyclobutane derivatives from malonic esters?
The synthesis is a classic example of a malonic ester synthesis, involving the dialkylation of a malonic ester with a 1,3-dihalopropane, followed by hydrolysis and decarboxylation. The initial reaction is an intramolecular cyclization that proceeds via a nucleophilic substitution (SN2) mechanism.[1][2]
Q2: What is the most common side reaction in this synthesis?
The most prevalent side reaction is the formation of a tetra-substituted linear alkane. For instance, in the synthesis of diethyl 1,1-cyclobutanedicarboxylate using diethyl malonate and 1,3-dibromopropane, the major side product is tetraethyl 1,1,5,5-pentanetetracarboxylate.[3] This occurs when two molecules of the malonic ester react with one molecule of the 1,3-dihalopropane.[3]
Q3: What are other potential side reactions to be aware of?
Besides the formation of the tetra-substituted alkane, other side reactions can include:
-
Elimination reactions: Particularly if harsher reaction conditions or stronger bases are employed.
-
Polymerization: This can occur, leading to lower yields of the desired cyclobutane product.[1]
-
Dialkylation: This can lead to the formation of dialkylated structures, which can complicate product separation and reduce yields.[4]
Q4: How can the formation of the major side product, tetraethyl 1,1,5,5-pentanetetracarboxylate, be minimized?
Minimizing the formation of this side product is key to achieving a good yield of the desired cyclobutane derivative. Strategies include:
-
Controlling stoichiometry: Using a slight excess of the 1,3-dihalopropane can favor the intramolecular cyclization.
-
Reaction conditions: Careful control of temperature and reaction time is crucial.
-
Purification: The side product is non-volatile and can be separated from the desired product by steam distillation.[1][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Cyclobutane Derivative | - Incomplete reaction: Insufficient reaction time or temperature. | - Monitor the reaction by TLC to ensure completion. - If the reaction is sluggish, consider slightly increasing the temperature, but be mindful of promoting side reactions. |
| - Side reactions are predominant: Formation of tetraethyl 1,1,5,5-pentanetetracarboxylate or other byproducts. | - Re-evaluate the stoichiometry of your reactants. - Ensure anhydrous conditions, as moisture can interfere with the base. - Optimize the reaction temperature; sometimes a lower temperature over a longer period can favor the desired product. | |
| - Loss of product during workup: The product may be partially soluble in the aqueous layer. | - Ensure thorough extraction of the aqueous layer with a suitable organic solvent (e.g., ether).[3] | |
| Presence of a High-Boiling Impurity | - Formation of tetraethyl 1,1,5,5-pentanetetracarboxylate: This is the most likely high-boiling impurity. | - Utilize steam distillation for purification. The desired diethyl 1,1-cyclobutanedicarboxylate is volatile with steam, while the tetracarboxylate side product is not.[3] - Alternatively, vacuum distillation can be employed for purification.[1] |
| Reaction Fails to Proceed | - Inactive base: The sodium ethoxide or other base may have decomposed due to exposure to moisture. | - Use freshly prepared sodium ethoxide or ensure your commercial source is of high quality and stored under anhydrous conditions. |
| - Poor quality of reagents: Impurities in the malonic ester or 1,3-dihalopropane can inhibit the reaction. | - Purify the starting materials before use. Diethyl malonate and 1,3-dibromopropane can be distilled. | |
| - Incorrect reaction temperature: The temperature may be too low for the reaction to initiate. | - Ensure the reaction mixture reaches the recommended temperature (e.g., 60-65°C for the synthesis of diethyl 1,1-cyclobutanedicarboxylate).[3] |
Data Presentation
Table 1: Impact of Reactants on Yield in Cyclobutane Synthesis
| Reactant | Parameter | Observation | Typical Yield of Diethyl 1,1-cyclobutanedicarboxylate |
| Dihalopropane | Leaving Group | 1,3-dibromopropane is more reactive than 1,3-dichloropropane due to bromide being a better leaving group. Reactions with 1,3-dichloropropane may require more forcing conditions. | 53-55% (with 1,3-dibromopropane)[1] |
| Base | Type | Sodium ethoxide is a commonly used base. The choice of alkoxide should match the ester to prevent transesterification. | Not explicitly quantified, but crucial for reaction success. |
| Malonic Ester | Stoichiometry | An excess of malonic ester can lead to a higher proportion of the tetra-substituted side product. | Not explicitly quantified, but a 1:1.05 molar ratio of malonic ester to 1,3-dibromopropane has been reported.[3] |
Experimental Protocols
Synthesis of Diethyl 1,1-cyclobutanedicarboxylate
This protocol is adapted from Organic Syntheses.[1][3]
Materials:
-
Diethyl malonate
-
1,3-Dibromopropane
-
Sodium
-
Absolute ethanol
-
Ether
-
Potassium hydroxide
-
Concentrated hydrochloric acid
Procedure:
-
Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser, dissolve sodium metal in absolute ethanol.
-
Reaction: To a stirred solution of diethyl malonate and 1,3-dibromopropane, add the sodium ethoxide solution while maintaining the temperature at 60-65°C.[3]
-
Workup: After the reaction is complete, add water to dissolve the sodium bromide precipitate and remove the ethanol by distillation.
-
Purification: Steam distill the mixture to separate the diethyl 1,1-cyclobutanedicarboxylate and any unreacted diethyl malonate from the non-volatile tetraethyl 1,1,5,5-pentanetetracarboxylate side product.[3]
-
Hydrolysis and Decarboxylation: The purified ester can then be hydrolyzed with potassium hydroxide, followed by acidification and heating to yield cyclobutanecarboxylic acid.
Visualizations
References
Validation & Comparative
Comparative Analysis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate and a Key Synthetic Precursor
A detailed spectroscopic comparison of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate and its common synthetic precursor, Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate, provides valuable insights for researchers in organic synthesis and drug development. This guide offers a head-to-head analysis of their structural features as characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, supported by established experimental protocols.
This compound is a versatile building block in organic chemistry, often utilized for the synthesis of complex molecular architectures. Its structural integrity and functional groups make it a valuable intermediate. A common synthetic route to more functionalized cyclobutane derivatives involves the hydrolysis of the dimethoxy acetal to the corresponding ketone, Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate. Understanding the NMR characteristics of both the starting material and the product is crucial for reaction monitoring and structural confirmation.
NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate. This data is essential for distinguishing between the two compounds and for assessing the purity of synthetic products.
Table 1: ¹H NMR Data
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| This compound | -OCH(CH₃)₂ | ~5.00 | septet | ~6.3 | 2H |
| -OCH₃ | ~3.15 | s | - | 6H | |
| Ring CH₂ | ~2.70 | s | - | 4H | |
| -OCH(CH₃)₂ | ~1.25 | d | ~6.3 | 12H | |
| Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate | -OCH(CH₃)₂ | ~5.05 | septet | ~6.2 | 2H |
| Ring CH₂ | ~3.40 | s | - | 4H | |
| -OCH(CH₃)₂ | ~1.28 | d | ~6.2 | 12H |
Table 2: ¹³C NMR Data
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| This compound | C=O | ~170.0 |
| C(OMe)₂ | ~95.0 | |
| -OCH(CH₃)₂ | ~69.0 | |
| C(COOR)₂ | ~55.0 | |
| -OCH₃ | ~49.0 | |
| Ring CH₂ | ~40.0 | |
| -OCH(CH₃)₂ | ~21.5 | |
| Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate | C=O (ketone) | ~205.0 |
| C=O (ester) | ~169.0 | |
| -OCH(CH₃)₂ | ~70.0 | |
| C(COOR)₂ | ~58.0 | |
| Ring CH₂ | ~50.0 | |
| -OCH(CH₃)₂ | ~21.5 |
Note: The presented NMR data is based on typical chemical shifts for the respective functional groups and structural motifs. Actual experimental values may vary slightly depending on the solvent and experimental conditions.
Experimental Protocols
Synthesis of this compound:
A common method for the synthesis of this compound involves the reaction of diisopropyl malonate with 1,3-dibromo-2,2-dimethoxypropane in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction mixture is typically stirred at room temperature or with gentle heating to facilitate the cyclization reaction.
Synthesis of Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate:
This ketone derivative is readily prepared by the acid-catalyzed hydrolysis of this compound. Typically, the starting material is dissolved in a mixture of an organic solvent (e.g., acetone or THF) and an aqueous acid (e.g., hydrochloric acid). The reaction is monitored by thin-layer chromatography (TLC) or NMR until the starting material is consumed.
NMR Spectroscopic Analysis:
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm).
Structural Comparison and a Logical Workflow
The key structural difference between the two compounds is the presence of the dimethoxy acetal in this compound, which is converted to a ketone in Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate. This transformation is readily identifiable by NMR spectroscopy. The workflow for synthesis and characterization follows a logical progression from starting materials to the final product, with NMR serving as a critical analytical tool at each stage.
Caption: Synthetic workflow and structural comparison.
Conclusion
The NMR characterization of this compound and its keto-derivative, Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate, provides clear and distinct spectral signatures that are invaluable for the modern synthetic chemist. The provided data and protocols serve as a practical guide for researchers working with these important cyclobutane building blocks.
A Researcher's Guide to Interpreting ¹H and ¹³C NMR Spectra of Substituted Cyclobutanes
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional architecture of organic molecules. This guide provides a comprehensive comparison of ¹H and ¹³C NMR spectral data for substituted cyclobutanes, offering insights into the influence of various substituents and stereochemical arrangements on their spectral parameters. The information presented herein is supported by experimental data to aid in the accurate interpretation of NMR spectra for this important class of cyclic compounds.
Understanding the Cyclobutane Ring in NMR
The cyclobutane ring is not planar but exists in a puckered conformation, which interconverts rapidly at room temperature. This dynamic nature, coupled with the influence of substituents, significantly affects the chemical shifts and coupling constants of the ring protons and carbons. The interpretation of these spectra, therefore, requires a nuanced understanding of these effects.
In unsubstituted cyclobutane, all eight protons are chemically and magnetically equivalent, giving rise to a single peak in the ¹H NMR spectrum at approximately 1.96 ppm.[1] Similarly, all four carbon atoms are equivalent, resulting in a single signal in the ¹³C NMR spectrum at around 22.4 ppm.[2] However, the introduction of substituents breaks this symmetry, leading to more complex spectra that are rich in structural information.
¹H NMR Spectra of Substituted Cyclobutanes
The chemical shifts of protons on a cyclobutane ring are influenced by the electronegativity and anisotropy of the substituents, as well as their stereochemical relationship to the observed proton.
Chemical Shifts (δ)
The presence of a substituent leads to a dispersion of the proton signals. Protons on the same carbon as the substituent (geminal protons) and on adjacent carbons (vicinal protons) are the most affected. The chemical shift of these protons can provide valuable information about the nature of the substituent.
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Substituted Cyclobutanes
| Substituent (X) | H-1 | H-2 (cis) | H-2 (trans) | H-3 (cis) | H-3 (trans) | Reference |
| -Cl | 4.5 - 4.8 | 2.2 - 2.8 | 2.2 - 2.8 | 1.8 - 2.4 | 1.8 - 2.4 | F. A. Bovey, "NMR Spectroscopy" |
| -Br | 4.6 - 4.9 | 2.3 - 2.9 | 2.3 - 2.9 | 1.9 - 2.5 | 1.9 - 2.5 | H. Günther, "NMR Spectroscopy" |
| -OH | 4.0 - 4.4 | 1.8 - 2.4 | 1.8 - 2.4 | 1.6 - 2.2 | 1.6 - 2.2 | E. Pretsch, et al., "Structure Determination of Organic Compounds" |
| -Ph | 3.5 - 3.8 | 2.0 - 2.6 | 2.0 - 2.6 | 1.9 - 2.5 | 1.9 - 2.5 | [3] |
| -COOH | 3.0 - 3.4 | 2.1 - 2.7 | 2.1 - 2.7 | 1.9 - 2.5 | 1.9 - 2.5 | D. L. Pavia, et al., "Introduction to Spectroscopy" |
Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents present.
Coupling Constants (J)
The coupling constants between protons in a cyclobutane ring are highly dependent on the dihedral angles between them, which in turn are determined by the ring puckering and the stereochemistry of the substituents. These couplings are crucial for determining the relative stereochemistry of the substituents.
-
Geminal Coupling (²J): The coupling between two protons on the same carbon atom is typically in the range of -11 to -14 Hz.
-
Vicinal Coupling (³J): The coupling between protons on adjacent carbon atoms is highly dependent on their cis or trans relationship.
-
³J(cis) is generally larger than ³J(trans), with typical values ranging from 8 to 11 Hz.
-
³J(trans) typically ranges from 5 to 9 Hz.
-
-
Long-Range Coupling (⁴J): Four-bond couplings across the ring can also be observed, particularly between protons in a "W" or planar arrangement. These are typically small, in the range of 1 to 3 Hz.
Table 2: Typical Proton-Proton Coupling Constants (J, Hz) in Substituted Cyclobutanes
| Coupling Type | Stereochemical Relationship | Typical Range (Hz) |
| Geminal (²J_HH) | - | -11 to -14 |
| Vicinal (³J_HH) | cis | 8 to 11 |
| Vicinal (³J_HH) | trans | 5 to 9 |
| Long-Range (⁴J_HH) | W-arrangement | 1 to 3 |
¹³C NMR Spectra of Substituted Cyclobutanes
The ¹³C NMR chemical shifts in substituted cyclobutanes are also sensitive to the nature and stereochemistry of the substituents. The carbon atom bearing the substituent experiences the largest shift, and the effect attenuates with distance.
Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Cyclobutanes
| Substituent (X) | C-1 | C-2 | C-3 | Reference |
| -Cl | 60 - 65 | 30 - 35 | 15 - 20 | E. Breitmaier, W. Voelter, "Carbon-13 NMR Spectroscopy" |
| -Br | 50 - 55 | 32 - 37 | 16 - 21 | E. Breitmaier, W. Voelter, "Carbon-13 NMR Spectroscopy" |
| -OH | 70 - 75 | 30 - 35 | 14 - 19 | E. Pretsch, et al., "Structure Determination of Organic Compounds" |
| -Ph | 45 - 50 | 30 - 35 | 20 - 25 | [3] |
| -COOH | 40 - 45 | 28 - 33 | 18 - 23 | D. L. Pavia, et al., "Introduction to Spectroscopy" |
Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents present.
Experimental Protocols
General Procedure for ¹H and ¹³C NMR Spectroscopy of Substituted Cyclobutanes
A generalized protocol for acquiring high-quality NMR spectra of substituted cyclobutanes is outlined below. It is important to note that specific parameters may need to be optimized for each compound and instrument.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid cyclobutane derivative or use 10-20 µL of a liquid sample.
- Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent is crucial and should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
2. NMR Instrument Setup:
- Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
- Tune and match the probe for the respective nucleus (¹H or ¹³C).
- Lock the field frequency using the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, resulting in sharp and symmetrical peaks.
3. ¹H NMR Data Acquisition:
- Acquire a standard one-dimensional ¹H NMR spectrum.
- Typical parameters include:
- Pulse angle: 30-45 degrees
- Acquisition time: 2-4 seconds
- Relaxation delay: 1-5 seconds
- Number of scans: 8-16 (or more for dilute samples)
- For complex spectra, consider performing 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish proton-proton coupling networks and NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine through-space proximities and stereochemistry.
4. ¹³C NMR Data Acquisition:
- Acquire a proton-decoupled ¹³C NMR spectrum.
- Typical parameters include:
- Pulse angle: 30-45 degrees
- Acquisition time: 1-2 seconds
- Relaxation delay: 2-5 seconds (can be longer for quaternary carbons)
- Number of scans: 128-1024 (or more, as ¹³C has a low natural abundance)
- To aid in the assignment of carbon signals, consider acquiring a DEPT (Distortionless Enhancement by Polarization Transfer) spectrum (DEPT-45, DEPT-90, and DEPT-135) to differentiate between CH, CH₂, and CH₃ groups. 2D experiments like HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) can be used to correlate protons with their directly attached carbons, while HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range C-H correlations.
5. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Calibrate the chemical shift scale using the internal standard (TMS).
- Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, coupling patterns, and coupling constants to elucidate the structure of the substituted cyclobutane.
Visualization of Key Concepts
The following diagrams, generated using the DOT language, illustrate fundamental principles for interpreting the NMR spectra of substituted cyclobutanes.
References
- 1. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to the IR Spectroscopy of Dicarboxylate Compounds
For Researchers, Scientists, and Drug Development Professionals
Infrared (IR) spectroscopy is a powerful analytical technique for the structural characterization of dicarboxylate compounds, which are fundamental in various fields, including materials science, pharmaceuticals, and geochemistry. This guide provides a comparative analysis of the IR spectral features of common dicarboxylate compounds, focusing on the influence of the aliphatic chain length on the characteristic vibrational frequencies of the carboxylate group.
Comparison of Characteristic Vibrational Frequencies
The most prominent features in the IR spectra of dicarboxylate salts are the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate anion (COO⁻). The positions of these bands are sensitive to the molecular structure, including the length of the alkyl chain separating the two carboxylate groups. While the exact positions can vary based on the cation and the crystal lattice, a general trend is observable.
| Dicarboxylate | Alkyl Chain Length (n in ⁻OOC-(CH₂)ₙ-COO⁻) | Asymmetric COO⁻ Stretch (νₐₛ) (cm⁻¹) | Symmetric COO⁻ Stretch (νₛ) (cm⁻¹) |
| Oxalate | 0 | ~1610 - 1550 | ~1315 |
| Malonate | 1 | ~1590 - 1560 | ~1410 - 1370 |
| Succinate | 2 | ~1570 - 1540 | ~1415 - 1400 |
| Glutarate | 3 | ~1560 - 1530 | ~1420 - 1405 |
| Adipate | 4 | ~1550 - 1520 | ~1430 - 1410 |
Note: The peak positions are approximate and can vary depending on the specific salt form (e.g., sodium, potassium, calcium), hydration state, and intermolecular interactions.
The asymmetric stretching of the carboxylate group is generally observed in the 1550-1650 cm⁻¹ region, while the symmetric stretch appears in the 1300-1450 cm⁻¹ range.[1] For dicarboxylic acids, the carbonyl (C=O) stretch is typically found between 1710 and 1760 cm⁻¹, and the O-H stretch gives a very broad absorption in the 2500 to 3300 cm⁻¹ range.[2] The conversion of a dicarboxylic acid to its dicarboxylate salt results in the disappearance of the broad O-H band and the C=O stretching band, and the appearance of the characteristic asymmetric and symmetric COO⁻ stretching bands.
Influence of Aliphatic Chain Length on IR Spectra
The length of the aliphatic chain separating the two carboxylate groups in a dicarboxylate molecule has a subtle but discernible effect on the vibrational frequencies of the COO⁻ groups. As the chain length increases, the interaction between the two carboxylate groups decreases. This can lead to slight shifts in the positions of the asymmetric and symmetric stretching bands. Generally, as the -(CH₂)ₙ- chain becomes longer, the dicarboxylate behaves more like two independent carboxylate groups.
Caption: Logical diagram illustrating how the aliphatic chain length in dicarboxylates influences the interaction between carboxylate groups, which in turn affects their IR vibrational frequencies.
Experimental Protocol: ATR-FTIR Spectroscopy of Dicarboxylate Salts
This protocol outlines a general procedure for the analysis of solid dicarboxylate salts using Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy.
1. Materials and Equipment:
-
Dicarboxylate salt samples (e.g., sodium succinate, sodium glutarate, sodium adipate), finely powdered.
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Spatula.
-
Solvent for cleaning the ATR crystal (e.g., isopropanol or ethanol).
-
Lint-free wipes.
2. Instrument Setup and Background Collection:
-
Ensure the FTIR spectrometer and ATR accessory are properly aligned and have been allowed to warm up according to the manufacturer's instructions.
-
Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.
-
Collect a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself. The background spectrum is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans.
3. Sample Analysis:
-
Place a small amount of the finely powdered dicarboxylate salt onto the center of the ATR crystal using a clean spatula.
-
Apply pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal surface. Consistent pressure should be used for all samples to ensure reproducibility.
-
Collect the sample spectrum using the same parameters as the background scan (e.g., 4000-400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).
-
The spectrometer software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
4. Data Analysis:
-
Process the obtained spectrum as needed (e.g., baseline correction, smoothing).
-
Identify the characteristic absorption bands for the asymmetric and symmetric COO⁻ stretching vibrations.
-
Compare the peak positions of the different dicarboxylate samples to analyze the effect of chain length.
5. Cleaning:
-
Release the pressure clamp and carefully remove the sample powder from the ATR crystal.
-
Clean the crystal surface thoroughly with a solvent-soaked lint-free wipe to remove any residual sample.
Workflow for Comparative Analysis
Caption: Experimental workflow for the comparative IR analysis of dicarboxylate compounds using ATR-FTIR spectroscopy.
References
comparing reactivity of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate with cyclopropane analogs
Authored for: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate and its analogous cyclopropane counterparts. The comparison is rooted in the fundamental principles of ring strain and is supported by experimental data from relevant literature, focusing on reactions pertinent to synthetic chemistry and drug development.
Introduction: The Role of Ring Strain
Cycloalkanes, particularly cyclopropanes and cyclobutanes, are valuable building blocks in organic synthesis due to the potential energy stored as ring strain. This strain, arising from deviations from ideal bond angles and eclipsing interactions, serves as a powerful driving force for a variety of ring-opening reactions.
-
Cyclopropane: With C-C-C bond angles of 60°, cyclopropane experiences severe angle strain, making it significantly more reactive than other cycloalkanes. Its C-C bonds have increased p-character and are weaker, often allowing the ring to react similarly to a π-bond.
-
Cyclobutane: While also strained, cyclobutane has internal bond angles of approximately 90°. This results in less angle strain compared to cyclopropane, rendering it more stable and less reactive, though still susceptible to ring-opening under specific conditions.
This guide focuses on "donor-acceptor" (D-A) substituted rings, where electron-donating groups (like alkoxy) and electron-accepting groups (like geminal diesters) are present. This substitution pattern polarizes the ring's C-C bonds, facilitating nucleophilic or electrophilic attack and making them highly versatile synthetic intermediates. This compound is a prime example of a D-A cyclobutane.
Comparative Reactivity Analysis
The fundamental difference in ring strain between the three- and four-membered rings dictates their reactivity across various transformations. Cyclopropane analogs consistently exhibit higher reactivity, undergoing ring-opening reactions under milder conditions than their cyclobutane counterparts.
dot
Caption: Logical flow from ring structure to chemical reactivity.
Quantitative Data Summary
The following table summarizes the comparative reactivity based on experimental observations for various reaction types. The data is compiled for D-A cyclopropanes and cyclobutanes featuring geminal dicarboxylate acceptors.
| Reaction Type | Cyclopropane Analog (Diisopropyl 1,1-dicarboxylate type) | This compound | Key Observations & References |
| Anionic Ring-Opening | Readily polymerizes with nucleophilic initiators (e.g., thiophenolates) at temperatures from 30-60°C.[1] | Resistant to ring-opening under similar anionic conditions. Nucleophilic attack occurs preferentially at the ester carbonyl.[1] | The higher ring strain of cyclopropane is essential for the desired ring-opening pathway to dominate. |
| Lewis Acid-Catalyzed Ring-Opening | Reacts with various nucleophiles (amines, thiols, indoles) under catalysis by Lewis acids like Sc(OTf)₃ or MgI₂.[2][3] | Undergoes ring-opening with strong nucleophiles (arenes, thiols) catalyzed by Lewis acids such as AlCl₃ at 0°C.[4][5] | Both rings are activated by Lewis acids, but cyclopropanes often react under milder conditions or with a broader range of weaker nucleophiles. |
| Hydrogenation (Ring Opening) | Undergoes hydrogenation to the corresponding propane derivative with H₂/Ni catalyst at moderate temperatures (e.g., 80°C). | Requires higher temperatures (e.g., 120-200°C) for hydrogenation to the corresponding butane derivative with H₂/Ni catalyst.[6] | The energy barrier for cleaving the C-C bond in cyclobutane is significantly higher than in cyclopropane. |
| Thermal Stability & Cycloadditions | Less thermally stable. Vinyl-substituted analogs readily undergo cycloaddition reactions. | Enhanced thermal stability due to lower ring strain, but this also reduces reactivity in cycloaddition reactions compared to cyclopropane analogs. | Lower strain in the cyclobutane ring translates to a higher activation energy for concerted cycloaddition pathways. |
Experimental Protocols
The following are representative experimental protocols for key reactions discussed.
Experiment 1: Lewis Acid-Catalyzed Ring-Opening of a D-A Cyclobutane with a Nucleophile
-
Objective: To synthesize a γ-substituted diester via the ring-opening of a donor-acceptor cyclobutane. This protocol is based on procedures for reacting D-A cyclobutanes with electron-rich arenes.[4][5]
-
Materials:
-
This compound (1.0 mmol, 288 mg)
-
1,3,5-Trimethoxybenzene (1.2 mmol, 202 mg)
-
Aluminum chloride (AlCl₃) (1.5 mmol, 200 mg)
-
Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous CH₂Cl₂ (10 mL) and cool the flask to 0°C in an ice bath.
-
Carefully add AlCl₃ (1.5 mmol) to the cold solvent with stirring.
-
In a separate flask, dissolve this compound (1.0 mmol) and 1,3,5-trimethoxybenzene (1.2 mmol) in a minimal amount of anhydrous CH₂Cl₂.
-
Add the substrate solution dropwise to the stirred AlCl₃ suspension at 0°C over 10 minutes.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Allow the reaction to stir at 0°C for 2-4 hours or until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0°C.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the ring-opened product.
-
Experiment 2: Anionic Ring-Opening Polymerization of a D-A Cyclopropane
-
Objective: To synthesize a poly(trimethylene carboxylate) via anionic polymerization. This protocol is adapted from the polymerization of alkyl 1-cyanocyclopropanecarboxylates.[1]
-
Materials:
-
Diisopropyl cyclopropane-1,1-dicarboxylate (5.0 mmol, 930 mg)
-
Sodium thiophenolate (initiator) (0.05 mmol, 6.6 mg)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (5 mL)
-
Methanol (for precipitation)
-
-
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve the initiator, sodium thiophenolate (0.05 mmol), in anhydrous DMSO (2 mL).
-
Add the monomer, diisopropyl cyclopropane-1,1-dicarboxylate (5.0 mmol), to the initiator solution via syringe.
-
Place the sealed reaction tube in a preheated oil bath at 60°C.
-
Allow the polymerization to proceed for the desired time (e.g., 12-24 hours). The viscosity of the solution will increase as the polymer forms.
-
Cool the reaction to room temperature and precipitate the polymer by slowly adding the reaction mixture to a large volume of vigorously stirred methanol (e.g., 100 mL).
-
Collect the polymer by filtration, wash thoroughly with fresh methanol and water to remove any unreacted monomer and initiator residues.
-
Dry the resulting polymer in a vacuum oven at 60°C for 24 hours.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by NMR for structural confirmation.
-
dot
Caption: Comparative workflow for ring-opening reactions.
Conclusion for Drug Development Professionals
The choice between a cyclopropane and a cyclobutane scaffold in a synthetic route has profound implications for reaction efficiency and scalability.
-
Cyclopropane analogs offer high reactivity, enabling ring-opening and functionalization under mild conditions. This is advantageous for introducing complex functionality or for sensitive substrates that cannot tolerate harsh reagents or high temperatures.
-
This compound and its analogs provide a more stable and robust core. While requiring more forcing conditions for ring-opening, their enhanced stability can be beneficial for multi-step syntheses where the ring must survive various transformations before a planned ring-opening event. The lower reactivity can also offer orthogonal reaction strategies, where other functional groups can be manipulated without disturbing the cyclobutane ring.
Ultimately, understanding the trade-off between the high reactivity of cyclopropanes and the superior stability of cyclobutanes is critical for designing efficient and selective synthetic pathways in the development of novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ring-Opening of Cyclobutanes with Nucleophiles - ChemistryViews [chemistryviews.org]
- 6. Diethyl cyclopropane-1,1-dicarboxylate | C9H14O4 | CID 73790 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Reagents for Cyclobutane Synthesis: Alternatives to 1,3-Dibromo-2,2-dimethoxypropane
For Researchers, Scientists, and Drug Development Professionals
The construction of the cyclobutane motif is a cornerstone in synthetic organic chemistry, with applications ranging from natural product synthesis to the development of novel therapeutics. For decades, 1,3-dibromo-2,2-dimethoxypropane has served as a reliable dielectrophile for the formation of cyclobutane rings, particularly as a precursor to cyclobutanones. However, the landscape of synthetic methodology is ever-evolving, and a host of alternative reagents and strategies now offer distinct advantages in terms of efficiency, stereocontrol, and substrate scope. This guide provides an objective comparison of 1,3-dibromo-2,2-dimethoxypropane with prominent alternative methods for cyclobutane synthesis, supported by experimental data and detailed protocols.
Methodology Overview
The synthesis of cyclobutanes can be broadly categorized into two main approaches:
-
Nucleophilic Substitution using 1,3-Dihalopropanes: This classical approach involves the reaction of a dinucleophile with a 1,3-dielectrophile, such as 1,3-dibromo-2,2-dimethoxypropane. The reaction proceeds via a double nucleophilic substitution to form the four-membered ring.
-
[2+2] Cycloaddition Reactions: This powerful and versatile class of reactions involves the direct formation of a cyclobutane ring from two unsaturated components. These reactions can be promoted by light (photocycloaddition), heat (thermal cycloaddition), or catalysts (transition metal or organocatalysts).
This guide will compare the performance of 1,3-dibromo-2,2-dimethoxypropane with key examples from the [2+2] cycloaddition category.
Data Presentation: A Comparative Analysis
The following table summarizes the key performance indicators for 1,3-dibromo-2,2-dimethoxypropane and its primary alternatives. The data presented is a synthesis of findings from various research publications and should be considered in the context of the specific substrates and conditions reported.
| Reagent/Method | Product Type | Typical Yields (%) | Key Advantages | Key Disadvantages |
| 1,3-Dibromo-2,2-dimethoxypropane | 2,2-Dimethoxycyclobutane derivatives | 60-80% | - Readily available.- Stable precursor to cyclobutanone.- Well-established methodology. | - Requires strong bases.- Limited to nucleophilic substitution pathways.- Can be sluggish with less reactive nucleophiles. |
| [2+2] Photocycloaddition (Alkenes) | Substituted cyclobutanes | 50-90% | - Broad substrate scope.- Access to complex polycyclic systems.- Can be highly stereoselective. | - Requires specialized photochemical equipment.- Potential for side reactions (e.g., dimerization).- Stereoselectivity can be substrate-dependent. |
| [2+2] Cycloaddition (Ketenes + Alkenes) | Cyclobutanones | 70-95% | - Often high yielding.- Direct route to cyclobutanones.- Can be promoted by Lewis acids for improved reactivity and selectivity.[1][2] | - Ketenes are often reactive and need to be generated in situ.- Limited to the synthesis of cyclobutanones. |
| Transition Metal-Catalyzed [2+2] Cycloaddition | Substituted cyclobutanes and cyclobutenes | 60-90% | - Catalytic and often highly enantioselective.- Milder reaction conditions compared to thermal methods.- Access to a diverse range of functionalized cyclobutanes.[3][4] | - Catalyst can be expensive.- Substrate scope can be limited by the catalyst system.- Potential for metal contamination in the final product. |
| Allenoate-Alkene [2+2] Cycloaddition | 1,3-Substituted cyclobutanes | up to 90% | - Rapid synthesis of 1,3-disubstituted cyclobutanes.- Simple and robust reaction conditions.- Scalable to gram quantities.[5][6][7] | - Limited to terminal alkenes for high yields.- Poor compatibility with Lewis-basic heteroatoms on the alkene.[5] |
Experimental Protocols
Protocol 1: Synthesis of 3,3-Dimethoxy-1-phenylcyclobutane-1-carbonitrile using 1,3-Dibromo-2,2-dimethoxypropane
This protocol describes the reaction of a carbanion generated from benzyl cyanide with 1,3-dibromo-2,2-dimethoxypropane.
Reagents:
-
Sodium hydride (60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Benzyl cyanide
-
1,3-Dibromo-2,2-dimethoxypropane
Procedure: [8]
-
A flame-dried round-bottomed flask is charged with sodium hydride (2.5 equiv) under an argon atmosphere.
-
Anhydrous DMF is added, and the suspension is cooled to 0 °C.
-
A solution of benzyl cyanide (1.0 equiv) in DMF is added dropwise over 40 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred until hydrogen evolution ceases.
-
1,3-Dibromo-2,2-dimethoxypropane (1.2 equiv) is added, and the reaction is stirred at room temperature for 16 hours.
-
The reaction is monitored by TLC. Upon completion, the reaction is quenched with water at 0 °C.
-
The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Protocol 2: Lewis Acid-Promoted [2+2] Cycloaddition of a Ketene with an Alkene
This protocol provides a general procedure for the synthesis of a cyclobutanone via a Lewis acid-promoted ketene-alkene cycloaddition.[1]
Reagents:
-
Diphenylacetyl chloride (or other suitable acid chloride)
-
Triethylamine
-
Anhydrous dichloromethane (DCM)
-
Cyclopentene (or other suitable alkene)
-
Ethylaluminum dichloride (1 M in hexanes)
Procedure: [1]
-
A flame-dried, two-necked round-bottomed flask under a nitrogen atmosphere is charged with diphenylacetyl chloride (1.0 equiv).
-
Anhydrous DCM and triethylamine (1.02 equiv) are added, and the mixture is stirred at room temperature for 30 minutes to generate the ketene in situ.
-
The flask is cooled to -78 °C, and cyclopentene (2.1 equiv) is added.
-
Ethylaluminum dichloride (2.51 equiv) is added dropwise over 50 minutes, maintaining the temperature at -78 °C.
-
The reaction is stirred for an additional hour at -78 °C.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The mixture is allowed to warm to room temperature and then filtered through Celite.
-
The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and a general experimental workflow.
References
- 1. orgsyn.org [orgsyn.org]
- 2. Lewis Acid-Promoted [2 + 2] Cycloadditions of Allenes and Ketenes: Versatile Methods for Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition [organic-chemistry.org]
- 6. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Strained Ring Systems: Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate vs. Diisopropyl 2-vinylcyclopropane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the use of strained ring systems as versatile building blocks has become increasingly prominent. Their inherent ring strain dictates unique reactivity profiles, offering novel synthetic pathways to complex molecular architectures. This guide provides a detailed comparison of two such valuable intermediates: Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate and Diisopropyl 2-vinylcyclopropane-1,1-dicarboxylate. We present a comparative analysis of their chemical properties, synthesis, and reactivity, supported by experimental data and protocols to aid in their effective utilization in research and development.
At a Glance: Key Chemical Properties
A summary of the fundamental chemical and physical properties of the two compounds is presented below. Note that data for Diisopropyl 2-vinylcyclopropane-1,1-dicarboxylate is extrapolated from its diethyl and dimethyl analogs due to limited direct availability.
| Property | This compound | Diisopropyl 2-vinylcyclopropane-1,1-dicarboxylate (analog-based) |
| CAS Number | 115118-68-8[1][2][3][4][5] | Not available (7686-78-4 for diethyl ester)[6][7] |
| Molecular Formula | C₁₄H₂₄O₆[1][2][5] | C₁₃H₂₀O₄ |
| Molecular Weight | 288.34 g/mol [1][2][3][5] | ~240.30 g/mol |
| Appearance | White crystalline powder or colorless to yellowish transparent liquid[1][2] | Colorless to pale yellow liquid[8] |
| Boiling Point | 92-94 °C @ 0.01 Torr[1][3][9] | Not available |
| Density | 1.10 ± 0.1 g/cm³ (Predicted)[1][3][9] | Not available |
| Solubility | Soluble in organic solvents like THF and ethyl acetate.[1] | Soluble in organic solvents.[8] |
Structural Comparison and Reactivity Overview
The distinct structural features of these two molecules, a four-membered cyclobutane and a three-membered vinylcyclopropane, fundamentally govern their chemical behavior and synthetic utility.
This compound features a stable cyclobutane ring. The presence of two geminal isopropyl ester groups and two methoxy groups contributes to its stability and solubility in organic solvents.[1] The cyclobutane core provides a robust scaffold that can be further functionalized.[2] Its reactivity is primarily centered around the ester functionalities, which can participate in reactions such as Claisen condensations to form β-keto esters.[1] The dimethoxy groups act as a protected ketone, which can be hydrolyzed under acidic conditions to yield the corresponding 3-oxocyclobutane derivative, a key intermediate in the synthesis of various complex molecules, including Janus kinase (JAK) inhibitors.[1][2]
Diisopropyl 2-vinylcyclopropane-1,1-dicarboxylate , on the other hand, possesses a highly strained cyclopropane ring directly attached to a vinyl group. This structural motif is prone to ring-opening reactions, making it a versatile precursor for the synthesis of five-membered rings and acyclic structures. The high ring strain of the cyclopropane ring, combined with the conjugation of the vinyl group, facilitates a variety of transformations, including thermal and metal-catalyzed rearrangements.[10][11][12] For instance, vinylcyclopropanes can undergo thermal rearrangement to form cyclopentenes.[10][12] Furthermore, the diester functionality allows for nucleophilic attack, leading to 1,5- and 1,7-addition products.
The following diagrams illustrate the core structures and a key reaction pathway for each compound.
Synthesis Protocols
Detailed experimental procedures for the synthesis of both compounds are provided below. These protocols are based on established methods reported in the literature.
Experimental Protocol: Synthesis of this compound
This synthesis involves the reaction of diisopropyl malonate with 1,3-dibromo-2,2-dimethoxypropane.[2]
Materials:
-
Diisopropyl malonate
-
1,3-Dibromo-2,2-dimethoxypropane
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred suspension of sodium hydride (2.0 eq) in anhydrous DMF under an inert atmosphere (e.g., argon), add a solution of diisopropyl malonate (1.0 eq) in DMF dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add a solution of 1,3-dibromo-2,2-dimethoxypropane (1.1 eq) in DMF dropwise to the reaction mixture.
-
Heat the mixture to 80 °C and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.
Experimental Protocol: Synthesis of Diisopropyl 2-vinylcyclopropane-1,1-dicarboxylate
This protocol is adapted from the synthesis of the corresponding diethyl and dimethyl esters, involving the cyclocondensation of diisopropyl malonate with trans-1,4-dichloro-2-butene.[13]
Materials:
-
Diisopropyl malonate
-
trans-1,4-Dichloro-2-butene
-
Sodium methoxide (25% in methanol)
-
Methanol
-
Toluene
-
Sulfuric acid (concentrated)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine diisopropyl malonate (1.0 eq) and methanol.
-
Add a 25% solution of sodium methoxide in methanol (2.0 eq) dropwise to the stirred solution, maintaining the temperature below 30 °C.
-
Stir the mixture for 15 minutes.
-
Add trans-1,4-dichloro-2-butene (1.1 eq) dropwise over a period of 1-2 hours, maintaining the reaction temperature between 25-30 °C.
-
Stir the reaction mixture at room temperature for an additional 2-3 hours.
-
Neutralize the reaction mixture with concentrated sulfuric acid to a pH of ~7.
-
Add toluene and water, and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation to yield Diisopropyl 2-vinylcyclopropane-1,1-dicarboxylate.
Comparative Performance and Applications
The choice between these two building blocks is dictated by the desired synthetic outcome.
| Feature | This compound | Diisopropyl 2-vinylcyclopropane-1,1-dicarboxylate |
| Synthetic Utility | Precursor to 3-oxocyclobutane derivatives, stable scaffold for further functionalization.[1][2] | Precursor for cyclopentenes, and acyclic structures via ring-opening.[10][12] |
| Key Reactions | Hydrolysis to ketone, Claisen condensation.[1] | Thermal rearrangement, metal-catalyzed cycloadditions, nucleophilic ring-opening.[10][11][12] |
| Stability | Relatively stable due to lower ring strain.[1][14] | Less stable due to high ring strain, prone to rearrangement.[10][14][15] |
| Drug Development Applications | Synthesis of complex molecules, including JAK inhibitors.[1] | Synthesis of natural products and other biologically active cyclopentane-containing molecules.[12] |
Conclusion
Both this compound and Diisopropyl 2-vinylcyclopropane-1,1-dicarboxylate are valuable and versatile intermediates in organic synthesis. The cyclobutane derivative offers a stable and functionalizable four-membered ring scaffold, ideal for constructing complex molecules where the core ring structure is retained. In contrast, the vinylcyclopropane derivative serves as a high-energy precursor that readily undergoes ring-opening and rearrangement reactions to afford five-membered rings and other valuable structures. The choice between these two reagents will ultimately depend on the specific synthetic strategy and the target molecular architecture. This guide provides the necessary comparative data and experimental protocols to enable informed decisions in the design and execution of synthetic routes for drug discovery and development.
References
- 1. This compound | 115118-68-8 | Benchchem [benchchem.com]
- 2. innospk.com [innospk.com]
- 3. This compound CAS#: 115118-68-8 [m.chemicalbook.com]
- 4. This compound | 115118-68-8 [chemicalbook.com]
- 5. Synthonix, Inc > 115118-68-8 | this compound [synthonix.com]
- 6. Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | C11H16O4 | CID 111025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-VINYLCYCLOPROPANE-1,1-DICARBOXYLIC ACID DIETHYL ESTER | 7686-78-4 [chemicalbook.com]
- 8. CAS 17447-60-8: 2-Vinylcyclopropane-1,1-dicarboxylic acid … [cymitquimica.com]
- 9. This compound Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Vinylcyclopropane rearrangement - Wikipedia [en.wikipedia.org]
- 13. US4713479A - Synthesis of high-purity dialkyl 2-vinylcyclopropane-1,1-dicarboxylate - Google Patents [patents.google.com]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Purity Assessment of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
The rigorous assessment of purity for pharmaceutical intermediates like Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is a critical step in drug development and manufacturing. Ensuring the absence of impurities that could affect the efficacy, safety, and stability of the final active pharmaceutical ingredient (API) is mandated by regulatory authorities.[1][2] This guide provides a comparative overview of key analytical methods for determining the purity of this compound, complete with experimental protocols and performance data to aid in method selection and implementation.
Overview of Analytical Techniques
Several analytical techniques are instrumental in the impurity profiling of pharmaceutical products.[3] For a compound such as this compound, the most relevant methods include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each of these methods offers distinct advantages in terms of sensitivity, selectivity, and the nature of the information they provide.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[1] It is particularly well-suited for identifying and quantifying residual solvents and volatile organic impurities.[3]
-
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, ideal for separating a wide range of non-volatile and thermally sensitive compounds.[4][5] It is highly effective for quantifying known and unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly quantitative NMR (qNMR), is a non-destructive method that provides detailed structural information and can be used for the absolute quantification of the main compound and its impurities without the need for a specific reference standard for each impurity.[4][6][7][8]
Comparative Data Summary
The following table summarizes the key performance characteristics of GC-MS, HPLC, and NMR for the purity assessment of this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and polarity, followed by mass-based detection. | Separation based on polarity, followed by UV or other forms of detection. | Nuclear spin resonance in a magnetic field, providing structural and quantitative information. |
| Limit of Detection (LOD) | Low (ppm to ppb range) | Low to moderate (ppm range) | Moderate (typically >0.1%) |
| Limit of Quantitation (LOQ) | Low (ppm range) | Low to moderate (ppm range) | Moderate (typically >0.1%) |
| Precision | High | High | High |
| Specificity | High (mass fragmentation patterns aid in identification) | Moderate to High (retention time is indicative, but not conclusive alone) | High (unique spectral signature for each compound) |
| Sample Throughput | Moderate | High | Low to Moderate |
| Destructive/Non-destructive | Destructive | Generally Non-destructive (sample can be collected) | Non-destructive[6][7] |
| Ideal for | Volatile impurities, residual solvents | Non-volatile impurities, thermal labile compounds | Structural elucidation, quantification without reference standards |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below.
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is designed to separate and identify volatile and semi-volatile impurities in this compound.
Instrumentation:
-
Gas Chromatograph equipped with a Mass Selective Detector (MSD).
-
Capillary Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Reagents:
-
Helium (carrier gas), 99.999% purity.
-
This compound sample.
-
Dichloromethane (solvent), HPLC grade.
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 1.0 mL of dichloromethane to prepare a 10 mg/mL solution.
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 20:1
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
MSD Conditions:
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Electron Ionization (EI) Energy: 70 eV
-
Mass Range: m/z 40-500
-
Scan Mode: Full Scan
-
-
-
Data Analysis: Identify the main peak corresponding to this compound. Identify impurity peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using the area percent method, assuming a response factor of 1 for all components if specific standards are unavailable.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This method is suitable for the separation and quantification of non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
This compound sample.
-
Acetonitrile (ACN), HPLC grade.
-
Water, HPLC grade.
Procedure:
-
Sample Preparation: Prepare a sample solution of approximately 1.0 mg/mL by dissolving the compound in acetonitrile.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of Acetonitrile (A) and Water (B).
-
0-20 min: 50% A to 95% A
-
20-25 min: Hold at 95% A
-
25-26 min: 95% A to 50% A
-
26-30 min: Hold at 50% A
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
-
Data Analysis: Determine the retention time of the main peak. Calculate the area percentage of each impurity peak relative to the total peak area to estimate the purity.
Purity Assessment by Quantitative NMR (qNMR) Spectroscopy
This method allows for the determination of absolute purity by comparing the integral of a signal from the analyte with that of a certified internal standard.[4][6]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Reagents:
-
This compound sample.
-
Certified Internal Standard (e.g., Maleic Anhydride or Dimethyl Sulfone).
-
Deuterated Solvent (e.g., Chloroform-d, CDCl₃).
Procedure:
-
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample.
-
Accurately weigh about 10 mg of the internal standard.
-
Dissolve both in a known volume (e.g., 0.75 mL) of deuterated solvent in a vial.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated to ensure full relaxation and accurate integration.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
-
Visualized Workflows
The following diagrams illustrate the experimental workflows for each analytical method.
Caption: Workflow for Purity Assessment by GC-MS.
Caption: Workflow for Purity Assessment by HPLC.
Caption: Workflow for Purity Assessment by qNMR.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. rroij.com [rroij.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Computational Methods for the Conformational Analysis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
Published: December 26, 2025
While Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate is a known chemical intermediate in organic synthesis[1][2][3], a thorough review of current literature reveals a notable absence of specific computational studies detailing its conformational analysis. This guide, therefore, serves as a forward-looking comparative analysis of computational methodologies that can be employed to investigate the conformational landscape of this sterically hindered cyclobutane derivative. The principles and protocols outlined herein are designed to provide a robust framework for researchers initiating such a study.
The conformational flexibility of the cyclobutane ring, coupled with the bulky diisopropyl and dimethoxy substituents, presents an interesting case for computational analysis. Understanding the preferred spatial arrangements of these functional groups is crucial for predicting the molecule's reactivity, intermolecular interactions, and potential applications in areas such as drug design and materials science.
Comparative Analysis of Computational Methods
The selection of an appropriate computational method is paramount for obtaining accurate and reliable results in conformational analysis. The primary trade-off lies between computational cost and accuracy. For a molecule like this compound, a multi-tiered approach is often the most effective.
| Method | Theoretical Basis | Strengths | Weaknesses | Applicability to Target Molecule |
| Molecular Mechanics (MM) | Classical mechanics using parameterized force fields (e.g., MMFF, UFF). | - Very fast, suitable for large systems and extensive conformational searches.- Good for identifying a broad range of possible conformers. | - Accuracy is highly dependent on the quality of the force field parameters.- May not be accurate for molecules with unusual electronic effects or geometries not well-represented in the parameter set. | Ideal for an initial, broad conformational search to identify low-energy candidate structures. |
| Semi-Empirical Methods | Approximate solutions to the Schrödinger equation with some parameters derived from experimental data (e.g., PM7, AM1). | - Faster than ab initio and DFT methods.- Can provide reasonable geometries and relative energies. | - Less accurate than higher-level methods.- Parameterization can be a limitation for novel structures. | A good intermediate step for refining the geometries of conformers identified by molecular mechanics. |
| Ab Initio Methods | Solves the Schrödinger equation from first principles without empirical parameters (e.g., Hartree-Fock). | - High accuracy, considered a benchmark for other methods.- Provides reliable electronic structure information. | - Computationally very expensive, especially with large basis sets.- May not be feasible for a comprehensive conformational search of a molecule of this size. | Best suited for single-point energy calculations on a small number of critical conformers to obtain highly accurate energy differences. |
| Density Functional Theory (DFT) | Solves the Schrödinger equation by modeling electron correlation through a functional of the electron density (e.g., B3LYP, M06-2X). | - A good balance between accuracy and computational cost.- Generally provides excellent geometries and relative energies for organic molecules. | - The choice of functional can significantly impact the results.- Can be computationally demanding for very large systems or extensive searches, though more manageable than ab initio methods. | The recommended method for geometry optimization and frequency calculations of the most promising conformers identified by lower-level methods. |
Proposed Experimental Workflow
A systematic approach to the conformational analysis of this compound would involve a hierarchical workflow, starting with a broad and computationally inexpensive search, followed by refinement with more accurate and costly methods.
Detailed Experimental Protocols
1. Initial Structure Generation and Broad Conformational Search:
-
Objective: To generate a diverse set of possible conformations.
-
Protocol:
-
Generate an initial 3D structure of this compound using a molecular builder.
-
Perform a systematic or stochastic conformational search using a molecular mechanics force field such as MMFF94. This involves rotating all rotatable bonds (e.g., C-C and C-O single bonds of the substituents) by a defined increment.
-
During the search, a large number of conformers are generated and their energies are minimized.
-
All unique conformers within a specified energy window (e.g., 10 kcal/mol) of the global minimum are saved for further analysis.
-
2. Clustering and Selection:
-
Objective: To reduce the number of conformers for higher-level calculations.
-
Protocol:
-
The conformers obtained from the molecular mechanics search are clustered based on their root-mean-square deviation (RMSD) of atomic positions.
-
The lowest energy conformer from each cluster is selected as a representative for that geometry.
-
3. DFT Geometry Optimization and Energy Refinement:
-
Objective: To obtain accurate geometries and relative energies of the selected conformers.
-
Protocol:
-
The representative conformers from the clustering step are subjected to geometry optimization using a Density Functional Theory (DFT) method. A common and reliable choice is the B3LYP functional with a Pople-style basis set such as 6-31G*.
-
The optimizations should be performed in the gas phase or with an implicit solvent model to simulate solution conditions.
-
The final electronic energies of the optimized structures are used to determine their relative stabilities.
-
4. Vibrational Frequency Analysis:
-
Objective: To confirm that the optimized structures are true energy minima and to calculate thermodynamic properties.
-
Protocol:
-
For each optimized conformer, a vibrational frequency calculation is performed at the same level of theory (e.g., B3LYP/6-31G*).
-
The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.
-
The results of the frequency calculation are used to compute zero-point vibrational energies (ZPVE), thermal corrections, and entropies.
-
5. Calculation of Thermodynamic Properties:
-
Objective: To determine the relative populations of the conformers at a given temperature.
-
Protocol:
-
The Gibbs free energy of each conformer is calculated by adding the thermal corrections to the electronic energy.
-
The relative populations of the conformers can then be determined using the Boltzmann distribution equation.
-
Conclusion
While direct experimental data on the conformational preferences of this compound are not currently available, the computational workflow and comparative analysis of methods presented here provide a comprehensive guide for researchers to undertake such an investigation. The use of a hierarchical approach, starting with rapid molecular mechanics searches and progressing to more accurate DFT calculations, offers a balance between computational efficiency and the reliability of the results. The insights gained from such a study would be invaluable for understanding the structure-property relationships of this and similar substituted cyclobutane systems, with potential implications for their application in synthetic and medicinal chemistry.
References
comparative study of different methods for synthesizing cyclobutane-1,1-dicarboxylates
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane moiety is a key structural motif in numerous natural products and pharmaceutical agents. Its unique conformational properties and synthetic versatility make it an attractive component in drug design. Cyclobutane-1,1-dicarboxylates, in particular, serve as valuable building blocks for the synthesis of more complex molecules. This guide provides a comparative overview of different synthetic methods to obtain these important intermediates, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Methods
The synthesis of cyclobutane-1,1-dicarboxylates can be achieved through several routes, each with its own set of advantages and disadvantages. The choice of method often depends on factors such as desired scale, availability of starting materials, and tolerance of functional groups. Here, we compare three prominent methods: Alkylation of Diethyl Malonate, [2+2] Cycloaddition of Allenes with Alkenes, and a proposed Ring-Closing Metathesis (RCM) approach.
| Method | Key Reagents | Reaction Time | Temperature | Yield (%) | Advantages | Disadvantages |
| Alkylation of Diethyl Malonate (Method 1) | Diethyl malonate, 1,3-dihalopropane, Sodium ethoxide | ~2.25 hours | 80°C (reflux) | 53-55%[1] | Well-established, readily available starting materials, scalable. | Moderate yield, potential for side products. |
| Alkylation of Diethyl Malonate (Method 2) | Diethyl malonate, 1,3-dibromoethane, K₂CO₃, TBAB | 16 hours | Room Temp. | ~89%[2] | High yield, milder conditions. | Longer reaction time, requires phase-transfer catalyst. |
| [2+2] Cycloaddition of Allenoate and Alkene | Phenyl 2,3-butadienoate, Alkene, EtAlCl₂ | Not specified | Not specified | up to 90%[3] | High yield, good for functionalized cyclobutanes. | Indirect route requiring subsequent functional group manipulation, Lewis acid catalyst required. |
Experimental Protocols
Method 1: Alkylation of Diethyl Malonate with Sodium Ethoxide
This classical approach involves the reaction of diethyl malonate with a 1,3-dihalopropane in the presence of a strong base.
Procedure: [1]
-
A solution of sodium ethoxide is prepared by adding 138 g (6.0 g atoms) of sodium to 2.5 L of absolute ethanol in a 5-L round-bottomed flask equipped with a reflux condenser.
-
In a separate 5-L three-necked flask, 480 g (3.0 moles) of diethyl malonate and 472 g (3.0 moles) of trimethylene chlorobromide are mixed.
-
The mixture is heated to 80°C and the sodium ethoxide solution is added slowly, maintaining a gentle reflux. The addition takes approximately 1.5 hours.
-
The reaction mixture is then refluxed for an additional 45 minutes.
-
After cooling, the ethanol is removed by distillation. 900 mL of cold water is added to dissolve the sodium halides.
-
The organic layer is separated, and the aqueous layer is extracted with ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed.
-
The residue is distilled under reduced pressure to yield diethyl 1,1-cyclobutanedicarboxylate (320-330 g, 53-55%).
Method 2: Phase-Transfer Catalyzed Alkylation of Diethyl Malonate
This modified alkylation procedure utilizes a phase-transfer catalyst to achieve a higher yield under milder conditions.
General Procedure: [2]
-
To a solution of diethyl malonate (17 mmol) in DMF, add 1,3-dibromoethane (22 mmol), potassium carbonate (42 mmol), and tetrabutylammonium bromide (0.08 mmol).
-
Stir the mixture at room temperature for 16 hours.
-
After the reaction is complete, evaporate the solvent.
-
Extract the residue with ethyl acetate and wash the organic layer with water.
-
Concentrate the organic layer to obtain the product in approximately 89% yield.
Method 3: [2+2] Cycloaddition of an Allenoate and an Alkene
This method provides access to functionalized cyclobutanes which are precursors to the target molecule.
General Procedure: [3]
-
A solution of a terminal alkene and an allenoate (e.g., phenyl 2,3-butadienoate) is treated with a Lewis acid such as ethylaluminum dichloride (EtAlCl₂) in dichloromethane.
-
The reaction proceeds to form a cyclobutane with an exocyclic double bond.
-
The resulting product can be obtained in high yield (up to 90%).
-
Subsequent hydrogenation of the exocyclic double bond would be required to obtain the saturated cyclobutane ring.
Discussion on Ring-Closing Metathesis (RCM)
While Ring-Closing Metathesis (RCM) is a powerful tool for the formation of cyclic compounds, its application to the synthesis of cyclobutane-1,1-dicarboxylates is not straightforward. The RCM of diethyl diallylmalonate, a common starting material for metathesis, leads to the formation of a five-membered ring, diethyl cyclopent-3-ene-1,1-dicarboxylate.[4][5][6] To form a four-membered ring via RCM, a substrate such as diethyl di(prop-1-en-2-yl)malonate would be required. The synthesis of this specific precursor and its subsequent RCM to a cyclobutane derivative is not well-documented in the literature, suggesting that this is not a common or high-yielding approach for the target molecule.
Conclusion
The alkylation of diethyl malonate remains a reliable and well-documented method for the synthesis of cyclobutane-1,1-dicarboxylates. The use of phase-transfer catalysis offers a significant improvement in yield under milder conditions, albeit with a longer reaction time. The [2+2] cycloaddition of allenoates with alkenes presents a high-yielding alternative for accessing functionalized cyclobutane precursors, which can then be converted to the desired product. The choice of the optimal synthetic route will depend on the specific requirements of the research, including scale, cost, and desired purity. Researchers should consider these factors when selecting a method for the synthesis of these valuable cyclobutane building blocks.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Diethyl 1,1-cyclobutanedicarboxylate synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition [organic-chemistry.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
Safety Operating Guide
Proper Disposal of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate: A Step-by-Step Guide
For immediate reference, treat Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate as a hazardous chemical waste. It is classified as a skin and eye irritant and may cause respiratory irritation.[1] Never dispose of this chemical down the drain or in regular trash. All chemical waste must be managed according to federal, state, and local regulations.[2]
This guide provides essential safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and environmental protection.
Immediate Safety and Handling for Disposal
Before handling for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE):
-
Safety goggles (or a face shield)
-
Chemical-resistant gloves
-
A lab coat
All handling of this chemical for disposal purposes should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
Waste Segregation and Containerization
Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions.[3]
-
Waste Stream: This compound is a non-halogenated organic chemical. It should be collected in a designated "Non-Halogenated Organic Waste" container.
-
Container Requirements:
-
Use a container that is in good condition, free of leaks or cracks, and compatible with the chemical.[4] Plastic bottles are often preferred over glass to minimize the risk of breakage.[5]
-
The container must have a secure, tight-fitting lid and should be kept closed except when adding waste.[4]
-
Store the waste container in a designated satellite accumulation area away from incompatible materials.[2][3] Incompatible materials for this compound may include strong oxidizing agents, strong bases, alcohols, and alkaline materials.[6]
-
Ensure secondary containment is used to capture any potential leaks.[4]
-
Labeling of Hazardous Waste
Accurate and clear labeling of waste containers is a regulatory requirement. The hazardous waste label must include the following information:[4][5]
-
The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[3][5]
-
The quantity of the waste.
-
The date of waste generation.[5]
-
The place of origin (e.g., department, room number).[5]
-
The name and contact information of the Principal Investigator.[5]
-
Appropriate hazard pictograms (e.g., irritant).[5]
Disposal Procedure
The primary and recommended method for the disposal of this compound is through your institution's Environmental Health and Safety (EHS) office.[5]
Step-by-Step Disposal Protocol:
-
Collection: Carefully transfer the waste chemical into the correctly labeled "Non-Halogenated Organic Waste" container.
-
Storage: Store the sealed container in your lab's designated satellite accumulation area, ensuring it is segregated from incompatible chemicals.[2]
-
Documentation: Complete a hazardous waste information form as required by your EHS office. This form will typically require a list of all chemicals and their quantities in the container.[5]
-
Arrange for Pickup: Contact your EHS office to schedule a pickup for the hazardous waste.[4] Do not transport hazardous waste yourself.[7]
Disposal of Empty Containers:
-
Grossly Contaminated Containers: If the container holds a significant residue of the chemical, it should be managed as hazardous waste.[4]
-
Triple-Rinsed Containers: A container can be disposed of in the regular trash only after it has been triple-rinsed.[2][4]
-
Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate from this process must be collected and disposed of as hazardous waste.[4][7]
-
After triple-rinsing and air-drying in a ventilated area (like a fume hood), deface or remove all chemical labels from the container.[2]
-
The clean, unlabeled container can then be disposed of in the regular laboratory trash or recycling.[2]
-
Quantitative Disposal Guidelines
| Disposal Method | Quantitative Limits & Conditions |
| EHS Hazardous Waste Pickup | Primary recommended method. No quantity is too small. Accumulation is limited to 55 gallons of hazardous waste or one quart of acutely hazardous waste per satellite accumulation area.[7] |
| Sanitary Sewer (Drain) Disposal | NOT PERMITTED for this compound. This method is only for specific, pre-approved non-hazardous chemicals and requires written permission from EHS.[5][8] This compound is an irritant and its environmental effects are not fully known.[1][6] |
| Trash Disposal | NOT PERMITTED for the chemical itself. Only for empty, triple-rinsed containers where the rinsate is collected as hazardous waste.[2][8] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. 1,1-Bis(propan-2-yl) 3,3-dimethoxycyclobutane-1,1-dicarboxylate | C14H24O6 | CID 4913359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 3. benchchem.com [benchchem.com]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. fishersci.com [fishersci.com]
- 7. vumc.org [vumc.org]
- 8. acs.org [acs.org]
Personal protective equipment for handling Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate (CAS No. 115118-68-8). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
The following table summarizes the required Personal Protective Equipment (PPE) for handling this compound.
| PPE Category | Minimum Requirement | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.[2][3] |
| Eye and Face Protection | Safety goggles with side shields or a face shield | Must be worn at all times in the laboratory to protect against splashes.[2][3] |
| Skin and Body Protection | Laboratory coat | A long-sleeved lab coat is mandatory to protect skin and clothing.[3][4] |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To minimize inhalation of vapors or aerosols.[5][6][7] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
Experimental Protocol:
-
Preparation:
-
Designate a specific, well-ventilated work area, preferably a chemical fume hood.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Put on all required personal protective equipment as detailed in the table above.
-
-
Handling:
-
Carefully weigh and dispense the required amount of this compound within the designated fume hood to minimize inhalation exposure.
-
Carry out the experimental procedure, ensuring that all manipulations are performed in a manner that avoids splashes and the generation of aerosols.[4]
-
Continuously monitor the experiment for any unexpected changes.
-
-
Cleanup:
-
Upon completion of the experiment, decontaminate all glassware and equipment.
-
Dispose of all chemical waste in appropriately labeled containers according to your institution's hazardous waste disposal guidelines.
-
Thoroughly clean the work surface.
-
Remove personal protective equipment in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.[3][8]
-
Emergency and Disposal Plans
Preparedness for accidental exposure and proper disposal are critical components of laboratory safety.
Emergency Procedures:
| Exposure Route | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5][8] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[5][8] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Disposal Plan:
The disposal of this compound and its containers must be handled as hazardous waste.
Disposal Protocol:
-
Segregation: Separate liquid waste containing the compound from solid waste (e.g., contaminated gloves, weigh paper).
-
Containment:
-
Collect liquid waste in a designated, sealed, and clearly labeled hazardous waste container. The container should be made of a material that is compatible with the chemical.
-
Collect solid waste in a separate, clearly labeled, and sealed container.
-
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area until disposal.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain or in regular trash.[5]
References
- 1. 1,1-Bis(propan-2-yl) 3,3-dimethoxycyclobutane-1,1-dicarboxylate | C14H24O6 | CID 4913359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 3. Safe Lab Practices – Environmental Health & Safety [ehs.ucsc.edu]
- 4. ethz.ch [ethz.ch]
- 5. fishersci.com [fishersci.com]
- 6. leap.epa.ie [leap.epa.ie]
- 7. thesafetygeek.com [thesafetygeek.com]
- 8. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
